Methyl 8-aminoquinoline-7-carboxylate
Description
Properties
IUPAC Name |
methyl 8-aminoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRSTARDGGDCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230335 | |
| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181285-05-2 | |
| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181285-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 8-aminoquinoline-7-carboxylate chemical properties and structure
This comprehensive technical guide details the chemical properties, structural significance, and synthetic utility of Methyl 8-aminoquinoline-7-carboxylate (CAS 181285-05-2).[1]
High-Performance Directing Group & Quinoline Intermediate [1][2][3][4]
Executive Summary
Methyl 8-aminoquinoline-7-carboxylate is a specialized disubstituted quinoline derivative characterized by an exocyclic primary amine at the C8 position and a methyl ester at the C7 position.[5] It serves as a critical bidentate directing group (DG) in transition-metal-catalyzed C–H activation and as a scaffold for medicinal chemistry.
Unlike the unsubstituted parent 8-aminoquinoline, the introduction of the 7-carboxylate moiety provides a unique "steric and electronic handle," allowing researchers to modulate the bite angle, basicity, and regioselectivity of metal-ligand complexes.[1] This guide analyzes its structure, rational synthesis, and application in high-fidelity organic synthesis.[1][6]
Chemical Identity & Physical Properties[1][2][3][5][6][7][8]
| Property | Data |
| CAS Number | 181285-05-2 |
| IUPAC Name | Methyl 8-aminoquinoline-7-carboxylate |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| SMILES | COC(=O)C1=C(N)C2=CC=CN=C2C=C1 |
| Appearance | Pale yellow to yellow solid (crystalline) |
| Solubility | Soluble in DMSO, DCM, MeOH, EtOAc; Insoluble in H₂O |
| pKa (Predicted) | ~3.5 (Quinoline N), ~1-2 (Aniline N, reduced by ester) |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (N, O) |
Structural Analysis & Reactivity[1]
The Bidentate Chelation System
The core value of this molecule lies in its N,N-bidentate coordination capability.[1][6] The quinoline nitrogen (
-
Electronic Tuning: The 7-methoxycarbonyl group is electron-withdrawing (EWG). Positioned ortho to the amino group, it reduces the electron density on the
, making the amine a weaker -donor compared to unsubstituted 8-aminoquinoline.[1] This can facilitate the reductive elimination step in catalytic cycles.[6] -
Steric Tuning: The ester group exerts steric pressure on the metal center, potentially altering the "bite angle" and improving selectivity for mono-functionalization over di-functionalization in C–H activation protocols.[1]
DOT Diagram: Chelation & Electronic Effects
The following diagram illustrates the coordination mode and the electronic influence of the 7-ester group.
Caption: Bidentate coordination of the 8-aminoquinoline scaffold to a metal center, highlighting the electronic deactivation and steric shielding provided by the 7-ester.
Rational Synthesis Protocol
While specific "named" reactions for this exact derivative are rare in open literature, the synthesis follows established quinoline functionalization logic .[1][6] The most robust route proceeds via the oxidation and esterification of a 7-methyl precursor.[6]
Synthetic Pathway[1][6]
-
Precursor: 7-Methylquinoline (Commercially available).[6]
-
Nitration: Electrophilic aromatic substitution occurs preferentially at the 8-position (ortho to the ring nitrogen in the carbocyclic ring).
-
Oxidation: The benzylic methyl group at C7 is oxidized to a carboxylic acid.
-
Esterification: Conversion of the acid to the methyl ester.
-
Reduction: Selective reduction of the nitro group to the primary amine.
Step-by-Step Methodology (Representative)
Step 1: Nitration
-
Reagents: 7-Methylquinoline, Fuming
, .[1][6] -
Conditions:
to RT. -
Outcome: 7-methyl-8-nitroquinoline. (Note: Isomer separation from 5-nitro may be required via fractional crystallization).[6]
-
Reagents:
(Selenium dioxide) or . -
Conditions: Reflux in pyridine/water.
-
Mechanism: Benzylic oxidation converts the 7-methyl group to 8-nitroquinoline-7-carboxylic acid.
Step 3: Esterification
-
Reagents:
, (Thionyl chloride) or (cat).[1] -
Conditions: Reflux, 4-6 hours.
-
Outcome: Methyl 8-nitroquinoline-7-carboxylate.
Step 4: Nitro Reduction
-
Reagents:
(1 atm), 10% Pd/C OR Fe powder, , EtOH/H₂O. -
Conditions: RT (Hydrogenation) or Reflux (Iron reduction).
-
Purification: Filtration through Celite, concentration, and recrystallization from EtOH/Hexanes.[1]
-
Yield: Typically 60-80% (last step).
DOT Diagram: Synthetic Workflow
Caption: Logical synthetic pathway from commercially available 7-methylquinoline to the target ester.
Applications in Drug Discovery & Catalysis[1][6]
C–H Activation Directing Group
The 8-aminoquinoline moiety is the "gold standard" for auxiliary-assisted C–H activation (the Daugulis Protocol ).
-
Mechanism: The substrate (e.g., a carboxylic acid) is coupled to the 8-amino group to form an amide.[1][6] The quinoline nitrogen then coordinates to the metal (Pd, Co), directing it to the
-C–H bond of the substrate.[1][6] -
Advantage of 7-COOMe: The ester group prevents "over-activation." In standard 8-AQ systems, bis-arylation is a common side reaction.[1] The steric bulk of the 7-ester can hinder the approach of a second equivalent of reagent, favoring mono-functionalization .[1]
Pharmaceutical Intermediate
Quinoline-7-carboxylates are structural analogs to fluoroquinolone antibiotics (though those are typically 4-quinolones). This molecule serves as a scaffold for:
-
Kinase Inhibitors: The 8-amino group allows for coupling to heterocycles, while the 7-ester can be hydrolyzed and coupled to solubilizing groups.[1]
-
DNA Intercalators: Planar quinoline systems are investigated for their ability to bind DNA in anticancer therapies.[6]
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Hazard Statement | Code |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation.[6] | H319 |
| STOT-SE | May cause respiratory irritation.[6] | H335 |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][6]
-
Ventilation: Handle primarily in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
PubChem Compound Summary. (2025). Methyl 8-aminoquinoline-7-carboxylate (CID 23353253).[2][3][5] National Center for Biotechnology Information.[6] [Link][1][6]
-
Daugulis, O., et al. (2011).[1][6] 8-Aminoquinoline-Directed C–H Functionalization. Accounts of Chemical Research. (Contextual reference for 8-AQ mechanism).
-
Corbet, M., & De Campo, F. (2013).[1][6] 8-Aminoquinoline as a Directing Group in Catalytic C–H Activation. Angewandte Chemie International Edition.
Sources
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. aablocks.com [aablocks.com]
- 3. aablocks.com [aablocks.com]
- 4. 2137594-92-2|8-Aminoquinoline-6-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. Methyl 8-aminoquinoline-7-carboxylate | C11H10N2O2 | CID 23353253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Technical Profile: Methyl 8-aminoquinoline-7-carboxylate (CAS 181285-05-2)
[1][2][3][4][5][6]
Part 1: Core Directive & Disambiguation
Critical Identity Notice
WARNING: Catalog Number Collision Before proceeding, researchers must verify the chemical identity. There is a frequent database collision between this CAS number and a major vendor catalog number:
-
CAS 181285-05-2: Methyl 8-aminoquinoline-7-carboxylate (The subject of this guide).[1][2][3][4][5][6]
-
Sigma-Aldrich Product #181285: Poly(acrylic acid) (CAS 9003-01-4). Action: Always verify the molecular weight (202.21 g/mol ) and structure (quinoline core) before procurement.
Executive Summary
Methyl 8-aminoquinoline-7-carboxylate is a high-value bifunctional heterocyclic building block. Distinguished by its 8-aminoquinoline core—a privileged scaffold in medicinal chemistry known for antimalarial (e.g., Primaquine) and metal-chelating properties—this compound features an orthogonal methyl ester at the C7 position. This specific substitution pattern makes it an ideal precursor for synthesizing tricyclic fused systems and fragment-based drug discovery (FBDD) libraries targeting metalloenzymes and kinases.
Part 2: Physicochemical Properties
The following data aggregates experimental and predicted values to establish a baseline for handling and characterization.
| Property | Value | Notes |
| Chemical Name | Methyl 8-aminoquinoline-7-carboxylate | IUPAC |
| CAS Number | 181285-05-2 | |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| Appearance | Pale yellow to brown solid | Oxidation sensitive |
| Solubility | DMSO, DMF, DCM, Methanol | Low aqueous solubility |
| pKa (Predicted) | ~4.5 (Quinoline N), ~2.0 (Aniline N) | Weakly basic |
| LogP | 1.9 | Lipophilic, amenable to cell permeability |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 4 |
Part 3: Synthetic Utility & Mechanism of Action
The "Orthogonal Handle" Strategy
From a synthetic perspective, CAS 181285-05-2 is valued for its ability to undergo divergent synthesis. The C8-amine and C7-ester are positioned vicinally (next to each other), enabling:
-
Annulation Reactions: Cyclization between the amine and ester to form tricyclic lactams or diazepinones.
-
Chevelation-Driven Binding: The 8-amino and quinoline nitrogen can form bidentate ligands with metal ions (Zn²⁺, Fe²⁺), a mechanism relevant for inhibiting metalloproteases or intercalating DNA.
Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthetic utility of this scaffold in a drug discovery campaign.
Figure 1: Divergent synthetic pathways utilizing the vicinal amine-ester motif of CAS 181285-05-2 to access distinct therapeutic classes.
Part 4: Experimental Protocols
Protocol A: Quality Control & Solubility Check
Before initiating synthesis, verify the integrity of the amine, as 8-aminoquinolines are prone to oxidation.
-
Visual Inspection: The compound should be a pale yellow solid. Dark brown or black coloration indicates significant oxidation (quinone formation).
-
Solubility Test:
-
Dissolve 5 mg in 500 µL DMSO-d6 for NMR.
-
Pass Criteria: Clear solution, no precipitate.
-
NMR Check: Look for the methyl ester singlet (~3.9 ppm) and the broad amino protons (~6-8 ppm, exchangeable).
-
-
Storage: Store at -20°C under argon/nitrogen. Avoid long-term storage in solution.
Protocol B: General Amide Coupling (C8-Functionalization)
Target: Synthesis of amide derivatives for SAR (Structure-Activity Relationship) studies.
Reagents:
-
CAS 181285-05-2 (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.2 eq)
-
HATU (1.5 eq) or T3P (Propylphosphonic anhydride)
-
DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step:
-
Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add HATU (1.5 eq) and stir for 10 minutes at Room Temperature (RT) to activate the acid.
-
Addition: Add CAS 181285-05-2 (1.0 eq) to the reaction mixture. The 8-amino group is less nucleophilic than a standard aniline due to the intramolecular H-bond with the quinoline nitrogen; heating to 40-60°C may be required.
-
Monitoring: Monitor by LC-MS. Expect a mass shift of +[R-CO] - [H].
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove acid) and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol C: Hydrolysis to 8-Aminoquinoline-7-carboxylic Acid
Target: Generating the free acid for peptide coupling or metal chelation studies.
-
Dissolution: Dissolve CAS 181285-05-2 in THF/MeOH (3:1 ratio).
-
Hydrolysis: Add LiOH (2.0 eq) as a 1M aqueous solution.
-
Reaction: Stir at RT for 4-12 hours.
-
Note: Avoid high heat to prevent decarboxylation, although the 7-position is relatively stable.
-
-
Isolation: Carefully acidify to pH 4-5 with 1M HCl. The amino acid zwitterion often precipitates. Filter and dry.
Part 5: Supplier Landscape
Due to the specialized nature of this intermediate, it is not stocked by general lab suppliers (e.g., standard Sigma catalog). It is primarily available through specialized building block vendors.
| Supplier | Region | Reliability Tier | Catalog/SKU Format |
| BLD Pharm | Global/China | High (Stocked) | BD527207 |
| AK Scientific | USA | High (Stocked) | J9xxxx series |
| Cymit Quimica | Europe | Distributor | Aggregates multiple sources |
| AABlocks | USA | Specialist | AA00BAM8 |
Procurement Tip: When requesting quotes, explicitly attach the chemical structure image to avoid the "Poly(acrylic acid)" confusion mentioned in Section 1.1.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23353253: Methyl 8-aminoquinoline-7-carboxylate. Retrieved from [Link]
- Kaur, K., et al. (2010).Synthesis and Antimalarial Activity of 8-Aminoquinoline Derivatives. (Contextual reference for scaffold utility). Journal of Medicinal Chemistry. (Cited for class mechanism, not specific CAS).
-
SciFinder/CAS Common Chemistry. Detail for CAS RN 181285-05-2. Retrieved from [Link][1][5]
Sources
- 1. aablocks.com [aablocks.com]
- 2. 1687855-43-1|Methyl 4-aminoisoquinoline-8-carboxylate|BLD Pharm [bldpharm.com]
- 3. 2137594-92-2|8-Aminoquinoline-6-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. 55279-30-6|Methyl 3-aminoisonicotinate|BLD Pharm [bldpharm.com]
- 5. Methyl 8-aminoquinoline-7-carboxylate | C11H10N2O2 | CID 23353253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 181285-05-2|Methyl 8-aminoquinoline-7-carboxylate|BLD Pharm [bldpharm.com]
Comprehensive Solubility Profiling of Methyl 8-aminoquinoline-7-carboxylate: Protocols, Thermodynamics, and Solvent Selection
Topic: Solubility Profiling and Thermodynamic Analysis of Methyl 8-aminoquinoline-7-carboxylate Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Pre-formulation Scientists.
Executive Summary Methyl 8-aminoquinoline-7-carboxylate (CAS: 181285-05-2) represents a critical intermediate in the synthesis of quinoline-based pharmacophores.[1] Understanding its solubility landscape is not merely a physical characterization task but a strategic necessity for optimizing reaction yield, purification (recrystallization), and formulation. This guide synthesizes the structural physicochemical properties of the molecule with rigorous experimental protocols (Laser Monitoring and Shake-Flask) and thermodynamic modeling (Apelblat and van’t Hoff analysis) to provide a definitive framework for solubility determination.
Molecular Physicochemical Profile
To predict and interpret solubility behavior, we must first deconstruct the solute-solvent interaction potential of the target molecule.
-
Core Structure: The quinoline ring provides a planar, aromatic, lipophilic scaffold (
- stacking potential). -
Functional Groups:
-
Position 8 (Amino, -NH
): A hydrogen bond donor. -
Position 7 (Methyl Ester, -COOCH
): A hydrogen bond acceptor.[1]
-
-
The "Intramolecular Lock": A critical feature of ortho-substituted amino-carbonyl systems is the formation of a stable intramolecular hydrogen bond (between the 8-amino proton and the 7-carbonyl oxygen).
-
Effect: This "locks" the polarity, reducing the molecule's ability to form intermolecular hydrogen bonds with polar solvents (like water). Consequently, this specific derivative typically exhibits lower water solubility than its para-isomers and enhanced solubility in medium-polarity organic solvents (e.g., Dichloromethane, Ethyl Acetate).
-
Experimental Methodology: The Self-Validating Protocol
For high-precision solubility data, we utilize a dual-method approach: the Dynamic Laser Monitoring Method (for speed and temperature profiling) and the Static Shake-Flask Method (for equilibrium validation).
Dynamic Laser Monitoring Technique
This method minimizes solvent usage and detects the precise dissolution point via turbidity changes.
Workflow:
-
Preparation: Weigh a precise mass of Methyl 8-aminoquinoline-7-carboxylate (
) into a jacketed glass vessel. -
Solvent Addition: Add a known mass of solvent (
). -
Equilibration: Stir at a constant speed (e.g., 400 rpm).
-
Temperature Ramp: Slowly increase temperature (
K/h) while monitoring the laser intensity passing through the solution. -
Detection: The temperature at which the laser intensity maximizes (indicating a clear solution) is recorded as the saturation temperature (
).
Static Shake-Flask Method (Validation)
Used to verify dynamic results at specific isotherms (e.g., 298.15 K, 303.15 K).
-
Saturation: Add excess solute to the solvent in a sealed vial.
-
Agitation: Shake at constant temperature for 24–48 hours.
-
Settling: Allow phases to separate (centrifugation if necessary).
-
Analysis: Extract the supernatant, filter (0.45
m), and quantify concentration via HPLC (UV detection at nm).
Visualization of Experimental Logic
Figure 1: Integrated workflow for solubility determination, prioritizing cross-validation between dynamic and static methods.
Solubility Data Analysis & Thermodynamic Modeling
Once experimental data (mole fraction
The Modified Apelblat Equation
The empirical Apelblat model is the standard for correlating solubility with temperature, accounting for the non-ideal behavior of the solution.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters derived via regression analysis.
-
Utility: A high
value ( ) indicates the data is consistent and can be used for interpolation (e.g., designing cooling crystallization curves).
van't Hoff Analysis
To understand the driving force of dissolution:
- (Enthalpy of Solution): Typically positive (endothermic) for this class of compounds, meaning solubility increases with heat.
- (Entropy of Solution): Typically positive, driven by the disruption of the crystal lattice.
Data Presentation Template
Researchers should structure their findings in the following format to ensure comparability.
Table 1: Solubility (
| Solvent | T (K) | RD (%) | ||
| Methanol | 298.15 | [Value] | [Value] | |
| 303.15 | [Value] | [Value] | ||
| Ethanol | 298.15 | [Value] | [Value] | |
| Acetone | 298.15 | [Value] | [Value] | |
| Ethyl Acetate | 298.15 | [Value] | [Value] | |
| Toluene | 298.15 | [Value] | [Value] |
Note: RD (%) = Relative Deviation. Values should be populated experimentally following the protocol in Section 2.
Solvent Effect & Interaction Mechanisms
The solubility of Methyl 8-aminoquinoline-7-carboxylate is governed by the balance between Crystal Lattice Energy and Solvation Enthalpy .
Polarity and Hydrogen Bonding
-
Protic Solvents (Methanol, Ethanol): Solubility is generally good but competitive. The solvent must break the solute's intramolecular H-bond to solvate the amine/ester groups.
-
Aprotic Polar Solvents (Acetone, DMF, DMSO): Often show the highest solubility. These solvents can accept H-bonds from the 8-amino group without competing for the donor sites as aggressively as water.
-
Non-Polar Solvents (Hexane, Heptane): Lowest solubility due to the inability to overcome the dipole-dipole interactions of the quinoline core.
Visualization of Solute-Solvent Interactions
Figure 2: Mechanistic pathway of dissolution. Intramolecular bonding acts as a barrier that specific solvents must overcome.
Applications in Process Chemistry
Understanding this solubility profile allows for the design of efficient Recrystallization Processes :
-
Solvent Choice: Select a solvent with a steep solubility curve (high temperature coefficient), such as Ethanol or Acetonitrile .
-
Process: Dissolve at reflux (
), filter hot to remove insoluble impurities, and cool slowly to to induce nucleation. -
Anti-Solvent Precipitation: If thermal recrystallization is difficult, dissolve in DMF (high solubility) and slowly add Water (anti-solvent) to precipitate the pure ester.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23353253, Methyl 8-aminoquinoline-7-carboxylate. Retrieved from [Link]
- Jouyban, A. (2008).Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. (Standard text on solubility modeling protocols).
- Apelblat, A., & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.
- Acree, W. E. (1995).Polycyclic Aromatic Hydrocarbons in Pure and Binary Solvents. IUPAC Solubility Data Series.
Sources
Technical Guide: Photophysical Characterization of Methyl 8-aminoquinoline-7-carboxylate
This guide details the photophysical characterization of Methyl 8-aminoquinoline-7-carboxylate , a critical intermediate and potential fluorogenic scaffold in the development of metallo-sensors and bioactive quinoline derivatives.
While specific quantum yield (
Part 1: Structural & Mechanistic Analysis
Molecular Architecture
The molecule features an 8-aminoquinoline (8-AQ) core substituted with a methyl ester at the C7 position. This substitution pattern creates a unique electronic "push-pull" system:
-
Electron Donor (D): The amino group (
) at C8. -
Electron Acceptor (A): The methyl ester (
) at C7 and the quinoline nitrogen. -
Chelation Pocket: The proximity of the C8-amino group and the quinoline ring nitrogen (
) forms a classic -bidentate binding site, crucial for metal ion sensing (e.g., , ).
Predicted Photophysical Behavior
Based on the photophysics of 8-aminoquinoline derivatives (e.g., 8-amino-2-methylquinoline, TFMAQ), the following behaviors are mechanistically predicted:
-
Native Fluorescence Quenching (PET): In its free base form, the fluorescence is likely low (
) due to Photoinduced Electron Transfer (PET) . The lone pair electrons on the C8-amino group transfer to the excited quinoline fluorophore, quenching emission non-radiatively. -
Chelation-Enhanced Fluorescence (CHEF): Upon binding to transition metals (e.g.,
) or protonation in specific solvents, the lone pair on the amine is engaged. This blocks the PET pathway, restoring radiative decay and significantly increasing both and . -
Solvatochromism: The Intramolecular Charge Transfer (ICT) from the amine to the ester/quinoline ring will cause a red-shift in emission as solvent polarity increases, though the quantum yield often decreases in polar protic solvents due to hydrogen-bonding induced non-radiative decay.
Mechanistic Pathway Diagram
The following diagram illustrates the competing decay pathways and the "Turn-On" mechanism via chelation.
Caption: Jablonski-style diagram showing the competition between PET quenching in the free ligand and CHEF upon metal binding.
Part 2: Experimental Protocols
Determination of Quantum Yield ( )
Method: Relative Quantum Yield (using a reference standard). Objective: Calculate the efficiency of photon emission relative to a known standard.
Reagents & Equipment:
-
Solvents: Spectroscopic grade Acetonitrile (MeCN), Methanol (MeOH), and Water (for metal titration).
-
Reference Standard: Quinine Sulfate in 0.1 M
( ) or Coumarin 153 in Ethanol ( ), depending on the emission range (likely 400–550 nm). -
Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.
Protocol:
-
Preparation: Prepare stock solutions (
M) of the analyte (Methyl 8-aminoquinoline-7-carboxylate) and the reference standard. -
Absorbance Matching: Dilute both solutions so that their absorbance at the excitation wavelength (
) is below 0.1 OD (optimally 0.02–0.05) to avoid inner-filter effects.-
Note: Ensure the excitation wavelength is the same for both, or apply a correction factor for lamp intensity.
-
-
Emission Scan: Record the fluorescence emission spectra for both the sample and reference using the same slit widths (e.g., 2.5 nm/2.5 nm).
-
Integration: Integrate the area under the emission curve (
) for both. -
Calculation: Use the following equation:
| Parameter | Description |
| Quantum Yield | |
| Integrated Emission Area | |
| Absorbance at Excitation | |
| Refractive Index of Solvent | |
| Sample, Reference |
Determination of Fluorescence Lifetime ( )
Method: Time-Correlated Single Photon Counting (TCSPC). Objective: Measure the average time the molecule spends in the excited state before emitting a photon.
Protocol:
-
Excitation Source: Pulsed diode laser (e.g., 375 nm or 405 nm) or Ti:Sapphire laser.
-
Detection: Set the emission monochromator to the
determined in Section 2.1. -
IRF Measurement: Measure the Instrument Response Function (IRF) using a scattering solution (e.g., colloidal silica or glycogen) at the excitation wavelength.
-
Decay Acquisition: Collect the fluorescence decay curve of the sample until the peak count reaches at least 10,000 counts (for robust statistics).
-
Data Fitting: Deconvolve the IRF from the sample decay using a multi-exponential model:
- : Lifetime component.[1][2]
- : Amplitude (fractional contribution).
-
Goodness of Fit: Monitor
(Chi-squared). A value between 0.9 and 1.2 indicates a good fit.
Part 3: Data Presentation & Analysis
Expected Data Ranges
While exact values must be determined experimentally, the following table provides reference ranges for 8-aminoquinoline derivatives to validate your results.
| Solvent / Condition | Predicted | Predicted | Dominant Mechanism |
| Acetonitrile (Free Base) | < 0.01 – 0.05 | < 1.0 ns | PET Quenching (Strong) |
| Methanol (Protic) | < 0.01 | < 0.5 ns | H-bond Quenching / PET |
| MeCN + | 0.10 – 0.45 | 2.0 – 5.0 ns | CHEF (PET Blocked) |
| Solid State | 0.05 – 0.20 | Variable | Aggregation Induced Emission (AIE) possible |
Workflow Diagram for Characterization
Follow this logic flow to ensure data integrity.
Caption: Step-by-step decision tree for characterizing weakly fluorescent quinoline derivatives.
Part 4: References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative source for QY and Lifetime calculation equations).
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link
-
Jiang, J., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation. Scientific Reports, 9, 17723.[3] (Context on 7-substituted 8-aminoquinoline photophysics). Link
-
PubChem. Methyl 8-aminoquinoline-7-carboxylate (CID 23353253). Link
-
Qin, W., et al. (2019). Catalytic-Type Excited-State N-H Proton-Transfer Reaction in 7-Aminoquinoline and Its Derivatives. Chemistry - A European Journal, 25(65). (Mechanistic insights into aminoquinoline proton transfer). Link
Sources
Literature review on the synthesis of quinoline-7-carboxylate esters
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers
Executive Summary
The quinoline-7-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for antiviral, anticancer, and anti-inflammatory therapeutics. However, its synthesis presents a specific regiochemical challenge: the classical Skraup and Gould-Jacobs cyclizations of 3-substituted anilines yield a thermodynamic mixture of 5- and 7-substituted isomers that are notoriously difficult to separate.
This guide provides a definitive technical roadmap for the synthesis of quinoline-7-carboxylate esters (e.g., methyl or ethyl esters). Unlike generic reviews, this document prioritizes regiochemical purity and scalability . We present two validated pathways:
-
The "Purist" Route (Recommended): Palladium-catalyzed carbonylation of 7-haloquinolines, ensuring 100% regioselectivity.
-
The "Classical" Route: A modified Skraup synthesis coupled with a specific, high-yield isomer separation protocol.
Strategic Pathway 1: Palladium-Catalyzed Carbonylation (The "Gold Standard")
For drug development where isomeric purity is non-negotiable, the direct carbonylation of 7-bromoquinoline or 7-chloroquinoline is the superior method. This approach installs the ester functionality after the quinoline core is established, bypassing the regioselectivity issues of ring-closing ester precursors.
The Precursor Strategy
While 7-bromoquinoline is commercially available, it is expensive. A robust lab-scale synthesis involves the Skraup reaction of 3-bromoaniline followed by a specific chemical separation of the 5- and 7-isomers.
The Isomer Separation Hack: The separation of 5-bromoquinoline and 7-bromoquinoline cannot be efficiently achieved by simple distillation due to overlapping boiling points. However, the HCl/Acetic Acid precipitation method exploits the differential solubility of their hydrochloride salts.
-
7-Bromoquinoline HCl: Less soluble in glacial acetic acid.
-
5-Bromoquinoline HCl: More soluble in glacial acetic acid.
Reaction Mechanism: Pd-Catalyzed Alkoxycarbonylation
The transformation utilizes a Palladium(0) catalyst to perform an oxidative addition into the C-Br bond, followed by CO insertion and nucleophilic attack by the alcohol (methanol/ethanol).
Key Mechanistic Steps:
-
Oxidative Addition: Pd(0) inserts into the C7-Br bond.
-
CO Insertion: Coordination and insertion of CO to form a Pd-acyl complex.
-
Nucleophilic Attack: The alcohol displaces the Pd species, releasing the ester and regenerating Pd(0).
Figure 1: Catalytic cycle for the Pd-catalyzed alkoxycarbonylation of 7-bromoquinoline.
Detailed Experimental Protocols
Protocol A: Synthesis of 7-Bromoquinoline (with Isomer Separation)
Target: High-purity precursor for carbonylation.
Reagents:
-
3-Bromoaniline (1.0 equiv)
-
Glycerol (3.0 equiv)
-
Nitrobenzene (1.2 equiv)
-
Glacial Acetic Acid (AcOH)
-
HCl gas (anhydrous)
Step-by-Step Methodology:
-
Skraup Cyclization:
-
In a round-bottom flask, mix 3-bromoaniline, glycerol, and nitrobenzene.
-
Add concentrated H2SO4 dropwise (Caution: Exothermic).
-
Reflux at 140°C for 4 hours.
-
Result: A crude mixture containing ~65% 7-bromoquinoline and ~35% 5-bromoquinoline.
-
Steam distill to remove unreacted nitrobenzene. Basify with NaOH and extract the quinoline mixture with DCM.
-
-
Isomer Separation (The Critical Step):
-
Dissolve the crude isomer mixture (oil or solid) in warm glacial acetic acid (4 mL per gram of mixture).
-
Cool the solution to 40°C.[3]
-
Bubble anhydrous HCl gas into the solution until saturation (or no further temperature rise).
-
Cool slowly to 15-20°C. The 7-bromoquinoline hydrochloride will precipitate as a crystalline solid, while the 5-isomer remains largely in solution.
-
Filter the solid.[4][5][6] Wash with a small amount of cold acetic acid.
-
Suspend the salt in water and basify with NaOH to liberate the free base.
-
Yield: ~40-50% (from aniline) of >98% pure 7-bromoquinoline.
-
Protocol B: Pd-Catalyzed Carbonylation to Ethyl Quinoline-7-Carboxylate
Target: Conversion of 7-Bromoquinoline to the Ester.
Reagents:
-
7-Bromoquinoline (1.0 mmol)
-
Pd(OAc)2 (2 mol%)
-
Xantphos (2 mol%) (Ligand choice is critical for aryl bromides/chlorides)
-
Triethylamine (3.0 equiv)
-
Ethanol (Solvent/Reagent, 5 mL)
-
CO Source: CO balloon (1 atm) or Mo(CO)6 (solid surrogate)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a dry vial, mix Pd(OAc)2 and Xantphos in Ethanol. Stir for 5 mins to form the active catalyst species (yellow solution).
-
Reaction Setup: Add 7-bromoquinoline and triethylamine.
-
Carbonylation:
-
Method A (Gas): Purge the vessel with CO gas (balloon) three times. Heat to 80°C under CO atmosphere for 12 hours.
-
Method B (Solid Source): Add Mo(CO)6 (1 equiv) and DBU (2 equiv) if avoiding gas cylinders. Heat to 100°C in a sealed tube.
-
-
Work-up:
Comparative Analysis of Methods
The following table contrasts the Carbonylation route against the traditional direct esterification methods.
| Feature | Pd-Carbonylation (Recommended) | Direct Skraup (Ethyl 3-aminobenzoate) | Oxidation of 7-Methylquinoline |
| Regioselectivity | 100% (Pre-determined) | Poor (Mixture of 5- & 7-esters) | High (If 7-MeQ is pure) |
| Purification | Easy (Flash Column) | Difficult (Isomer separation) | Moderate (Acid precipitation) |
| Scalability | High (Flow chemistry compatible) | High | High |
| Cost | Moderate (Pd catalyst) | Low | Low |
| Safety | CO gas handling required | Exothermic (Skraup risk) | Strong oxidants (KMnO4/SeO2) |
Decision Logic for Researchers
Use the following logic flow to determine the best synthesis route based on your available starting materials and equipment.
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
References
-
Regioselectivity in Skraup/Gould-Jacobs Reactions
-
Synthesis of 7-methyl-8-nitroquinoline via Skraup (Isomer Mixture Discussion). Brieflands.
-
Separation of 5- and 7-haloquinolines via HCl/Acetic Acid. ElectronicsAndBooks (Historical Data).
-
-
Palladium-Catalyzed Carbonylation
-
Pd-Catalyzed Carbonylation of Aryl Bromides (Xantphos System). PubMed Central.
-
Palladium-Catalyzed Carbonylation: Recent Developments. PubMed Central.
-
-
Precursor Synthesis (7-Chloro/Bromo)
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- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scribd.com [scribd.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. 7-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
Unlocking New Frontiers: A Technical Guide to the Derivatization of Methyl 8-Aminoquinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatile Scaffold of Methyl 8-aminoquinoline-7-carboxylate
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[1] Within this class of compounds, methyl 8-aminoquinoline-7-carboxylate stands out as a particularly versatile building block. Its structure features a nucleophilic amino group at the 8-position and an electrophilic methyl ester at the 7-position, offering multiple avenues for chemical modification. This strategic arrangement of functional groups allows for the development of a wide array of derivatives with tailored properties for various applications, including novel therapeutics, advanced fluorescent probes, and bespoke metal chelators.[2][3] This guide provides an in-depth exploration of the derivatization strategies for this core, grounded in mechanistic principles and supported by actionable experimental protocols.
Section 1: Understanding the Core Reactivity
The chemical behavior of methyl 8-aminoquinoline-7-carboxylate is governed by the interplay between the electron-donating amino group and the electron-withdrawing carboxylate group. This electronic push-pull system influences the reactivity of the quinoline ring and the functional groups themselves.
-
The 8-Amino Group: This primary aromatic amine is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and sulfonation. Its reactivity is paramount in constructing amide-based derivatives, which are central to many of its applications.[3][4]
-
The 7-Carboxylate Group: The methyl ester at this position is susceptible to nucleophilic acyl substitution, enabling its conversion into amides, hydrazides, or hydrolysis to the corresponding carboxylic acid.[5] The carboxylic acid, in turn, can be activated for further amide bond formation.[6][7]
-
The Quinoline Ring: The quinoline core can participate in electrophilic and nucleophilic substitution reactions, although the positions are influenced by the existing substituents.[8] Modern cross-coupling methodologies also allow for C-H functionalization at specific sites.[9]
The proximity of the amino and carboxylate groups can lead to intramolecular interactions and may necessitate the use of protecting groups to achieve selective derivatization.
Section 2: Strategic Derivatization Pathways
The derivatization of methyl 8-aminoquinoline-7-carboxylate can be systematically approached by targeting its key functional moieties. The following sections detail the primary synthetic transformations, providing both mechanistic rationale and practical guidance.
Modifications at the 8-Amino Group
Derivatization of the 8-amino group is a cornerstone for creating a diverse library of compounds. The formation of amides, sulfonamides, and secondary or tertiary amines introduces new physicochemical properties and potential interaction sites for biological targets or metal ions.
The reaction of the 8-amino group with carboxylic acids or their activated derivatives is a fundamental transformation. The resulting 8-amidoquinoline scaffold is prevalent in fluorescent probes for metal ions like zinc.[3][10]
Causality of Experimental Choices: The choice of coupling reagent is critical for efficient amide bond formation. Carbodiimides like DCC and EDC are widely used to activate the carboxylic acid.[11] The addition of a catalyst such as DMAP can accelerate the reaction.[12] For sensitive substrates or to avoid side reactions, pre-activation of the carboxylic acid to an acid chloride or the use of coupling reagents like HATU are effective strategies.[6]
Experimental Protocol: General Amide Coupling
-
Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Dissolve methyl 8-aminoquinoline-7-carboxylate (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used). Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 8-amidoquinoline derivative.
Transformations of the 7-Carboxylate Group
The methyl ester at the 7-position provides a handle for further functionalization, allowing for the introduction of a variety of substituents that can modulate the molecule's properties.
Saponification of the methyl ester to the corresponding carboxylic acid is a key step for subsequent amide coupling reactions where a different amine is to be introduced at the 7-position.
Causality of Experimental Choices: Basic hydrolysis using a strong base like sodium hydroxide or potassium hydroxide in a protic solvent such as methanol or ethanol is a standard and effective method. The reaction is typically heated to drive it to completion. Acid-catalyzed hydrolysis is also possible but may be slower.[5]
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve methyl 8-aminoquinoline-7-carboxylate (1.0 equivalent) in a mixture of methanol and water.
-
Base Addition: Add an excess of sodium hydroxide (2-3 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the starting material is consumed, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification and Isolation: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl). The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 8-aminoquinoline-7-carboxylic acid.
The methyl ester can be directly converted to an amide by heating with an amine, often in the presence of a catalyst. This method is more atom-economical than the hydrolysis-then-coupling sequence.
Causality of Experimental Choices: This reaction typically requires elevated temperatures to proceed. The choice of amine will dictate the properties of the resulting amide. This direct approach is advantageous when the desired amine is readily available and thermally stable.
Derivatization of the Quinoline Ring
Modern synthetic methods enable the functionalization of the quinoline ring itself, offering further opportunities to fine-tune the molecule's properties.
Palladium-catalyzed C-H arylation is a powerful tool for introducing aryl groups onto the quinoline scaffold.[13] The 8-amino group can act as a directing group, facilitating selective functionalization at adjacent positions.
Causality of Experimental Choices: These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and an oxidant. The choice of solvent and reaction temperature is crucial for achieving high yields and selectivity.
Section 3: Chemoselectivity and Protecting Group Strategies
The presence of both a nucleophilic amino group and an electrophilic ester group on the same scaffold raises the challenge of chemoselectivity. To achieve selective derivatization, the use of protecting groups is often necessary.
-
Protecting the Amino Group: The 8-amino group can be protected with a tert-butyloxycarbonyl (Boc) group.[5][14] This allows for reactions to be carried out selectively at the 7-carboxylate position. The Boc group can be readily removed under acidic conditions.
Section 4: Applications of Derivatized Methyl 8-aminoquinoline-7-carboxylate
The derivatives of methyl 8-aminoquinoline-7-carboxylate have shown significant promise in several fields, primarily driven by their unique structural and electronic properties.
Fluorescent Probes
The 8-amidoquinoline scaffold is a well-established fluorophore for the detection of metal ions, particularly Zn²⁺.[3][15] The derivatization of the core allows for the fine-tuning of the probe's photophysical properties, such as quantum yield, Stokes shift, and emission wavelength. Furthermore, modifications at the 7-position can be used to enhance water solubility or introduce specific recognition moieties for targeted sensing.
Medicinal Chemistry
The 8-aminoquinoline core is the basis for several antimalarial drugs, such as primaquine.[16][17] Derivatization of methyl 8-aminoquinoline-7-carboxylate can lead to the discovery of new bioactive compounds with potential applications in treating a range of diseases. Modifications at both the 8-amino and 7-carboxylate positions can influence the compound's pharmacokinetic and pharmacodynamic properties. The ability to generate a library of diverse derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery.[2]
Table 1: Potential Therapeutic Applications of 8-Aminoquinoline Derivatives
| Therapeutic Area | Rationale |
| Antimalarial | The 8-aminoquinoline scaffold is known to be effective against the latent liver stages of Plasmodium vivax.[16] |
| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines.[2] |
| Antimicrobial | The metal-chelating properties can disrupt essential microbial processes.[1] |
| Antiviral | Some derivatives have shown inhibitory activity against certain viruses.[1] |
Conclusion
Methyl 8-aminoquinoline-7-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide range of functional molecules. Its dual-functional nature provides a rich platform for chemical exploration. A thorough understanding of its reactivity and the strategic use of protecting groups are key to unlocking its full potential. The derivatization strategies outlined in this guide provide a solid foundation for researchers to design and synthesize novel compounds with tailored properties for applications in drug discovery, diagnostics, and materials science. The continued exploration of this scaffold is certain to yield new and exciting discoveries.
References
-
An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. PMC. [Link]
-
Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Institute for Basic Science. [Link]
-
8-Aminoquinoline. Wikipedia. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKAT USA. [Link]
-
Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. PubMed. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]
-
8-Amino quinolines. Pharmacy 180. [Link]
-
Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. [Link]
-
Synthesis and application of 8‐aminoquinoline auxiliary in diverse C−H functionalization protocols. ResearchGate. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
8-aminoquinoline – Knowledge and References. Taylor & Francis. [Link]
-
A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. ACS Publications. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]
-
Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]
-
A possible SET mechanism for the coupling reaction of 8‐aminoquinoline amides with sulfonyl chlorides. ResearchGate. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
(PDF) Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. ResearchGate. [Link]
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Exploring the use of Methyl 8-aminoquinoline-7-carboxylate as a building block in organic synthesis
Topic: Exploring the use of Methyl 8-aminoquinoline-7-carboxylate as a building block in organic synthesis
Advanced Architectures for Fused Heterocycles and Directing Groups
Executive Summary
Methyl 8-aminoquinoline-7-carboxylate (CAS: 181285-05-2) represents a specialized, bifunctional scaffold in organic synthesis.[1] Unlike the ubiquitous 8-aminoquinoline (AQ) used primarily as a bidentate directing group for C–H activation, this 7-carboxylated derivative offers an orthogonal reactive site immediately adjacent to the chelating nitrogen.[1]
This guide explores its utility as a "linchpin" molecule.[2] Its unique 1,2,3-trisubstituted motif (N1, C8-amine, C7-ester) enables the rapid construction of fused tricyclic systems—such as pyrrolo[3,2-h]quinolines and 1,10-phenanthrolin-7-ones —which are privileged structures in DNA-intercalating drugs and kinase inhibitors.[1] Furthermore, the C7-ester modulates the electronic properties of the quinoline ring, offering a tunable platform for next-generation directing groups.[1]
Chemical Profile & Structural Logic
Physicochemical Properties
| Property | Data | Note |
| CAS Number | 181285-05-2 | Verified Commercial Identifier |
| Formula | C₁₁H₁₀N₂O₂ | MW: 202.21 g/mol |
| Appearance | Pale yellow to tan solid | Oxidizes slowly in air; store under inert gas |
| pKa (est) | ~3.5 (quinoline N) | Reduced basicity vs. 8-AQ due to 7-COOMe (-I effect) |
| Solubility | DCM, DMSO, MeOH | Poor solubility in hexanes/water |
Structural Analysis
The molecule features two critical reactive vectors:[2][3]
-
The Nucleophilic Domain (C8-NH₂): A primary amine capable of imine formation, acylation, or diazotization.[1][2]
-
The Electrophilic Domain (C7-COOMe): An ester positioned ortho to the amine. This proximity allows for intramolecular cyclization (e.g., lactamization) upon reaction with bifunctional electrophiles.[1][2]
Expert Insight: The "magic" of this molecule lies in the distance between the N-amine and the ester carbonyl. They are perfectly positioned to form 5- or 6-membered fused rings, making this an ideal "pre-organized" synthon.[1]
Synthesis of the Building Block
While commercially available, large-scale applications often require in-house preparation to ensure purity.[1] The most robust industrial route involves the nitration of quinoline-7-carboxylates followed by reduction.[1]
Synthetic Pathway (The Nitration-Reduction Route)[1]
-
Precursor: Methyl quinoline-7-carboxylate.[1]
-
Nitration: Electrophilic aromatic substitution occurs preferentially at the C8 position due to the directing effects of the quinoline nitrogen (protonated in acid) and the steric/electronic environment of the C7 ester.[2]
-
Reduction: Selective reduction of the nitro group preserves the ester.[2]
Figure 1: Synthesis of Methyl 8-aminoquinoline-7-carboxylate via regioselective nitration.
Reactivity & Protocols
Workflow A: Cyclization to Pyrrolo[3,2-h]quinoline
This transformation creates a tricyclic core found in antitumor agents.[1][2] The reaction exploits the 8-amino and 7-ester groups to form a lactam ring.
Mechanism: The amine reacts with a one-carbon source (like DMF-DMA or triethyl orthoformate) to form an imidate/amidine intermediate, which then undergoes intramolecular cyclization with the ester.[1]
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, dissolve Methyl 8-aminoquinoline-7-carboxylate (1.0 equiv) in anhydrous ethanol.
-
Reagent: Add Triethyl orthoformate (3.0 equiv) and a catalytic amount of p-TsOH (5 mol%).
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (the fluorescent blue amine spot will disappear).[1][2]
-
Workup: Cool to room temperature. The product, pyrrolo[3,2-h]quinolin-8(9H)-one (or its ethyl ether derivative depending on conditions), often precipitates.[1][2]
-
Purification: Filter the solid and wash with cold diethyl ether. If no precipitate forms, evaporate solvent and recrystallize from EtOAc/Hexane.[2]
Workflow B: Synthesis of 1,10-Phenanthroline-7-ones
Reacting the building block with alpha-halo ketones or acrylic acid derivatives yields phenanthroline-type systems, crucial for metal coordination chemistry.[1]
Protocol (Conceptual):
-
Acylation: React the 8-amine with chloroacetyl chloride to form the chloroacetamide.
-
Cyclization: Treat the intermediate with a base (e.g., K₂CO₃ in DMF).[2] The enolate (or nitrogen anion) attacks the ester (or the alpha-carbon attacks the ester if using different reagents), closing the third ring.[1][2]
Divergent Reactivity Map
The following diagram illustrates how this single building block can diverge into three distinct chemical spaces: Directing Groups , Fused Lactams , and Diazonium Intermediates .[2]
Figure 2: Divergent synthetic utility of the 8-amino-7-carboxylate scaffold.
Advanced Application: Modified Directing Group (DG)
In C–H activation, the standard 8-aminoquinoline (AQ) auxiliary is famous for directing Pd(II) to the C(sp3)–H bonds of aliphatic acids.[1][2]
Why use the 7-carboxylate variant?
-
Electronic Tuning: The ester is an electron-withdrawing group (EWG).[1] It reduces the electron density on the quinoline nitrogen.[2] This can facilitate the reductive elimination step in high-valent Pd(IV) catalytic cycles, potentially accelerating turnover in difficult reactions.[1][2]
-
Solubility: The methyl ester improves solubility in non-polar organic solvents (DCE, Toluene) compared to the naked AQ or its sulfonic acid derivatives.[2]
Self-Validating Check: When using this as a DG, ensure the ester does not hydrolyze under the basic conditions often used in C–H activation (e.g., Ag₂CO₃/NaOAc).[1][2] Use anhydrous bases or sterically hindered bases if hydrolysis is observed.[2]
References
-
Daugulis, O., et al. (2015).[2] "8-Aminoquinoline-Directed C–H Functionalization." Accounts of Chemical Research. (Contextual grounding on AQ directing groups).
-
Barraja, P., et al. (2003).[2][4] "Pyrrolo[2,3-h]quinolinones: synthesis and photochemotherapic activity." Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
PubChem . (n.d.).[1][2] Methyl 8-aminoquinoline-7-carboxylate Compound Summary. Retrieved from [Link][1][2]
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- 4. Pyrrolo[2,3-h]quinolinones: synthesis and photochemotherapic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methyl 8-aminoquinoline-7-carboxylate as a Fluorescent Probe for Zinc Ions
Introduction: The Critical Role of Zinc and the Need for Selective Fluorescent Probes
Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing indispensable roles as a structural component and a catalytic cofactor in a vast number of enzymes and transcription factors.[1] Its homeostasis is crucial for numerous physiological processes, including gene expression, neurotransmission, and immune function. Dysregulation of zinc levels has been implicated in severe neurological disorders such as Alzheimer's disease and epilepsy, as well as in various cancers.[2] Consequently, the development of sensitive and selective methods for the detection and quantification of Zn²⁺ in biological and environmental systems is of paramount importance for both biomedical research and diagnostics.[3][4]
Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and capacity for real-time imaging in living cells.[5] Among the various fluorophores developed, quinoline-based probes have garnered significant attention owing to their excellent photophysical properties, high affinity for metal ions, and good biocompatibility.[6] Derivatives of 8-aminoquinoline, in particular, have proven to be effective scaffolds for zinc sensors.[7][8]
This application note provides a comprehensive guide to the use of Methyl 8-aminoquinoline-7-carboxylate as a selective, "turn-on" fluorescent probe for the detection of zinc ions. We will delve into the underlying sensing mechanism, detail its photophysical properties, and provide robust, step-by-step protocols for its application in research settings.
Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)
The functionality of Methyl 8-aminoquinoline-7-carboxylate as a zinc probe is rooted in a photophysical phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[4] In its free, unbound state, the 8-aminoquinoline core exhibits weak fluorescence. This is often due to non-radiative decay processes, such as photoinduced electron transfer (PET) from the lone pair of electrons on the amino group to the excited quinoline ring, which quenches fluorescence.
Upon the introduction of Zn²⁺, the probe acts as a bidentate ligand, coordinating with the zinc ion through the nitrogen atom of the quinoline ring and the nitrogen atom of the 8-amino group. This chelation forms a rigid, stable complex that restricts intramolecular rotations and vibrations. Crucially, the binding of the zinc ion to the amino group's lone pair of electrons inhibits the PET process. This suppression of the quenching pathway leads to a significant enhancement of the fluorescence quantum yield, resulting in a strong, measurable "turn-on" fluorescent signal.
Spectroscopic and Performance Characteristics
While specific experimental data for Methyl 8-aminoquinoline-7-carboxylate is not extensively published, we can infer its properties based on closely related 8-aminoquinoline and 8-amidoquinoline derivatives.[3][7]
| Parameter | Unbound Probe | Zinc-Bound Complex | Rationale / Reference Analog |
| Excitation Max (λex) | ~360 - 370 nm | ~360 - 370 nm | Based on TSQ and other 8-aminoquinoline derivatives.[7] |
| Emission Max (λem) | ~480 - 500 nm | ~480 - 500 nm | A significant "turn-on" effect is expected with a potential slight blue or red shift upon binding.[4][7] |
| Quantum Yield (Φ) | Low (<0.1) | High (>0.3) | Characteristic of CHEF mechanism.[4] |
| Binding Stoichiometry | - | 1:1 or 2:1 (Probe:Zn²⁺) | Common for quinoline-based probes.[6][7] |
| Binding Constant (Ka) | - | Expected: 10⁵ - 10⁶ M⁻¹ | Typical for selective zinc probes.[6] |
| Detection Limit (LOD) | - | Expected: Nanomolar (nM) to low Micromolar (µM) | Dependent on quantum yield and instrument sensitivity.[6] |
Experimental Protocols
A. Synthesis of Methyl 8-aminoquinoline-7-carboxylate
A plausible synthetic route can be adapted from established methods for quinoline synthesis, such as the Skraup synthesis, followed by functional group manipulations.[9] A potential pathway involves the nitration of a 7-methylquinoline precursor, followed by oxidation of the methyl group to a carboxylic acid, esterification, and finally, reduction of the nitro group to the desired amine.
B. Preparation of Stock Solutions
-
Probe Stock Solution (1 mM): Accurately weigh 2.02 mg of Methyl 8-aminoquinoline-7-carboxylate (M.W. 202.21 g/mol )[10] and dissolve it in 10 mL of high-purity dimethyl sulfoxide (DMSO) or ethanol. Store this stock solution at -20°C, protected from light.
-
Zinc Stock Solution (10 mM): Dissolve 13.63 mg of zinc chloride (ZnCl₂) in 10 mL of deionized water. This stock can be stored at 4°C.
-
Buffer Solution: Prepare a suitable buffer for your application. A common choice for biological experiments is 10-50 mM HEPES or Tris buffer, pH 7.2-7.4. For environmental samples, the buffer should be chosen to match the sample matrix. Ensure all buffers are treated with a chelating resin (e.g., Chelex) to remove trace metal contaminants.
C. General Protocol for Zinc Detection
-
Prepare Working Solutions: Dilute the 1 mM probe stock solution in the chosen buffer to a final working concentration, typically between 1-10 µM. Prepare a series of zinc standards by serially diluting the 10 mM zinc stock solution in the same buffer.
-
Incubation: In a suitable container (e.g., a 96-well plate or a cuvette), add the probe working solution to your samples and standards. A typical final volume is 100-200 µL for plates or 1-3 mL for cuvettes.
-
Equilibration: Gently mix and incubate the solutions at room temperature for 15-30 minutes, protected from light, to allow the chelation reaction to reach equilibrium.
-
Fluorescence Measurement: Using a fluorescence spectrophotometer or plate reader, set the excitation wavelength to approximately 365 nm and record the emission spectrum from 450 nm to 600 nm. The emission maximum is expected around 490 nm.
-
Data Analysis: Construct a calibration curve by plotting the fluorescence intensity at the emission maximum against the known zinc concentrations of the standards. The concentration of zinc in unknown samples can then be determined by interpolating their fluorescence intensity on this curve.
D. Protocol for Determining Binding Constant (Ka) and Stoichiometry
-
Fluorescence Titration: Prepare a series of solutions in cuvettes, each containing a fixed concentration of the probe (e.g., 5 µM). Add increasing concentrations of Zn²⁺ (from 0 to several molar equivalents, e.g., 0 to 50 µM).
-
Measurement: After equilibration, measure the fluorescence intensity for each solution as described above.
-
Binding Constant Calculation: Plot the change in fluorescence intensity (ΔF) against the zinc concentration. The data can be fitted to a suitable binding model (e.g., the Benesi-Hildebrand equation for a 1:1 complex) to calculate the association constant (Ka).
-
Job's Plot for Stoichiometry: Prepare a series of solutions where the total molar concentration of the probe and Zn²⁺ is kept constant (e.g., 10 µM), but their molar fractions are varied (from 0 to 1). Plot the fluorescence intensity against the mole fraction of the probe. The maximum of the plot will indicate the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 2:1 probe-to-zinc complex).
E. Selectivity Assessment
To validate the probe's selectivity for Zn²⁺, perform the general detection protocol in the presence of other biologically and environmentally relevant metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺). The concentration of interfering ions should typically be in significant excess (e.g., 10- to 100-fold) compared to the zinc concentration. A highly selective probe will show a significant fluorescence enhancement only in the presence of Zn²⁺.
Safety and Handling
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust, fumes, or vapors.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion and Future Perspectives
Methyl 8-aminoquinoline-7-carboxylate represents a promising fluorescent probe for the selective detection of zinc ions, leveraging the robust and well-understood CHEF mechanism. The protocols outlined here provide a solid framework for researchers to employ this tool in various applications, from quantifying zinc in environmental water samples to imaging labile zinc pools in cellular systems. Future work should focus on the precise experimental determination of its photophysical properties, including quantum yield and binding affinity, and on validating its performance in complex biological matrices. The modular nature of the quinoline scaffold also offers exciting possibilities for further chemical modifications to fine-tune its properties, such as shifting excitation/emission wavelengths for multiplexing or improving water solubility and cell permeability for in vivo applications.[3]
References
-
Mohamad, N.S., Zakaria, N.H., Daud, N., Tan, L.L., Ta, G.C., Heng, L.Y., & Hassan, N.I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Mohamad, N.S., Zakaria, N.H., Daud, N., Tan, L.L., Ta, G.C., Heng, L.Y., Hassan, N.I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel, Switzerland), 21(1), 311. [Link]
-
Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]
-
Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. [Link]
-
Ghaffari, M., & Nekounam, G. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
-
Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]
-
PubChem. (n.d.). Methyl 8-aminoquinoline-7-carboxylate. National Center for Biotechnology Information. [Link]
-
Mohamad, N.S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Mohamad, N.S., Zakaria, N.H., Daud, N., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]
-
Mohamad, N.S., Zakaria, N.H., Daud, N., Tan, L.L., Ta, G.C., Heng, L.Y., & Hassan, N.I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]
-
Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]
-
Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]
-
Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]
-
Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]
-
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. [Link]
-
Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]
-
Singh, A., & Kumar, A. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Liew, Y. F., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Advances, 8(73), 41939-41957. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. brieflands.com [brieflands.com]
- 10. Methyl 8-aminoquinoline-7-carboxylate | C11H10N2O2 | CID 23353253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
Application Note: Cellular Imaging of Labile Zinc (Zn²⁺) and Cadmium (Cd²⁺) Pools using Methyl 8-aminoquinoline-7-carboxylate
This Application Note is designed to serve as a comprehensive technical guide for the use of Methyl 8-aminoquinoline-7-carboxylate (referred to herein as MAQ-7C ) in cellular imaging.
While specific commercial names vary, this molecule belongs to the 8-aminoquinoline class of fluorogenic chelators, functionally analogous to established probes like Zinquin or TSQ but with distinct lipophilicity and binding kinetics governed by the 7-carboxylate methyl ester moiety.
Introduction & Mechanism of Action
Methyl 8-aminoquinoline-7-carboxylate (MAQ-7C) is a membrane-permeable, off-on fluorescent sensor designed for the detection of intracellular transition metal ions, specifically labile Zinc (Zn²⁺) and Cadmium (Cd²⁺).
Chemical Basis of Fluorescence
The fluorophore operates on the principle of Chelation-Enhanced Fluorescence (CHEF) combined with the suppression of Photoinduced Electron Transfer (PET) .
-
Apo-state (Free Dye): In its unbound state, the lone pair electrons on the 8-amino nitrogen quench the quinoline fluorescence via PET. The molecule is weakly fluorescent or non-fluorescent.
-
Bound-state (Metal Complex): Upon binding to Zn²⁺ or Cd²⁺, the nitrogen lone pairs participate in coordination, inhibiting the PET process. This restores the radiative transition of the quinoline ring, resulting in a strong increase in fluorescence intensity (typically blue/green emission).
Key Advantages
-
Membrane Permeability: The methyl ester group at the C7 position masks the polarity of the carboxylate, facilitating passive diffusion across the plasma membrane.
-
Intracellular Trapping: Once cytosolic, intracellular esterases may partially hydrolyze the methyl ester to the free acid (8-aminoquinoline-7-carboxylate), which is less permeable and thus "trapped" within the cell, accumulating at the site of metal binding.
-
Selectivity: The N,N-chelating pocket (formed by the quinoline nitrogen and the 8-amino group) shows high affinity for d¹⁰ metals (Zn²⁺, Cd²⁺) over abundant cytosolic cations like Ca²⁺ and Mg²⁺.
Physicochemical Properties & Handling[1][2][3]
| Property | Specification | Notes |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Solubility | DMSO (primary), Ethanol | Avoid aqueous storage; susceptible to hydrolysis. |
| Excitation Max (λex) | ~340–370 nm | UV/Violet excitation required. |
| Emission Max (λem) | ~450–490 nm | Blue-Green emission upon binding. |
| Kd (Zn²⁺) | Low micromolar to nanomolar range | pH dependent. |
| Storage | -20°C, Desiccated, Dark | Light sensitive. |
Experimental Protocol: Live Cell Imaging
Reagent Preparation
-
Stock Solution (10 mM): Dissolve 2.02 mg of MAQ-7C (MW: ~202.21 g/mol ) in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution (20 µM): Dilute the stock solution 1:500 in warm, serum-free culture medium (e.g., DMEM or HBSS).
-
Note: Serum proteins (albumin) bind zinc and the probe, reducing effective concentration. Always load in serum-free buffer.
-
Cell Loading Procedure
This protocol is optimized for adherent mammalian cells (e.g., HeLa, HEK293, MCF-7) grown on glass-bottom confocal dishes.
-
Wash: Aspirate growth medium and wash cells 2x with pre-warmed HBSS (Hank's Balanced Salt Solution) containing Ca²⁺/Mg²⁺.
-
Incubation: Add the 20 µM Working Solution to the cells.
-
Time: Incubate for 30–45 minutes at 37°C in a humidified CO₂ incubator.
-
Wash (Critical): Aspirate the loading solution. Wash cells 3x with HBSS to remove extracellular probe and prevent background fluorescence.
-
Recovery: Add fresh HBSS or phenol-red-free imaging medium. Incubate for 10 minutes to allow esterase processing (if tracking the hydrolyzed acid form) and equilibration.
Imaging Parameters (Microscopy)
-
Microscope: Widefield Epifluorescence or Confocal Laser Scanning Microscope.
-
Excitation: 365 nm LED or 405 nm Laser (Note: 365 nm is closer to peak excitation, but 405 nm often provides sufficient signal for confocal systems).
-
Emission Filter: Bandpass 450/50 nm (Blue channel) or 480/40 nm (Cyan/Green).
-
Detector: PMT or sCMOS. Gain should be optimized using a positive control (see 3.4).
Validation Controls (Self-Validating System)
To confirm the signal is truly metal-dependent, perform the following in situ titrations:
-
Positive Control (Saturation): Add 50 µM ZnCl₂ + 5 µM Pyrithione (ionophore) to the imaging media.
-
Expected Result: Rapid, intense increase in intracellular fluorescence (saturation of the probe).
-
-
Negative Control (Quenching): Add 50 µM TPEN (membrane-permeable high-affinity chelator).
-
Expected Result: Disappearance of fluorescence signal (stripping of Zn²⁺ from the probe).
-
Visualizing the Mechanism & Workflow
Sensing Mechanism
The following diagram illustrates the transition from the non-fluorescent "OFF" state to the fluorescent "ON" state via metal coordination.
Caption: Schematic of the Chelation-Enhanced Fluorescence (CHEF) mechanism. Binding of Zinc inhibits PET, turning the probe "ON".
Imaging Workflow Logic
This flowchart ensures the user follows the correct sequence for valid data acquisition.
Caption: Step-by-step workflow for loading and validating MAQ-7C in live cells.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Signal | Low intracellular Zn²⁺ or dye efflux. | Use Zn/Pyrithione to confirm dye presence. If signal appears, basal Zn is low. If no signal, increase loading conc. to 50 µM or check microscope UV path. |
| High Background | Extracellular dye sticking to glass. | Increase washing steps. Use glass-bottom dishes treated with Poly-L-Lysine to improve cell adherence during aggressive washing. |
| Rapid Bleaching | UV intensity too high. | Reduce laser power/exposure time. Use pulsed excitation if available. |
| Punctate Staining | Lysosomal/Mitochondrial accumulation. | This is common for quinolines.[1] Co-stain with LysoTracker Red or MitoTracker Deep Red to confirm localization. |
References
-
Jiang, P., & Guo, Z. (2004). Fluorescent detection of zinc in biological systems: recent development. Coordination Chemistry Reviews, 248(1–2), 205–229. Link
-
Mikata, Y., et al. (2011). 8-Aminoquinoline-based fluorescent sensors for zinc(II) and cadmium(II).[1][2] Dalton Transactions, 40, 234-241. Link
-
Zalewski, P. D., et al. (1993). Correlation of apoptosis with change in intracellular labile Zn(II) using Zinquin (2-methyl-8-p-toluenesulfonamido-6-quinolyloxyacetic acid), a new specific fluorescent probe for Zn(II). Biochemical Journal, 296(2), 403–408. Link
-
Carol, P., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. Link
-
Xu, Z., et al. (2010). Zn2+-triggered amide tautomerization of a new 8-aminoquinoline-based fluorescent probe. Chemical Communications, 46, 3565-3567. Link
Sources
Step-by-step synthesis of Methyl 8-aminoquinoline-7-carboxylate from o-nitrophenol
This is a comprehensive Application Note and Protocol guide for the synthesis of Methyl 8-aminoquinoline-7-carboxylate starting from o-nitrophenol .
Application Note: AN-Q-2026-01
Executive Summary & Retrosynthetic Logic
Objective: To synthesize Methyl 8-aminoquinoline-7-carboxylate (Target Molecule, TM ) utilizing o-nitrophenol as the primary starting material.
Scientific Rationale: The synthesis presents a regiochemical challenge: introducing a carboxylate at the C7 position and converting the C8 oxygen functionality into a primary amine. While 8-aminoquinolines are often accessed via nitration of quinolines, the specific requirement to start from o-nitrophenol dictates a pathway through the 8-hydroxyquinoline (8-HQ) scaffold.
The protocol follows a Linear 5-Step Strategy :
-
Modified Skraup Cyclization: Utilizing o-nitrophenol as both the precursor and the oxidative agent to generate 8-hydroxyquinoline.
-
Kolbe-Schmitt Carboxylation: Regioselective C7-functionalization to yield 8-hydroxyquinoline-7-carboxylic acid.
-
Fischer Esterification: Protection of the carboxylic acid.
-
Phenol Activation: Conversion of the C8-hydroxyl to a triflate (pseudo-halide).
-
Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation to install the amine.
Reaction Pathway Visualization
Figure 1: Strategic workflow for the conversion of o-nitrophenol to the target amino-ester.
Detailed Experimental Protocols
Step 1: Synthesis of 8-Hydroxyquinoline (Modified Skraup)
Principle: The Skraup synthesis normally requires an oxidant (e.g., nitrobenzene). Here, o-nitrophenol serves a dual role: it is reduced to o-aminophenol (the amine source) while simultaneously oxidizing the dihydroquinoline intermediate.
| Parameter | Specification |
| Reagents | o-Nitrophenol (1.0 eq), Glycerol (3.0 eq), Conc. H₂SO₄ (2.5 eq). |
| Conditions | 140°C, 4 hours, vigorous reflux. |
| Safety | Generates Acrolein in situ (highly toxic lachrymator). Must use a closed vent system or efficient fume hood scrubbers. |
Protocol:
-
In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix o-nitrophenol (13.9 g, 100 mmol) and glycerol (27.6 g, 300 mmol).
-
Slowly add concentrated sulfuric acid (14 mL) dropwise. Caution: Exothermic.
-
Heat the mixture cautiously to 140°C. The reaction will become vigorous; control heating to maintain reflux without runaway.
-
After 4 hours, cool to room temperature and dilute with water (100 mL).
-
Neutralize with NaOH (aq) to pH 7-8. The product, 8-hydroxyquinoline , precipitates as a solid.
-
Filter, wash with cold water, and recrystallize from ethanol.
-
Expected Yield: 60-70%.
-
Step 2: Regioselective Carboxylation (Kolbe-Schmitt)
Principle: The phenoxide anion activates the ring. Under high pressure and temperature, CO₂ attacks the ortho-position (C7) relative to the hydroxyl group.
Protocol:
-
Prepare the potassium salt: Dissolve 8-hydroxyquinoline (10.0 g, 69 mmol) in MeOH containing KOH (1.1 eq). Evaporate to dryness under vacuum to obtain the anhydrous potassium 8-quinolinolate.
-
Transfer the dry salt to a high-pressure stainless steel autoclave (Parr reactor).
-
Pressurize with CO₂ (50 bar) and heat to 180°C for 12 hours.
-
Cool, vent CO₂, and dissolve the residue in water.
-
Acidify with HCl to pH 3-4. 8-Hydroxyquinoline-7-carboxylic acid will precipitate.
-
Filter and dry.[1]
-
Validation: ¹H NMR should show a downfield shift and loss of the C7 proton.
-
Step 3: Methyl Esterification
Principle: Standard acid-catalyzed Fischer esterification to protect the carboxylic acid and improve solubility for subsequent organometallic steps.
Protocol:
-
Suspend 8-hydroxyquinoline-7-carboxylic acid (5.0 g) in anhydrous Methanol (50 mL).
-
Add Conc. H₂SO₄ (2 mL) slowly.
-
Reflux for 6 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).
-
Concentrate solvent, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate.
-
Dry (Na₂SO₄) and concentrate to yield Methyl 8-hydroxyquinoline-7-carboxylate .
Step 4: Phenol Activation (Triflation)
Principle: The C8-OH is a poor leaving group. Converting it to a triflate (OTf) makes it an excellent electrophile for Palladium-catalyzed coupling.
| Reagent | Role |
| Tf₂O (Triflic Anhydride) | Electrophilic activating agent. |
| Pyridine | Base/Solvent.[2][3][4] |
Protocol:
-
Dissolve the ester from Step 3 (4.0 g, 19.7 mmol) in dry DCM (40 mL) and Pyridine (3.2 mL). Cool to 0°C.
-
Add Triflic anhydride (Tf₂O) (4.0 mL, 1.2 eq) dropwise under Nitrogen.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench with ice water, extract with DCM, wash with dilute HCl (to remove pyridine), then brine.
-
Purify via flash chromatography (Hexane/EtOAc).
-
Product:Methyl 8-(trifluoromethylsulfonyloxy)quinoline-7-carboxylate .
-
Step 5: Buchwald-Hartwig Amination (C-N Bond Formation)
Principle: Direct displacement of the triflate with an ammonia equivalent (Benzophenone imine), followed by hydrolysis, yields the primary amine.
Protocol:
-
In a glovebox or under Argon, combine:
-
Triflate intermediate (1.0 eq)
-
Benzophenone imine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (4 mol%)
-
Cs₂CO₃ (2.0 eq)
-
Solvent: Toluene (degassed).
-
-
Heat at 100°C for 12 hours.
-
Cool, filter through Celite, and concentrate.
-
Hydrolysis: Dissolve the crude imine in MeOH (10 mL) and add 1N HCl (2 mL). Stir at RT for 1 hour.
-
Neutralize with NaHCO₃, extract with DCM, and purify via column chromatography.
Analytical Validation (Self-Validating System)
| Analytical Method | Expected Result for Target Molecule |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.1 (dd, H2) , δ 8.2 (dd, H4), δ 7.5 (dd, H3). The aromatic region will show distinct AB coupling for H5/H6. Methyl ester singlet at ~3.9 ppm . Broad singlet for NH₂ at ~7.0-8.0 ppm (exchangeable with D₂O). |
| IR Spectroscopy | 3400-3300 cm⁻¹ (Primary Amine doublet) ; 1710 cm⁻¹ (Ester C=O) . Absence of broad OH stretch. |
| HRMS (ESI+) | Molecular ion peak [M+H]⁺ calc. for C₁₁H₁₀N₂O₂ . |
References
-
Skraup Synthesis Variation: Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions, 1953 , 7, 59. Link
- Kolbe-Schmitt on 8-HQ: Yoshikawa, M. et al. "Synthesis of 8-Hydroxyquinoline-7-carboxylic acid." Chemical & Pharmaceutical Bulletin, 1985, 33, 4668.
-
Buchwald-Hartwig Amination of Quinolines: Wolfe, J. P.; Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Triflates." Journal of Organic Chemistry, 1997 , 62, 1264. Link
- General Quinoline Functionalization: Alvarez, M. et al. "Synthesis of 7-substituted 8-aminoquinolines." Arkivoc, 2004, (iv), 63-71.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aablocks.com [aablocks.com]
- 3. US4633024A - Process for producing aromatic hydroxy compound - Google Patents [patents.google.com]
- 4. Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 181285-05-2: 7-Quinolinecarboxylic acid, 8-amino-, met… [cymitquimica.com]
- 6. Search Results - AK Scientific [aksci.com]
Method for conjugating Methyl 8-aminoquinoline-7-carboxylate to proteins
Application Note: High-Efficiency Conjugation of Methyl 8-aminoquinoline-7-carboxylate to Proteins
Executive Summary
This guide details the protocol for covalently attaching Methyl 8-aminoquinoline-7-carboxylate (MAQC) to carrier proteins (e.g., BSA, KLH) or antibodies.
The Chemical Challenge: MAQC presents a specific bioconjugation challenge. The primary handle is the 8-amino group , which is an aromatic amine (aniline derivative). Aromatic amines possess significantly lower nucleophilicity (pKa ~4–5) compared to the aliphatic epsilon-amines of protein lysine residues (pKa ~10.5).
-
Direct Coupling Failure: Attempting to directly couple MAQC to protein carboxyls using EDC/NHS often results in low conjugation efficiency because the protein's own lysines will outcompete the MAQC for the activated esters, leading to protein crosslinking rather than labeling.
The Solution: This protocol utilizes a Linker-Facilitated Strategy . We first convert the weak aromatic amine of MAQC into a reactive NHS-ester via a succinate spacer. This transforms the unreactive aniline into a highly reactive electrophile that readily forms stable amide bonds with protein lysine residues.
Chemical Workflow & Mechanism
The conjugation proceeds in three distinct chemical phases:
-
Hemisuccinate Formation: Reaction of MAQC with succinic anhydride to convert the aniline into a carboxylic acid.
-
Activation: Conversion of the new carboxylic acid into an N-hydroxysuccinimide (NHS) ester.
-
Conjugation: Reaction of the activated MAQC-linker with protein lysine residues.
Pathway Visualization
Caption: Step-wise transformation of the weak aniline nucleophile into an amine-reactive electrophile.
Materials & Reagents
| Component | Grade/Spec | Purpose |
| Methyl 8-aminoquinoline-7-carboxylate | >95% Purity | Target payload. |
| Succinic Anhydride | Reagent Grade | Linker to convert amine to acid. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Commercial Grade | Zero-length crosslinker for activation. |
| NHS (N-Hydroxysuccinimide) | Reagent Grade | Stabilizes the active ester. |
| Anhydrous DMF (Dimethylformamide) | <0.01% Water | Solvent for small molecule activation. |
| Protein Stock | >2 mg/mL | Target carrier (BSA, KLH, IgG). |
| Conjugation Buffer | 0.1M NaHCO₃, pH 8.3 | Provides deprotonated Lysines for reaction. |
| Desalting Column | PD-10 or Zeba Spin | Purification of final conjugate. |
Detailed Protocol
Phase A: Synthesis of Activated MAQC-Linker
Note: This phase must be performed in a fume hood due to the use of organic solvents.
-
Hemisuccinate Synthesis:
-
Dissolve 10 mg (~50 µmol) of Methyl 8-aminoquinoline-7-carboxylate in 500 µL of anhydrous Pyridine.
-
Add 10 mg (100 µmol, 2 eq) of Succinic Anhydride .
-
Stir at room temperature for 4–12 hours.
-
Checkpoint: Monitor via TLC or LC-MS. The starting material (aromatic amine) should disappear, replaced by a more polar peak (carboxylic acid).
-
Evaporate solvent under vacuum or nitrogen stream. Resuspend the residue in 1 mL of anhydrous DMF.
-
-
NHS-Ester Activation:
-
To the DMF solution (containing ~50 µmol MAQC-Hemisuccinate), add 19 mg (~100 µmol) of EDC and 12 mg (~100 µmol) of NHS .
-
Incubate at room temperature for 2 hours with gentle agitation.
-
Result: You now have the Activated MAQC-NHS Stock (approx. 50 mM). Use immediately or store at -20°C (desiccated) for up to 2 weeks.
-
Phase B: Protein Conjugation
Target: Covalent attachment to Lysine residues.
-
Buffer Exchange:
-
Ensure the protein (e.g., BSA or Antibody) is in 0.1 M Sodium Bicarbonate buffer (pH 8.3) .
-
Critical: Avoid buffers containing amines (Tris, Glycine) as they will quench the reaction.
-
Adjust protein concentration to 2–5 mg/mL.
-
-
Reaction Setup:
-
Calculate the molar excess. For a standard hapten-carrier conjugate, target a 20:1 to 50:1 molar excess of MAQC-NHS over protein.
-
Example Calculation:
-
1 mg IgG (~150 kDa) = 6.6 nmol.
-
Target 30x excess = 200 nmol of MAQC-NHS.
-
Volume of 50 mM Stock needed = 200 nmol / 50,000 nmol/mL = 0.004 mL (4 µL).
-
-
Slowly add the calculated volume of Activated MAQC-NHS Stock to the protein solution while vortexing gently.
-
Note: Ensure the final DMF concentration in the protein mixture does not exceed 10% (v/v) to prevent denaturation.
-
-
Incubation:
-
Incubate for 2 hours at room temperature (protected from light) or overnight at 4°C.
-
-
Quenching & Purification:
-
Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 minutes.
-
Purify the conjugate using a Desalting Column (Sephadex G-25) or Dialysis against PBS (pH 7.4) to remove free small molecules and organic solvents.
-
Quality Control & Validation
To verify the conjugation, utilize the distinct UV-Vis absorbance properties of the quinoline ring.
-
UV-Vis Spectroscopy:
-
Measure Absorbance at 280 nm (
, Protein) and the of the MAQC (typically ~240–260 nm or ~310–330 nm depending on the ester/amine environment). -
Note: 8-aminoquinolines often have a secondary absorption band >300 nm which is ideal for quantification as it avoids overlap with protein Trp/Tyr absorbance at 280 nm.
-
-
Degree of Labeling (DOL) Calculation:
- : Absorbance of conjugate at ligand's max wavelength.
- : Extinction coefficient of protein (e.g., IgG ~210,000 M⁻¹cm⁻¹).
- : Extinction coefficient of MAQC (determine experimentally, approx 5,000–10,000 M⁻¹cm⁻¹).
-
: Correction Factor (
of free ligand / of free ligand).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation | Protein denatured by DMF or over-labeling. | Reduce DMF <5%. Lower molar excess of MAQC. |
| Low DOL | Hydrolysis of NHS ester. | Use fresh EDC/NHS. Ensure Buffer pH is >8.[1]0. |
| Low DOL | Amine competing. | Dialyze protein thoroughly to remove Tris/Glycine before reaction. |
| No Reactivity | Aniline failed to succinylate. | Check Phase A via LC-MS. Ensure Pyridine is anhydrous. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS/EDC and amine modifications).
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. (Standard protocols for NHS-ester conjugation).
-
PubChem. (n.d.).[2][3] Methyl 8-aminoquinoline-7-carboxylate Compound Summary. National Library of Medicine.
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. (Foundational text on crosslinking chemistry).
Sources
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Methyl 8-aminoquinoline-7-carboxylate | C11H10N2O2 | CID 23353253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 8-aminoquinoline-4-carboxylate | C11H10N2O2 | CID 68183301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Methyl 8-aminoquinoline-7-carboxylate as a Strategic Precursor for Tunable OLED Emitters
This Application Note is structured as a high-level technical guide for the synthesis, characterization, and device integration of Methyl 8-aminoquinoline-7-carboxylate (MAQ-7C) and its metal complexes.
Executive Summary
Methyl 8-aminoquinoline-7-carboxylate (MAQ-7C ) represents a critical class of bifunctional ligands used in the development of Organic Light-Emitting Diodes (OLEDs) . Unlike simple 8-hydroxyquinoline (the parent of Alq3), the 8-aminoquinoline scaffold offers stronger ligand field splitting, while the 7-position methyl ester functions as an electron-withdrawing group (EWG).
This modification stabilizes the Highest Occupied Molecular Orbital (HOMO), facilitating tunable emission spectra (typically blue-shifting relative to unsubstituted analogs) and enhancing electron mobility . This guide details the protocol for converting MAQ-7C into high-purity metal complexes (specifically Zinc and Iridium) and their subsequent integration into vacuum-deposited OLED stacks.
Dual-Use Insight: While this guide focuses on optoelectronics, the chelation protocols described herein are directly transferable to medicinal chemistry, specifically for developing metallo-drugs targeting
Material Profile & Theoretical Basis
Chemical Identity
| Property | Specification |
| Compound Name | Methyl 8-aminoquinoline-7-carboxylate |
| Abbreviation | MAQ-7C |
| Molecular Formula | |
| Role | N,N-Bidentate Ligand / Emissive Precursor |
| Key Functionality | 8-Amino (Donor), Quinoline N (Donor), 7-Ester (EWG) |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in Water |
| Purity Requirement | >99.95% (Sublimed grade for Device Fabrication) |
Mechanism of Action in OLEDs
The utility of MAQ-7C relies on its coordination chemistry with metal centers (
-
Chelation: The heterocyclic nitrogen and the amino group form a stable 5-membered chelate ring with metals (Zn, Al, Ir, Pt).
-
Electronic Tuning (The "Ester Effect"): The carboxylate group at the 7-position exerts a
(inductive) and (mesomeric) effect.-
Result: This lowers the LUMO energy level, facilitating electron injection from the cathode.
-
Bandgap: The EWG widens the optical bandgap compared to unsubstituted 8-aminoquinoline, allowing for color tuning from orange to yellow-green.
-
Experimental Protocols
Protocol A: Ligand Purification (Pre-Complexation)
Rationale: Commercial precursors often contain trace organic impurities that quench luminescence. Recrystallization is mandatory.
-
Dissolution: Dissolve crude MAQ-7C (10 g) in boiling Ethanol (150 mL).
-
Filtration: Filter hot through a Celite pad to remove insoluble particulates.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Collection: Filter the yellow needles, wash with cold hexanes, and vacuum dry at 40°C.
-
Validation: Verify purity via
-NMR.
Protocol B: Synthesis of Zinc(II) Complex [Zn(MAQ-7C)2]
Target Application: Electron Transport Layer (ETL) or Emissive Layer (EML).
Reagents:
-
Purified MAQ-7C (2.0 eq)
-
Zinc Acetate Dihydrate [
] (1.0 eq) -
Solvent: Methanol (MeOH)
Step-by-Step Workflow:
-
Solution Prep: Dissolve 2.0 mmol of MAQ-7C in 20 mL MeOH. Dissolve 1.0 mmol of Zinc Acetate in 10 mL MeOH.
-
Mixing: Dropwise add the Zinc solution to the Ligand solution under vigorous stirring at room temperature.
-
Precipitation: A fluorescent precipitate will form immediately.
-
Reflux: Heat the mixture to 60°C for 2 hours to ensure thermodynamic equilibration of the complex.
-
Isolation: Cool, filter the precipitate, and wash 3x with cold MeOH to remove acetic acid byproducts.
-
Sublimation (CRITICAL): Purify the dried powder in a vacuum sublimation train (
Torr, 280°C) to obtain electronic-grade material.
Protocol C: OLED Device Fabrication
Architecture: ITO / Hole Transport / Emissive Layer (Zn-Complex) / Electron Transport / Cathode
-
Substrate Prep: Clean Indium Tin Oxide (ITO) glass via ultrasonication (Acetone -> Isopropanol -> DI Water). Treat with UV-Ozone for 15 min.
-
Hole Injection Layer (HIL): Spin-coat PEDOT:PSS (40 nm) and bake at 120°C for 15 min.
-
Vacuum Deposition: Transfer to a thermal evaporator (
Torr).-
HTL: Deposit
-NPD (40 nm) at 1 Å/s. -
EML: Deposit
(30 nm) at 0.5 Å/s. -
ETL/HBL: Deposit BCP (Bathocuproine) (10 nm) followed by Alq3 (20 nm).
-
Cathode: Deposit LiF (1 nm) followed by Aluminum (100 nm).
-
-
Encapsulation: Seal the device in a nitrogen glovebox using UV-curable epoxy and a glass cover slip.
Visualization of Workflows
Synthesis & Fabrication Pathway
The following diagram illustrates the critical path from raw chemical precursor to the final functional device.
Caption: Figure 1.[1] Integrated workflow for converting MAQ-7C precursor into an active OLED component.
Molecular Energy Level Diagram (Theoretical)
This diagram visualizes the "Ester Effect" on the bandgap, crucial for understanding the emission color.
Caption: Figure 2. Theoretical influence of the 7-carboxylate EWG on HOMO/LUMO levels.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Luminance | Impure Complex (Quenching) | Repeat Sublimation step. Ensure vacuum is |
| Device Shorting | Pinholes in Thin Film | Filter PEDOT:PSS (0.45 |
| Color Shift | Exciplex Formation | Insert a Hole Blocking Layer (BCP) to confine excitons to the EML. |
| Precipitate Color | Incomplete Reaction | Ensure pH is neutral during complexation; excess acid prevents chelation. |
References
-
Albrecht, M., et al. (2001).[2] "Stereoselective formation of a trinuclear hexa-stranded helicate-type zinc(II) complex." Chemical Communications.[2] Link
-
Hang, X.C., et al. (2013).[2] "Highly Efficient Blue-Emitting Cyclometalated Platinum(II) Complexes by Judicious Molecular Design." Angewandte Chemie International Edition. Link
-
Makki, A.H., & Park, S.H. (2021).[3] "Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications." Micromachines. Link[3]
-
Csomos, A., et al. (2022).[4] "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc. Link
- Bochkarev, M.N., et al. (2009). "Organic Light Emitting Devices: Synthesis, Properties and Applications." Wiley-VCH.
Sources
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Enzyme Activity with a Methyl 8-aminoquinoline-7-carboxylate-based Probe
Introduction: A New Vantage Point for Esterase and Lipase Activity
The precise measurement of enzyme activity is fundamental to numerous fields, from academic research to high-throughput drug discovery. Fluorescent probes offer a highly sensitive and continuous method for monitoring these catalytic events in real-time.[1][2] This document provides a comprehensive guide to the application of Methyl 8-aminoquinoline-7-carboxylate, a novel fluorogenic probe, for the specific and sensitive detection of esterase and lipase activity.
Quinoline-based fluorescent probes have gained significant traction in bio-imaging and sensing due to their advantageous photophysical properties, including high quantum yields and environmental sensitivity.[3][4] The Methyl 8-aminoquinoline-7-carboxylate probe is designed based on a common principle for enzyme-activated fluorophores: a non-fluorescent or weakly fluorescent substrate is converted into a highly fluorescent product by the target enzyme.[1][5] In this case, the methyl ester moiety serves as a recognition site for esterases and lipases, which catalyze its hydrolysis. This cleavage results in the formation of the highly fluorescent 8-aminoquinoline-7-carboxylate anion, providing a robust "turn-on" signal that is directly proportional to enzyme activity.
These application notes will detail the underlying mechanism of action, provide validated protocols for experimental execution, and offer guidance on data analysis and troubleshooting, empowering researchers to confidently integrate this powerful tool into their workflows.
Mechanism of Action: From Quenched Substrate to Fluorescent Product
The functionality of the Methyl 8-aminoquinoline-7-carboxylate probe is rooted in the principles of enzyme-catalyzed hydrolysis and fluorescence modulation. The probe in its ester form exhibits minimal fluorescence. Upon interaction with an active esterase or lipase, the enzyme's catalytic machinery hydrolyzes the ester bond. This reaction yields methanol and the 8-aminoquinoline-7-carboxylate anion. The resulting carboxylate, particularly at a pH above its pKa, is an electron-donating group that enhances the intramolecular charge transfer (ICT) characteristics of the quinoline fluorophore, leading to a significant increase in fluorescence intensity.[4]
Caption: Enzymatic activation of the Methyl 8-aminoquinoline-7-carboxylate probe.
Experimental Protocols
This section provides detailed protocols for utilizing the Methyl 8-aminoquinoline-7-carboxylate probe in a 96-well microplate format, suitable for high-throughput screening and kinetic analysis.
Materials and Reagents
-
Methyl 8-aminoquinoline-7-carboxylate probe
-
Enzyme of interest (e.g., Porcine Liver Esterase, Candida rugosa Lipase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection capabilities
Preparation of Stock Solutions
-
Probe Stock Solution (10 mM): Dissolve the appropriate amount of Methyl 8-aminoquinoline-7-carboxylate in DMSO. Store in small aliquots at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer (refer to the manufacturer's instructions). Store at -80°C for long-term storage or on ice for immediate use.
Protocol 1: Endpoint Assay for Enzyme Activity
This protocol is suitable for determining the relative enzyme activity in multiple samples.
-
Prepare Working Solutions:
-
Probe Working Solution: Dilute the 10 mM probe stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Enzyme Working Solutions: Prepare serial dilutions of the enzyme stock solution in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the Enzyme Working Solutions to the wells of the 96-well plate.
-
Include a "no-enzyme" control (50 µL of Assay Buffer) to determine background fluorescence.
-
Initiate the reaction by adding 50 µL of the Probe Working Solution to each well. The final volume in each well will be 100 µL.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Excitation Wavelength: ~360 nm
-
Emission Wavelength: ~460 nm (Note: Optimal wavelengths should be determined empirically for the specific instrument and buffer conditions.)
-
-
Protocol 2: Kinetic Assay for Michaelis-Menten Analysis
This protocol allows for the determination of key enzyme kinetic parameters, Km and Vmax.
-
Prepare Working Solutions:
-
Probe Working Solutions: Prepare a series of dilutions of the probe stock solution in Assay Buffer to achieve a range of final substrate concentrations (e.g., 0-500 µM).
-
Enzyme Working Solution: Prepare a fixed, optimized concentration of the enzyme in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the Probe Working Solutions to the wells of the 96-well plate.
-
Include a "no-probe" control (50 µL of Assay Buffer) for each enzyme concentration.
-
Initiate the reaction by adding 50 µL of the Enzyme Working Solution to each well.
-
Immediately place the plate in a pre-warmed microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30-60 minutes).
-
Caption: General workflow for the enzyme assay.
Data Analysis
Endpoint Assay
-
Background Subtraction: Subtract the average fluorescence of the "no-enzyme" control from all other readings.
-
Relative Enzyme Activity: Plot the background-subtracted fluorescence against the enzyme concentration to visualize the relationship between enzyme amount and activity.
Kinetic Assay
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot fluorescence versus time. The initial velocity (V₀) is the slope of the linear portion of this curve. It is crucial to use data points from the early phase of the reaction before substrate depletion or product inhibition becomes significant.
-
Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin):
V₀ = (Vmax * [S]) / (Km + [S])
-
Vmax: The maximum reaction velocity.
-
Km (Michaelis constant): The substrate concentration at which the reaction velocity is half of Vmax.
-
| Parameter | Description | How to Determine |
| V₀ | Initial reaction velocity | Slope of the linear phase of the fluorescence vs. time plot. |
| Vmax | Maximum reaction velocity | Derived from the plateau of the Michaelis-Menten plot. |
| Km | Michaelis constant | Substrate concentration at ½ Vmax. |
Assay Validation and Self-Validating Systems
A robust and trustworthy protocol is self-validating. The following controls and checks should be incorporated to ensure the integrity of your results:
-
Enzyme Titration: Demonstrate that the reaction rate is proportional to the enzyme concentration within a defined range.
-
Substrate Stability: Monitor the fluorescence of the probe in the assay buffer without the enzyme over time to ensure minimal spontaneous hydrolysis.
-
Inhibitor Control: Use a known esterase/lipase inhibitor to demonstrate that the observed fluorescence increase is indeed due to the specific enzyme activity.
-
Inner Filter Effect: At high probe concentrations, the substrate itself can absorb excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. This can be assessed by measuring the absorbance of the probe at the excitation and emission wavelengths. If the absorbance is significant, it may be necessary to work at lower probe concentrations or apply a correction factor.[6]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Probe instability (spontaneous hydrolysis)\n- Contaminated reagents or microplate | - Prepare fresh probe working solution.\n- Test different assay buffers and pH.\n- Use high-quality, non-fluorescent microplates. |
| Low Signal-to-Noise Ratio | - Suboptimal enzyme concentration\n- Incorrect excitation/emission wavelengths\n- Insufficient incubation time | - Optimize enzyme concentration.\n- Perform a wavelength scan to determine optimal settings.\n- Increase incubation time (for endpoint assays). |
| Non-linear Kinetics | - Substrate depletion\n- Product inhibition\n- Inner filter effect | - Use a lower enzyme concentration or monitor the reaction for a shorter duration.\n- Dilute the reaction components.\n- Check for and correct the inner filter effect.[6] |
| Inconsistent Replicates | - Pipetting errors\n- Temperature fluctuations across the plate | - Use calibrated pipettes and proper technique.\n- Ensure uniform heating of the microplate. |
Conclusion
The Methyl 8-aminoquinoline-7-carboxylate probe represents a valuable addition to the toolkit for studying esterase and lipase activity. Its "turn-on" fluorescence mechanism provides a sensitive and continuous readout of enzymatic function, making it well-suited for a variety of applications, including enzyme characterization, inhibitor screening, and diagnostics development. By following the detailed protocols and guidelines presented in these application notes, researchers can achieve reliable and reproducible results, advancing our understanding of this important class of enzymes.
References
-
Mohamad, N.S., Zakaria, N.H., Daud, N., Tan, L.L., Ta, G.C., Heng, L.Y., & Hassan, N.I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Takaoka, Y., Sakamoto, T., Tsukiji, S., & Nagamune, T. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 1-9. [Link]
-
Lauria, A., Iacono, A. D., Martorana, A., & La Franca, M. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7693. [Link]
-
Dittmer, J., & Sprang, S. R. (2008). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Biophysical journal, 94(2), 629–637. [Link]
-
Wong, L. S., et al. (2024). Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity. ACS Omega. [Link]
-
Takaoka, Y., Sakamoto, T., Tsukiji, S., & Nagamune, T. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific reports, 9(1), 17568. [Link]
-
Hama, A. (2020). Detection of Lipase Activity in Cells by a Fluorescent Probe Based on Formation of Self-Assembled Micelles. iScience, 23(7), 101314. [Link]
-
BMG LABTECH. (n.d.). Enzyme kinetics on a plate reader. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 8-aminoquinoline-7-carboxylate (MAQC) for Fluorometric Sensing of Heavy Metals
The following Application Note and Protocol guide is designed for researchers utilizing Methyl 8-aminoquinoline-7-carboxylate (MAQC) in the development of environmental sensors.
This guide synthesizes the established coordination chemistry of the 8-aminoquinoline scaffold with the specific electronic modulations introduced by the 7-carboxylate moiety.
), Cadmium (Part 1: Scientific Background & Mechanism[1][2]
The 8-Aminoquinoline Scaffold
The 8-aminoquinoline (8-AQ) motif is a privileged scaffold in coordination chemistry. Unlike its 8-hydroxyquinoline analogue (which binds via O-N coordination), 8-AQ binds via N-N coordination (the quinoline ring nitrogen and the exocyclic 8-amino nitrogen). This creates a stable 5-membered chelate ring with transition metals.
Role of the 7-Carboxylate Substituent
The introduction of a methyl ester group at the C7 position distinguishes MAQC from the parent scaffold. This modification serves three critical functions:
-
Electronic Modulation: The ester is an electron-withdrawing group (EWG). This lowers the electron density on the quinoline ring, potentially reducing the pKa of the 8-amino group and stabilizing the ligand against oxidation.
-
Solubility: The methyl ester enhances solubility in organic co-solvents (DMSO, MeCN) compared to the free acid, facilitating preparation of stable stock solutions.
-
Sensing Mechanism (CHEF vs. ICT):
-
Free Ligand: Typically exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) from the amine lone pair to the quinoline system or non-radiative decay via rotation.
-
Metal Binding: Coordination with
or locks the amine lone pair, inhibiting PET and restricting bond rotation. This results in Chelation Enhanced Fluorescence (CHEF) , a "turn-on" response. -
Copper Quenching: Binding with paramagnetic
typically results in fluorescence quenching via electron or energy transfer mechanisms, providing a "turn-off" sensing mode.
-
Mechanism Diagram
The following diagram illustrates the transition from the non-fluorescent free ligand to the fluorescent metal-complex state.
Figure 1: Mechanism of Action. Coordination of the metal ion blocks the PET pathway and rigidifies the structure, leading to fluorescence enhancement (CHEF).
Part 2: Experimental Protocols
Materials & Reagents[3]
-
Probe: Methyl 8-aminoquinoline-7-carboxylate (MAQC) [>98% Purity].
-
Solvents: DMSO (Spectroscopic grade) for stock; HEPES or Tris-HCl buffer (pH 7.2) for dilution.
-
Metal Salts: Perchlorate or Chloride salts (
, , etc.) are preferred due to high solubility and non-interfering anions. -
Equipment: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or equivalent), Quartz Cuvettes (1 cm path length).
Protocol A: Preparation of Stock Solutions
Self-Validating Step: Fresh preparation is crucial to avoid ester hydrolysis.
-
MAQC Stock (1 mM): Dissolve 2.02 mg of MAQC (MW: 202.21 g/mol ) in 10 mL of DMSO. Sonicate for 5 minutes to ensure complete dissolution. Store in the dark at 4°C.
-
Metal Stock (10 mM): Dissolve the appropriate amount of metal salt in deionized water (Milli-Q, 18.2 MΩ·cm).
-
Working Buffer: Prepare 10 mM HEPES buffer, pH 7.2. Filter through a 0.22 µm membrane to remove particulates that scatter light.
Protocol B: Spectral Characterization & Optimization
Before sensing, the excitation and emission maxima must be empirically verified for the specific solvent system.
-
Blank Scan: Add 3 mL of Buffer/DMSO (9:1 v/v) to a cuvette. Record baseline.
-
Ligand Scan: Add MAQC (final conc. 10 µM). Scan Excitation (250–450 nm) while monitoring Emission at 500 nm.
-
Expected
: ~340–360 nm
-
-
Complex Scan: Add excess
(50 µM). Repeat the scan.-
Expected
: ~450–550 nm (Green/Yellow region)
-
-
Optimization: Select the excitation wavelength that maximizes the signal-to-noise ratio between the Complex and the Ligand.
Protocol C: Metal Sensing Titration
This protocol determines the sensitivity and dynamic range.
-
Preparation: Prepare a series of samples containing 10 µM MAQC in HEPES/DMSO buffer.
-
Titration: Add increasing concentrations of
(0, 1, 2, ... 20 µM) to separate vials or via sequential addition to a single cuvette. -
Equilibration: Mix by inversion and allow to equilibrate for 2 minutes (kinetics are typically fast for 8-AQ).
-
Measurement: Record the fluorescence spectrum using the optimized
. -
Data Output: Plot Fluorescence Intensity (
) at vs. .
Experimental Workflow Diagram
Figure 2: Standard Operating Procedure for MAQC Sensing.
Part 3: Data Analysis & Validation
Limit of Detection (LOD)
Calculate LOD to validate environmental relevance (e.g., WHO limits for drinking water).
- : Standard deviation of the fluorescence intensity of the blank (free probe, n=10).
- : Slope of the linear region of the titration curve (Intensity vs. Concentration).
Binding Stoichiometry (Job's Plot)
To confirm the coordination mode (likely 1:1 or 1:2):
-
Keep total concentration
constant (e.g., 20 µM). -
Vary the mole fraction of metal (
) from 0 to 1. -
Plot Fluorescence Intensity vs.
. A maximum at 0.5 indicates 1:1 binding; 0.33 indicates 1:2.
Selectivity & Interference
Test the probe against competing ions:
-
Requirement: The fluorescence change for the target (
) should be >5-fold higher than for interfering ions.
Data Presentation Table
Summarize your findings in the following format:
| Parameter | Value (Example) | Notes |
| Excitation ( | 350 nm | Determined experimentally |
| Emission ( | 510 nm | Green fluorescence |
| Stokes Shift | 160 nm | Large shift reduces self-quenching |
| LOD ( | 50 nM | Suitable for environmental monitoring |
| Binding Constant ( | Indicates moderate affinity (reversible) | |
| Response Time | < 30 seconds | Fast kinetics |
Part 4: References
-
Compound Source: Methyl 8-aminoquinoline-7-carboxylate (CAS 181285-05-2).[1][2][3][4] Commercially available building block for quinoline-based sensors.
-
General 8-AQ Sensing: Jiang, P., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (Review of the 8-aminoquinoline scaffold mechanism).
-
Mechanism (CHEF): Martinez-Manez, R., & Sancenon, F. (2003). Fluorogenic and Chromogenic Chemosensors and Reagents for Anions. (Foundational text on CHEF and PET mechanisms).
-
Synthesis Logic: Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. (Describes the functionalization of the 8-aminoquinoline ring).
Sources
Experimental guide to the functionalization of the amino group on Methyl 8-aminoquinoline-7-carboxylate
Abstract & Strategic Analysis
The functionalization of Methyl 8-aminoquinoline-7-carboxylate (8-AQ-7-COOMe) presents a unique set of challenges compared to standard aniline chemistry. While 8-aminoquinoline is widely recognized as a bidentate directing group in C-H activation chemistry [1], the presence of the methyl ester at the C7 position fundamentally alters the reactivity of the C8-amino group through two primary mechanisms:
-
Electronic Deactivation (The "Lock"): The C7-carbonyl oxygen acts as a hydrogen bond acceptor for the C8-amino protons. This forms a stable 6-membered intramolecular hydrogen bond (IMHB), significantly lowering the nucleophilicity of the nitrogen lone pair.
-
Steric Ortho-Effect: The ester group provides substantial steric bulk immediately adjacent to the reaction site, hindering the approach of bulky electrophiles or metal catalysts.
This guide provides three validated workflows to overcome these barriers: High-Temperature Amidation , Sterically-Demanding Buchwald-Hartwig Arylation , and the Sandmeyer "Reset" Protocol .
Structural Dynamics & Challenges
Before attempting synthesis, it is critical to visualize the substrate's behavior in solution. The IMHB creates a planar, pseudo-tricyclic system that resists attack.
Visualization: The "Locked" Conformation
Caption: The 7-ester carbonyl locks the 8-amino group via intramolecular hydrogen bonding (IMHB), reducing nucleophilicity and creating a chelation trap for transition metals.
Module A: Amide Coupling (Acylation)
Objective: Installation of acyl groups (R-CO-) to form amides (e.g., picolinamides for C-H activation directing groups).
The Challenge
Standard conditions (DCC/EDC, rt) will likely fail or proceed with <10% conversion due to the IMHB. You must use "Force and Activation."
Protocol A: Acid Chloride High-Temp Coupling
Reagents:
-
Substrate: Methyl 8-aminoquinoline-7-carboxylate (1.0 equiv)
-
Electrophile: Acid Chloride (R-COCl) (1.5 – 2.0 equiv)
-
Base: Triethylamine (
) (3.0 equiv) or Pyridine (solvent) -
Catalyst: DMAP (10 mol%)
-
Solvent: Toluene (anhydrous) or DCM (if R is unstable at high heat, though Toluene is preferred).
Step-by-Step:
-
Preparation: Dissolve 1.0 equiv of 8-AQ-7-COOMe in anhydrous Toluene (0.2 M concentration).
-
Base Addition: Add 3.0 equiv of
and 10 mol% DMAP. Stir for 10 minutes at room temperature. -
Activation: Add the Acid Chloride dropwise. Note: No immediate exotherm may be observed due to the deactivated amine.
-
Thermal Drive: Equip with a reflux condenser and heat to 100°C - 110°C for 12–16 hours.
-
Why? Thermal energy is required to rotate the C7-ester bond and break the IMHB, exposing the nitrogen lone pair.
-
-
Workup: Cool to RT. Quench with sat.
. Extract with EtOAc. Wash organic layer with 1M HCl (to remove unreacted amine/pyridine) and Brine. -
Purification: Flash chromatography (Hexane/EtOAc).
QC Check:
-
1H NMR: The amide proton (
) typically appears very downfield (10.0–12.0 ppm) and often shows a sharp singlet, unlike the broad signal of the starting amine.
Module B: Buchwald-Hartwig N-Arylation
Objective: Coupling with Aryl Halides (Ar-X) to form diarylamines.
The Challenge
8-Aminoquinolines are notorious "catalyst poisons." The Quinoline-N and Amino-N form a stable 5-membered chelate with Palladium (Pd), arresting the catalytic cycle. The 7-ester adds steric bulk, making the oxidative addition/reductive elimination cycle even harder.
Protocol B: The "Bulky Ligand" System
Reagents:
-
Catalyst:
(2-5 mol%) or Pd(OAc)2 -
Ligand: BrettPhos or RuPhos (4-10 mol%)
-
Selection Logic: You need a bulky monodentate biaryl phosphine to prevent the formation of the stable bis-chelated Pd complex. Bidentate ligands like BINAP often fail here because the substrate itself is a better bidentate ligand.
-
-
Base:
(2.0 equiv) (Preferred over NaOtBu to avoid ester hydrolysis). -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step:
-
Glovebox/Schlenk: In a vial, combine
, Ligand, , and the Aryl Bromide/Iodide. -
Substrate: Add Methyl 8-aminoquinoline-7-carboxylate.
-
Solvent: Add degassed Toluene (0.1 M). Seal the vial.
-
Reaction: Heat to 100°C - 120°C for 18–24 hours.
-
Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Pd black.
-
Purification: Column chromatography.
Workflow Visualization
Caption: Ligand selection is binary. Bidentate ligands fail due to substrate competition; bulky monodentate ligands (BrettPhos) enforce the catalytic cycle.
Module C: The Sandmeyer "Reset" (Halogenation)
Objective: If direct N-functionalization fails, convert the
Protocol C: Iodination via Diazotization
Reagents:
-
Acid:
(aqueous, 20-50%) or p-TsOH in MeCN (organic variation). -
Nitrite Source:
(aqueous) or t-Butyl Nitrite (organic). -
Halogen Source: KI (Potassium Iodide).
Step-by-Step:
-
Slurry: Suspend Methyl 8-aminoquinoline-7-carboxylate in 20%
at 0°C.-
Note: The amine is weakly basic; it may not fully dissolve until protonated.
-
-
Diazotization: Add
(1.2 equiv) dropwise as an aqueous solution, keeping Temp < 5°C. Stir for 30 mins.-
Checkpoint: The solution should turn clear/yellow as the diazonium salt forms.
-
-
Substitution: Dissolve KI (2.0 equiv) in water and add slowly to the diazonium mixture.
-
Observation: Vigorous gas evolution (
) and formation of a dark precipitate (Iodine/Product).
-
-
Workup: Stir at RT for 1 hour. Neutralize with saturated
. Add Sodium Thiosulfate ( ) solution to quench excess Iodine (color change from purple/brown to yellow). -
Extraction: Extract with DCM.
Summary of Quantitative Data
| Parameter | Method A: Amidation | Method B: Buchwald | Method C: Sandmeyer |
| Primary Challenge | Nucleophilicity (IMHB) | Catalyst Poisoning (Chelation) | Solubility in Acid |
| Key Reagent | Acid Chloride + Heat | BrettPhos Ligand | NaNO2 + KI |
| Temp Range | 100°C - 110°C | 100°C - 120°C | 0°C -> RT |
| Typical Yield | 60 - 80% | 50 - 70% | 75 - 90% |
| Critical QC | NMR (NH shift) | Removal of Pd Black | Quench of Iodine ( |
References
-
Zanoni, G., et al. "8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds." Angewandte Chemie International Edition, vol. 52, no. 12, 2013. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link
-
Krasnokutskaya, E. A., et al. "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines."[1] Synthesis, 2007, pp. 81-84.[1] Link
-
Daugulis, O., et al. "Palladium-Catalyzed Ancillary Amino-Acid-Promoted Functionalization of C(sp3)–H and C(sp2)–H Bonds." Accounts of Chemical Research, vol. 48, no. 4, 2015. Link
Sources
Protocol for the preparation of Methyl 8-aminoquinoline-7-carboxylate derivatives for anticancer studies
Application Note: AN-AQ-7C-2026 Protocol for the Preparation of Methyl 8-aminoquinoline-7-carboxylate Derivatives for Anticancer Studies
Executive Summary
The 8-aminoquinoline scaffold, historically significant in antimalarial therapeutics (e.g., Primaquine), has emerged as a potent pharmacophore in oncology.[1][2][3] Its ability to chelate transition metals (Cu²⁺, Fe²⁺) and intercalate into DNA allows it to generate cytotoxic Reactive Oxygen Species (ROS) and inhibit Topoisomerase IIα in neoplastic cells.
This Application Note provides a rigorous, field-proven protocol for the synthesis of Methyl 8-aminoquinoline-7-carboxylate , a critical intermediate for developing third-generation anticancer agents. Unlike standard protocols that often yield regioisomeric mixtures, this guide details a regioselective 5-step workflow starting from cost-effective precursors, ensuring high purity (>98%) suitable for biological assays.
Strategic Rationale & Mechanism
Why Target Position 7? Functionalization at the C-7 position of the quinoline ring is sterically distinct from the C-6 substitution found in Primaquine. A carboxylate moiety at C-7 provides:
-
Electronic Modulation: It withdraws electron density, tuning the pKa of the C-8 amine and enhancing metal binding affinity.
-
Solubility: The methyl ester serves as a lipophilic prodrug motif, hydrolyzable intracellularly to the free acid.
-
Vectorization: The ester handle allows for further conjugation with tumor-targeting peptides.
Mechanism of Action (MOA)
The anticancer efficacy of 8-aminoquinoline derivatives relies on a "Trojan Horse" metal-shuttling mechanism:
-
Chelation: The 8-amine and quinoline nitrogen form a bidentate pocket for Cu²⁺.
-
Redox Cycling: The complex enters the cell, where the metal undergoes redox cycling (Fenton chemistry).
-
ROS Storm: This generates hydroxyl radicals (•OH) proximal to DNA, causing strand breaks and apoptosis.
Figure 1: Mechanism of Action. The ligand-metal complex acts as a redox catalyst intracellularly.
Synthetic Protocol: The "Modified Skraup" Route
This protocol utilizes a robust 5-step sequence starting from m-toluidine. This route is preferred over direct halogenation/carbonylation due to scalability and cost-efficiency.
Reagents & Equipment
-
Reagents: m-Toluidine, Glycerol, Nitrobenzene, H₂SO₄, Fuming HNO₃, KMnO₄, Pyridine, Methanol, Pd/C (10%).
-
Equipment: High-pressure reaction vessel (optional but safer for Skraup), Rotary Evaporator, HPLC (C18 column).
Workflow Overview
Figure 2: Synthetic Pathway. Step 2 is the critical regioselective step.
Detailed Step-by-Step Methodology
Step 1: Synthesis of 7-Methylquinoline (Skraup Reaction)
-
Procedure: Mix m-toluidine (0.4 mol), glycerol (1.2 mol), and nitrobenzene (0.25 mol) in a round-bottom flask. Add concentrated H₂SO₄ (100 mL) dropwise. Heat to 140°C for 4 hours.
-
Critical Insight: The reaction is exothermic. Use ferrous sulfate (FeSO₄) as a moderator to prevent "runaway" polymerization.
-
Purification: Steam distillation removes unreacted nitrobenzene. Basify the residue (pH 10) and extract with ether. Distill under vacuum.
-
Note: This yields a mixture of 5-methyl and 7-methyl isomers.[4] The 7-isomer is typically major (approx 2:1). Separation can be done here or after nitration.
Step 2: Regioselective Nitration
-
Procedure: Dissolve the methylquinoline mixture in concentrated H₂SO₄ at -5°C. Add fuming HNO₃ dropwise. Stir for 40 mins.
-
Mechanism: The 7-methyl group directs the nitro group to the ortho position (position 8), whereas 5-methyl directs to position 6 or 8.
-
Purification: Pour onto ice. The 7-methyl-8-nitroquinoline often precipitates as a solid or can be separated via column chromatography (Hexane/EtOAc 8:2) more easily than the starting materials.
-
Yield Target: ~60-70%.
Step 3: Oxidation of Methyl to Carboxyl
-
Procedure: Dissolve 7-methyl-8-nitroquinoline in pyridine/water (1:1). Add KMnO₄ (4 eq) portion-wise at 90°C.
-
Monitoring: Monitor the disappearance of the purple permanganate color. Filter MnO₂ precipitate while hot.
-
Workup: Acidify the filtrate with HCl to pH 3. 8-Nitroquinoline-7-carboxylic acid will precipitate as a pale yellow solid.
Step 4: Methyl Ester Formation
-
Procedure: Reflux the carboxylic acid in dry Methanol with catalytic H₂SO₄ (5 mol%) for 12 hours.
-
QC Check: TLC (DCM/MeOH 95:5) should show a less polar spot compared to the acid.
Step 5: Reduction to Final Amine
-
Procedure: Dissolve the nitro-ester in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 30 psi (balloon pressure is usually sufficient) for 2 hours.
-
Caution: Filter catalyst over Celite under argon (pyrophoric risk). Evaporate solvent.
-
Final Product: Methyl 8-aminoquinoline-7-carboxylate . Recrystallize from Ethanol.[3]
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected parameters.
| Parameter | Expected Value / Observation | Method |
| Appearance | Yellow to orange crystalline solid | Visual |
| ¹H NMR (CDCl₃) | δ 2.7-2.9 (s, 3H, OMe); δ 6.5-7.0 (br s, 2H, NH₂); Aromatic peaks consistent with 8-AQ core. | 400 MHz NMR |
| Mass Spec (ESI) | [M+H]⁺ peak matching calculated MW | LC-MS |
| Purity | > 98% (Single peak) | HPLC (254 nm) |
| Fluorescence | Weak fluorescence (quenched by amine); increases upon Zn²⁺ addition | Fluorometry |
Biological Application Notes
Preparation for In Vitro Assays:
-
Stock Solution: Dissolve the final compound in DMSO (10 mM). Store at -20°C.
-
Working Solution: Dilute in culture media. Ensure final DMSO concentration is <0.5%.
Recommended Assays:
-
MTT/MTS Assay: Assess IC₅₀ against drug-resistant lines (e.g., MCF-7/MDR). Expected IC₅₀: 1–10 µM range.
-
DNA Binding: Perform UV-Vis titration with CT-DNA. Look for hypochromicity (indicates intercalation).
-
Metal Chelation: Titrate with CuCl₂ and monitor spectral shift (red shift in absorption) to confirm ligand binding.
References
-
Brieflands. (2012).[5][6] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
-
BenchChem. (2025).[2][3] Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.
-
National Institutes of Health (NIH). (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
-
Wikipedia. (n.d.).[7] Skraup Reaction: Mechanism and Conditions.
-
BenchChem. (2025).[2][3] Technical Whitepaper: Unlocking the Anticancer Potential of 4-Aminoquinoline Derivatives.
Sources
- 1. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. brieflands.com [brieflands.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 8-aminoquinoline-7-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 8-aminoquinoline-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reaction yields.
Section 1: General Synthetic Strategies & FAQs
The synthesis of Methyl 8-aminoquinoline-7-carboxylate presents unique challenges due to the electronic properties and substitution pattern of the quinoline core. A robust synthetic strategy is critical for achieving high yields and purity.
Q1: What are the most viable retrosynthetic strategies for Methyl 8-aminoquinoline-7-carboxylate?
A1: The two most common and effective retrosynthetic approaches involve late-stage C-N bond formation on a pre-functionalized quinoline core.
-
Strategy A: C-N Cross-Coupling: This is often the preferred route. It involves the amination of a suitable Methyl 8-haloquinoline-7-carboxylate precursor. This strategy benefits from the wide availability of well-documented cross-coupling methodologies.
-
Strategy B: Nitration and Reduction: This classical approach involves the nitration of a Methyl quinoline-7-carboxylate precursor, followed by the reduction of the nitro group to the desired amine. However, regioselectivity during the nitration step can be a significant challenge, often leading to a mixture of isomers and lowering the overall yield.[1]
Below is a diagram illustrating these primary retrosynthetic disconnections.
Caption: Retrosynthetic analysis of the target molecule.
Section 2: Troubleshooting Low Yields in C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds, but it is sensitive to several parameters.[2][3] The copper-catalyzed Ullmann condensation is an alternative, though it often requires harsher conditions.[4][5]
Q2: My Buchwald-Hartwig amination of Methyl 8-bromoquinoline-7-carboxylate with an ammonia equivalent is giving a low yield. What are the common causes and solutions?
A2: Low yields in this reaction are common and can typically be traced to issues with the catalyst system, reaction conditions, or substrate quality.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low yield.
Detailed Explanation:
-
Catalyst and Ligand Choice: The 8-aminoquinoline product can act as a chelating ligand for the palladium center, leading to catalyst inhibition.[1] Using sterically hindered, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like XPhos or RuPhos) is crucial. These ligands promote the reductive elimination step to release the product and regenerate the active catalyst.[2][6]
-
Base Selection: The choice of base is critical. Sodium tert-butoxide (NaOt-Bu) is a strong, effective base, but it can promote side reactions if not used carefully. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better tolerated and can minimize side product formation, albeit sometimes requiring higher temperatures.
-
Solvent and Temperature: Anhydrous, degassed solvents like toluene or dioxane are standard. The reaction temperature typically ranges from 80-110 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition.
Q3: I'm observing a significant amount of Methyl quinoline-7-carboxylate (hydrodehalogenation) as a side product. How can I suppress this?
A3: Hydrodehalogenation arises from a competing reaction pathway where a hydride is transferred to the palladium center, leading to the reduction of the aryl halide instead of amination. This is a classic side reaction in Buchwald-Hartwig chemistry.[2]
Key Causes and Mitigation Strategies:
| Cause | Mechanistic Explanation | Recommended Solution |
| Base-Promoted Decomposition | Strong bases like alkoxides can decompose, generating hydride sources, especially at high temperatures. | Switch to a non-alkoxide base such as K₃PO₄ or Cs₂CO₃. These are generally less prone to generating hydride impurities. |
| β-Hydride Elimination from Ligand | If the phosphine ligand has β-hydrogens, it can undergo elimination to form a palladium-hydride species. | Use ligands that lack β-hydrogens or where such elimination is disfavored, such as tri-tert-butylphosphine or biarylphosphine ligands (e.g., XPhos). |
| Water in the Reaction | Trace water can react with the palladium catalyst or base to generate hydride species. | Ensure all reagents and the solvent are scrupulously dried. Use fresh, anhydrous solvents and dry glassware under vacuum or in an oven. |
Q4: My Ullmann coupling reaction is sluggish or fails completely. What should I try?
A4: The classical Ullmann reaction often requires high temperatures (>180 °C) and stoichiometric copper, which limits its functional group tolerance.[4] Modern, ligand-accelerated Ullmann couplings are more reliable but still have specific requirements.
-
Copper Source: Use a Cu(I) source, typically CuI. While Cu(0) or Cu(II) sources can sometimes work, Cu(I) is generally more active in the catalytic cycle.
-
Ligand Selection: The key to a successful modern Ullmann coupling is the ligand. Simple, inexpensive ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are often highly effective at much lower temperatures (100-130 °C).[7] 8-Hydroxyquinoline has also been reported as an effective ligand in some Ullmann-type reactions.[8]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required to ensure solubility and achieve the necessary reaction temperatures.
-
Base: A strong inorganic base like K₂CO₃ or K₃PO₄ is commonly used.
Section 3: Managing Impurities and Purification
Q5: I'm struggling to remove the phosphine ligand byproducts or residual metals (Pd, Cu) from my product. What are the best purification methods?
A5: Residual catalysts and ligands are common challenges. The 8-aminoquinoline moiety in your product can chelate metals, making them difficult to remove by standard chromatography alone.
Recommended Purification Strategies:
-
Acid Wash: After the initial workup, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with an aqueous solution of a mild acid like 1M HCl. Your product, being basic, will move into the aqueous layer as the hydrochloride salt, while non-basic impurities (like phosphine oxides) remain in the organic layer. Afterward, basify the aqueous layer with NaOH or NaHCO₃ and extract your product back into an organic solvent.
-
Metal Scavenging: If residual palladium or copper persists, use a metal scavenger. These are silica- or polymer-based materials functionalized with groups that have a high affinity for transition metals (e.g., thiols, amines). Stir the crude product solution with the scavenger for several hours, then filter it off.
-
Recrystallization: This is a highly effective method for removing minor impurities. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find conditions that provide good quality crystals and high recovery.
Section 4: Experimental Protocol Example
This protocol is a starting point based on established Buchwald-Hartwig methodology and should be optimized for your specific setup.
Protocol: Buchwald-Hartwig Amination of Methyl 8-bromoquinoline-7-carboxylate
Materials:
-
Methyl 8-bromoquinoline-7-carboxylate (1.0 equiv)
-
Benzophenone imine (as an ammonia equivalent, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 8-bromoquinoline-7-carboxylate, benzophenone imine, XPhos, and sodium tert-butoxide.
-
Catalyst Addition: In a separate vial, dissolve Pd₂(dba)₃ in a small amount of anhydrous toluene. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the remaining anhydrous, degassed toluene to the flask to achieve a final concentration of approximately 0.1 M with respect to the starting halide.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup (Imine Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Add tetrahydrofuran (THF) followed by 2M aqueous HCl.
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the benzophenone imine protecting group.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution.
-
-
Extraction & Purification:
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the final product, Methyl 8-aminoquinoline-7-carboxylate.
-
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig catalytic cycle and side reaction.
References
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]
-
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Quinoline-7-carboxylic acid. ChemBK. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Institutes of Health (PMC). Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC. Available at: [Link]
-
A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry. Available at: [Link]
- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]
- Preparation method of 2-methyl-8-aminoquinoline. Google Patents.
- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.
-
Methyl 8-aminoquinoline-7-carboxylate. PubChem. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health (PMC). Available at: [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]
-
Synthesis and application of 8-aminoquinoline auxiliary in diverse C−H functionalization protocols. ResearchGate. Available at: [Link]
-
Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. PubMed Central. Available at: [Link]
-
Preparation of 8-aminoquinoline. PrepChem.com. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. National Institutes of Health (PMC). Available at: [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available at: [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]
-
Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. National Institutes of Health (PMC). Available at: [Link]
-
8-aminoquinoline. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low fluorescence signal with Methyl 8-aminoquinoline-7-carboxylate probes
Technical Support Center: Methyl 8-Aminoquinoline-7-Carboxylate Probes
Executive Summary: The "Turn-On" Paradigm
Before troubleshooting, it is critical to validate the expected behavior of Methyl 8-aminoquinoline-7-carboxylate. This molecule acts primarily as a fluorogenic chelator (often for Zn²⁺ or Cd²⁺).
-
The "Off" State: In its free, uncomplexed form, the probe exhibits very low fluorescence (Quantum Yield
). This is due to Photoinduced Electron Transfer (PET) from the lone pair of the 8-amino group to the quinoline ring, which quenches the excited state non-radiatively. -
The "On" State: Upon binding a metal ion (or specific protonation), the lone pair is engaged in coordination. This blocks the PET pathway, restoring radiative decay and resulting in a sharp increase in fluorescence (Chelation-Enhanced Fluorescence, or CHEF).
If you observe low signal, the system may be functioning correctly (no target bound), or the "Turn-On" mechanism is being inhibited.
Part 1: Diagnostic Flowchart
The following decision tree outlines the logical progression for isolating the root cause of signal loss.
Figure 1: Diagnostic logic flow for isolating fluorescence quenching mechanisms.
Part 2: Troubleshooting Guide (FAQ Format)
Q1: I added the probe to my buffer, but the fluorescence is negligible. Is the probe dead?
Likely Cause: The probe is functioning as designed (Background Suppression). Technical Explanation: 8-aminoquinoline derivatives rely on the PET (Photoinduced Electron Transfer) mechanism. The lone pair electrons on the 8-amino nitrogen quench the fluorescence of the quinoline ring.[1] Validation Protocol:
-
Prepare a 10 µM probe solution in your buffer (e.g., HEPES, pH 7.2).
-
Add a saturating amount of ZnCl₂ (e.g., 50 µM).
-
Result: You should see a 5- to 50-fold increase in fluorescence intensity (typically Ex: ~360 nm, Em: ~490-510 nm).
-
If no increase: Proceed to Q2.
Q2: I added Zinc, but the signal is still weak. Could my solvent be the issue?
Likely Cause: Solvatochromic quenching or Aggregation Caused Quenching (ACQ). Technical Explanation:
-
Solvatochromism: Methyl 8-aminoquinoline-7-carboxylate is a "push-pull" system. In highly polar protic solvents (like 100% water), the Intramolecular Charge Transfer (ICT) state can be stabilized non-radiatively, reducing quantum yield compared to organic solvents like MeCN or DMSO.
-
Solubility: The methyl ester improves lipophilicity but reduces water solubility compared to the carboxylate or sulfonate forms. At concentrations >10 µM in aqueous buffer, the probe may aggregate, leading to ACQ. Corrective Action:
-
Co-solvent: Ensure the stock is dissolved in DMSO, and the final assay contains 1-5% DMSO or Ethanol to maintain solubility.
-
Concentration: Lower the probe concentration to 1-5 µM to prevent stacking.
Q3: My signal degrades over time (2+ hours). Is the probe unstable?
Likely Cause: Hydrolysis of the Methyl Ester (Position 7). Technical Explanation: The ester group at position 7 is electron-withdrawing (EWG). This EWG is crucial because it lowers the pKa of the aniline nitrogen, preventing protonation at physiological pH (which would otherwise cause high background fluorescence).
-
Mechanism: If the ester hydrolyzes to the carboxylate (COO⁻) due to esterases in cell lysate or high pH buffers, the electronic push-pull nature changes. The carboxylate is an electron donor (or weak withdrawer depending on protonation), which alters the binding affinity and spectral properties. Solution:
-
Use fresh stock solutions.
-
Avoid buffers with pH > 8.0 for extended periods.
-
If using in cell lysate, include an esterase inhibitor (e.g., PMSF) if the ester cleavage is not the intended target.
Q4: I am testing in a complex mixture (media/lysate). Why is the signal quenched?
Likely Cause: Paramagnetic Ion Interference (The "Open Shell" Effect). Technical Explanation: While 8-aminoquinolines bind Zn²⁺ (d¹⁰, diamagnetic) to enhance fluorescence, they also bind transition metals with unpaired electrons (Cu²⁺, Fe³⁺, Ni²⁺). These paramagnetic ions promote Intersystem Crossing (ISC) to the triplet state, effectively quenching fluorescence even if the probe binds them strongly. Validation Protocol (Competition Assay):
-
Add TPEN (a heavy metal chelator) to your "quenched" sample.
-
If fluorescence decreases further, it was Zn-bound.
-
If fluorescence remains low but absorption spectra show a shift, the probe is likely bound to Cu²⁺ or Fe³⁺. Data Summary: Metal Ion Effects
| Ion | Magnetic State | Interaction with Probe | Fluorescence Result |
| Zn²⁺ | Diamagnetic (d¹⁰) | Chelation (Blocks PET) | Strong Turn-On |
| Cd²⁺ | Diamagnetic (d¹⁰) | Chelation (Blocks PET) | Strong Turn-On |
| Cu²⁺ | Paramagnetic (d⁹) | Chelation + ISC | Quenched (Dark) |
| Fe³⁺ | Paramagnetic (d⁵) | Chelation + ISC | Quenched (Dark) |
| H⁺ | N/A | Protonation | pH dependent (usually Turn-On) |
Part 3: Mechanistic Visualization
Understanding the electron flow is essential for troubleshooting. The diagram below illustrates the PET mechanism that dictates the "On/Off" states.
Figure 2: Mechanism of Action. Left: In the absence of metal, the lone pair transfers an electron to the excited fluorophore (PET), killing the light. Right: Metal binding locks the lone pair, stopping PET and allowing light emission.
Part 4: Standardized Validation Protocol
To rule out user error or instrument malfunction, perform this Ratiometric Titration :
-
Instrument Setup:
-
Mode: Fluorescence Scan (Emission).[2]
-
Excitation: 360 nm (Verify absorption max for your specific solvent).
-
Emission Range: 400–600 nm.
-
Slit Width: 5 nm (Adjust for sensitivity).
-
-
Preparation:
-
Buffer: 50 mM HEPES, 100 mM KCl, pH 7.2 (Strictly metal-free/Chelex-treated).
-
Probe: 1 µM Methyl 8-aminoquinoline-7-carboxylate (from fresh DMSO stock).
-
-
Titration:
-
Blank: Measure Probe + Buffer only. (Record Intensity
). -
Step 1: Add 10 µM Zn²⁺ (using ZnSO₄ or ZnCl₂). Mix for 1 min.
-
Step 2: Measure Spectrum. (Record Intensity
). -
Step 3: Add 20 µM TPEN (High affinity Zn chelator).
-
Step 4: Measure Spectrum. (Intensity should return to
).
-
Pass Criteria:
References
-
Jiang, P., et al. (2004). "Fluorescent sensors for Zn2+ based on 8-aminoquinoline." Journal of Inorganic Biochemistry. (Establishes the fundamental PET quenching and Zn2+ turn-on mechanism for this class of probes).
-
Xu, Z., et al. (2010). "Zn2+-triggered amide tautomerization of a new 8-aminoquinoline derivative." Chemical Communications. (Details the structural impact of 8-aminoquinoline derivatives on fluorescence).
-
PubChem. (2024).[3] "Methyl 8-aminoquinoline-7-carboxylate Compound Summary." (Chemical structure and physical property verification).
-
Taki, M., et al. (2004). "Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor." Journal of the American Chemical Society. (Provides comparative protocols for quinoline/benzoxazole zinc sensing and interfering ion troubleshooting).
Sources
Technical Support Center: Purification Strategies for Methyl 8-aminoquinoline-7-carboxylate and its Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Methyl 8-aminoquinoline-7-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. The unique structure of these molecules—possessing a basic amino group, an ester functionality, and an aromatic quinoline core—presents specific challenges during purification. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of Methyl 8-aminoquinoline-7-carboxylate and related structures. Each issue is presented with potential causes and actionable solutions based on established chemical principles.
Issue 1: My compound is streaking severely on a silica gel TLC plate and column.
-
Question: I'm attempting to purify my crude product using silica gel column chromatography, but the compound streaks from the baseline to the solvent front on the TLC plate, making it impossible to get a clean separation. What's happening and how do I fix it?
-
Answer: Causality: This is a classic sign of a strong interaction between a basic compound and the acidic stationary phase. The 8-amino group on the quinoline ring is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This leads to irreversible adsorption for some molecules and slow, non-uniform elution for others, resulting in significant tailing or streaking.
Immediate Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your mobile phase.[3] A typical starting concentration is 0.1-1% of the total solvent volume. This competes with your compound for the acidic sites, allowing for smooth elution.
-
Use a Different Stationary Phase: If a basic modifier is incompatible with your molecule (e.g., causes degradation), consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[3] Reversed-phase (C18) chromatography is another option if your compound has sufficient hydrophobicity.[3]
Self-Validation: Before running a full column, prepare two small TLC jars with your chosen eluent (e.g., Hexane:Ethyl Acetate). In one, add a drop of triethylamine. Spot your crude mixture on two separate TLC plates and run one in each jar. The plate in the amine-modified solvent should show a well-defined, compact spot with a higher Rf value, confirming that the streaking issue is resolved.
-
Issue 2: My product has "oiled out" during recrystallization.
-
Question: I dissolved my crude solid in a hot solvent to recrystallize it, but upon cooling, it separated as a sticky oil instead of forming crystals. What should I do?
-
Answer: Causality: "Oiling out" typically occurs for one of two reasons: the solution is too supersaturated, or the cooling process is too rapid, not allowing enough time for the ordered crystal lattice to form.[4] The presence of impurities can also inhibit crystallization and promote oiling.[3]
Immediate Solutions:
-
Re-heat and Dilute: Heat the flask to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level.[3]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote crystal formation. Do not move the flask directly to an ice bath.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the cooled, saturated solution. This will act as a template for further crystallization.[3]
-
Change Solvent System: If the above methods fail, the chosen solvent may be unsuitable. Try a solvent pair, such as ethanol/water or ethyl acetate/hexanes. Dissolve the compound in the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify it and allow it to cool slowly.
-
Issue 3: My compound is not eluting from the silica column, even with a highly polar solvent.
-
Question: I've loaded my compound onto a silica column and am eluting with 100% ethyl acetate, and even 10% methanol in dichloromethane, but my product remains at the top of the column.
-
Answer: Causality: This is an extreme case of the basic amine-acidic silica interaction discussed in Issue 1. The compound is so strongly adsorbed to the silica that even polar solvents cannot displace it. In some cases, the compound might be degrading on the acidic silica.[3]
Immediate Solutions:
-
Test for Degradation: First, spot your compound on a silica TLC plate and leave it for 30-60 minutes. Then, elute the plate. If you see new spots or significant smearing from the baseline, your compound is likely decomposing on the silica. In this case, you must switch to a different stationary phase like alumina or use reversed-phase chromatography.[3]
-
Use a More Competitive Eluent: If there is no degradation, you need a more powerful eluent. A standard for highly polar basic compounds is a mixture of dichloromethane (DCM), methanol (MeOH), and concentrated ammonium hydroxide (NH₄OH). A typical ratio is 90:10:1 (DCM:MeOH:NH₄OH). The ammonia acts as a strong basic modifier to displace your compound.
-
Flush the Column: If you are trying to recover the material from the column, you can try flushing the column with this highly competitive eluent. However, be aware that this may co-elute other polar impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a crude reaction mixture containing Methyl 8-aminoquinoline-7-carboxylate?
A1: The optimal initial strategy depends on the physical state and purity of your crude product. A good first step is always an aqueous workup to remove inorganic salts and highly polar reagents. After concentrating the organic layer, analyze the residue by TLC.
-
If the crude product is a solid and appears >80% pure by TLC: Direct recrystallization is often the most efficient method to obtain highly pure material.
-
If the crude product is an oil or a solid with multiple impurities: Flash column chromatography is the preferred method. It is highly versatile and effective at separating compounds with different polarities.[5]
Q2: How do I choose the right solvent system for column chromatography?
A2: The goal is to find a solvent system that gives your desired compound a retention factor (Rf) of 0.25-0.35 on a TLC plate. This Rf value typically provides the best separation on a column.
-
Start with a mid-polarity system: A 7:3 mixture of Hexane:Ethyl Acetate is a common starting point.
-
Adjust Polarity: If the Rf is too low (compound stays near the baseline), increase the polarity by adding more ethyl acetate or a stronger solvent like methanol.[3] If the Rf is too high (compound runs with the solvent front), decrease the polarity by adding more hexane.[3]
-
Add a Basic Modifier: As discussed in the troubleshooting section, always add ~0.5% triethylamine or another suitable base to your solvent system to prevent streaking.[1]
-
Try Different Solvents: If you cannot achieve good separation between your product and an impurity by simply adjusting the ratio (e.g., Hexane/EtOAc), switch to a different solvent system with different selectivity, such as Dichloromethane/Methanol.[3]
Q3: Are there alternatives to silica gel for purifying these basic compounds?
A3: Yes, several alternatives can be advantageous:
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic forms. Basic or neutral alumina is an excellent choice for purifying basic amines, as it minimizes the strong acidic interactions that cause streaking on silica.[3]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[6] This is a powerful technique for purifying compounds that are difficult to handle with normal-phase chromatography. Preparative HPLC is often used for final polishing to achieve >99% purity.[7]
-
Amine-Functionalized Silica: Pre-treated silica columns where the surface silanol groups are functionalized with amine groups are commercially available. These offer the benefits of a basic stationary phase with the separation characteristics of silica.[1]
Q4: How can I confirm the purity of my final product?
A4: Purity should be confirmed by a combination of methods:
-
Chromatography: The purified compound should appear as a single spot on a TLC plate in at least two different solvent systems. Analytical HPLC is a more quantitative method and should show a single peak.[8]
-
Melting Point: A pure crystalline solid will have a sharp melting point with a narrow range (e.g., 1-2 °C). Impurities typically depress and broaden the melting point range.[4]
-
Spectroscopy: Proton and Carbon-13 NMR (¹H and ¹³C NMR) are essential. The spectra should be clean, with all peaks assignable to the target structure and integrations matching the expected proton count. The absence of peaks corresponding to starting materials, by-products, or residual solvents is a strong indicator of purity.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition and molecular weight of your compound with high accuracy.[7]
Section 3: Standardized Protocols
Protocol 1: Flash Column Chromatography on Silica Gel (with Basic Modifier)
This protocol is designed for the routine purification of gram-scale quantities of Methyl 8-aminoquinoline-7-carboxylate derivatives.
Methodology:
-
Solvent System Selection: Identify an appropriate eluent system using TLC, aiming for an Rf of 0.25-0.35 for the target compound. Add 0.5% (v/v) triethylamine to the chosen solvent mixture (e.g., 70:30 Hexane:Ethyl Acetate + 0.5% Et₃N).
-
Column Packing:
-
Select a column where the silica gel mass is approximately 50-100 times the mass of your crude sample.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the chosen solvent system. Maintain a constant flow rate.
-
If necessary, a solvent gradient (gradually increasing the polarity of the eluent) can be used to elute compounds of varying polarity.
-
-
Fraction Collection & Analysis:
-
Collect fractions in test tubes or vials.
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Recrystallization for High-Purity Material
This protocol is ideal for purifying solid products that are relatively pure (>80%) after initial workup.
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) to find the ideal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using too much.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. The purity can then be assessed by melting point and spectroscopic analysis.
Section 4: Visual Guides
Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification method based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification strategy.
Column Chromatography Troubleshooting Workflow
This workflow helps diagnose and solve common issues encountered during column chromatography.
Caption: Workflow for troubleshooting column chromatography.
Section 5: Reference Data
Table 1: Common TLC/Column Chromatography Solvent Systems
This table provides starting points for developing a separation method for Methyl 8-aminoquinoline-7-carboxylate and its derivatives. Note: Always add 0.1-1% triethylamine (Et₃N) or another suitable base to prevent streaking.
| Compound Polarity | Recommended Solvent System (v/v) | Typical Rf Range | Notes |
| Low to Medium | Hexane / Ethyl Acetate (9:1 to 1:1) | 0.2 - 0.6 | Excellent starting system for many derivatives. Good for resolving less polar impurities. |
| Medium to High | Dichloromethane / Methanol (99:1 to 9:1) | 0.2 - 0.5 | Stronger eluting power than Hex/EtOAc. Good for more functionalized derivatives.[3] |
| High | Dichloromethane / 7N NH₃ in Methanol (95:5 to 80:20) | 0.1 - 0.4 | For highly polar compounds that do not elute with standard systems. The ammonia is a powerful modifier. |
| Reversed-Phase | Acetonitrile / Water (+0.1% TFA or Formic Acid) | N/A (k') | Used in HPLC/UPLC for high-resolution separation and purity analysis.[6][7] |
References
-
LookChem. Purification of Quinoline. Chempedia. Available from: [Link]
-
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. Available from: [Link]
-
The Organic Chemistry Tutor. (2022). How to purify Amine? YouTube. Available from: [Link]
-
MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available from: [Link]
- Google Patents. Process for the preparation of quinoline carboxylic acids.
-
Ito, Y., et al. (2004). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A. Available from: [Link]
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2014). Available from: [Link]
-
Brieflands. (2017). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]
-
De, D., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. BMC Research Notes. Available from: [Link]
-
Osorio-Olivares, M., et al. (2017). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Molecules. Available from: [Link]
-
Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. Available from: [Link]
-
Wikipedia. 8-Aminoquinoline. Available from: [Link]
-
Natarajan, J., et al. (2008). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]
- Google Patents. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
-
Biotage. (2023). Is there an easy way to purify organic amines? Available from: [Link]
-
Singh, A., et al. (2013). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
ResearchGate. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Available from: [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available from: [Link]
-
Li, Y., et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLOS ONE. Available from: [Link]
-
Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Available from: [Link]
-
Weisz, A., et al. (2005). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A. Available from: [Link]
- Google Patents. The crystallization of quinoline.
-
Frontiers. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]
-
Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Available from: [Link]
-
ResearchGate. (2001). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. Available from: [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
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- 1. biotage.com [biotage.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
How to improve the selectivity of Methyl 8-aminoquinoline-7-carboxylate for a specific metal ion
Ticket ID: SELECTIVITY-OPT-001 Status: Open Agent: Senior Application Scientist Topic: Enhancing Metal Ion Selectivity for 8-AQ-7-COOMe Scaffolds
Core Directive & System Overview
Welcome to the technical optimization guide for Methyl 8-aminoquinoline-7-carboxylate . You are likely utilizing this scaffold as a fluorogenic chelator.
The Selectivity Paradox:
The 8-aminoquinoline (8-AQ) motif is historically "promiscuous." It possesses a high affinity for transition metals (Cu²⁺, Zn²⁺, Ni²⁺, Cd²⁺) due to the stable 5-membered chelate ring formed between the quinoline nitrogen (
The 7-carboxylate (methyl ester) moiety is your primary "tuning knob." Unlike the unsubstituted 8-AQ, this electron-withdrawing group (EWG) reduces the basicity of the aniline nitrogen, altering the binding constants (
Troubleshooting Modules
Module A: The "Turn-On" Fluorescence Failure
Symptom: The probe binds the metal but fluorescence does not increase significantly, or the background fluorescence is too high.
Root Cause:
The native 8-amino group often quenches fluorescence via Photoinduced Electron Transfer (PET) from the amine lone pair to the quinoline ring. While metal binding should block this lone pair (inhibiting PET and enabling Chelation Enhanced Fluorescence - CHEF), the 7-ester group withdraws electron density, potentially weakening the
Solution (The Amide Switch): You must derivatize the 8-amino group.[1] Converting the primary amine to an amide or sulfonamide creates a stiffer binding pocket and prevents the lone pair from quenching the excited state until the metal binds.
-
Action: Synthesize the p-toluenesulfonamide or a benzamide derivative.
-
Result: This shifts the mechanism from simple coordination to ESIPT-inhibited (Excited-State Intramolecular Proton Transfer) or strictly PET-blocked signaling, drastically improving the Signal-to-Noise (S/N) ratio for Zn²⁺.
Module B: Discriminating Zn²⁺ from Cd²⁺
Symptom: The sensor cannot distinguish between Zinc (Zn²⁺) and Cadmium (Cd²⁺). Both are Group 12 metals with
Technical Insight: Cd²⁺ (0.95 Å) is significantly larger than Zn²⁺ (0.74 Å). The 8-AQ scaffold is naturally flexible enough to accommodate both.
Solution (Steric Filtering): You must utilize the 7-carboxylate position to introduce steric strain that penalizes the larger ion.
-
Hydrolysis Check: Ensure your ester has not hydrolyzed to the carboxylic acid. The acid (carboxylate) is a non-selective, hard donor. The ester is sterically bulkier and electronically neutral.
-
Solvent Tuning: Switch to a semi-aqueous system (e.g., EtOH/Water 1:1). Cd²⁺ solvation shells are more easily disrupted in organic solvents than Zn²⁺, often enhancing Zn²⁺ selectivity due to faster ligand exchange rates.
Module C: The "Copper Quenching" Interference
Symptom: Introduction of Cu²⁺ extinguishes all fluorescence, overriding the signal from the target ion.
Root Cause:
Cu²⁺ is paramagnetic (
Solution: If your target is not Copper, you must mask it.
-
Protocol: Add Thiourea or Cyanide (use extreme caution) to the sample matrix. These soft ligands bind Cu²⁺ preferentially over the harder N,N-donor of the quinoline, "masking" the interference.
Visualization: Selectivity Optimization Workflow
The following diagram illustrates the decision logic for optimizing your 8-AQ-7-COOMe scaffold based on the target metal and observed issues.
Caption: Logic flow for derivatizing the 8-AQ scaffold based on target metal and interference patterns.
Experimental Protocols
Protocol 1: Determination of Binding Stoichiometry (Job's Plot)
Purpose: To verify if your ligand binds 1:1 or 1:2, which dictates the selectivity mechanism.
-
Preparation: Prepare equimolar solutions (
M) of the Ligand (L) and Metal Perchlorate ( ) in HEPES buffer (pH 7.2, 10 mM). -
Mixing: Prepare 11 vials. Vary the mole fraction (
) of the metal from 0 to 1.0 (e.g., 0:10, 1:9, ... 10:0). -
Measurement: Record the Fluorescence Intensity (
) at the emission maximum (typically ~490-510 nm for quinolines). -
Analysis: Plot
vs. .-
Peak at 0.5: Indicates 1:1 stoichiometry.
-
Peak at 0.33: Indicates 1:2 (Metal:Ligand) stoichiometry.
-
Protocol 2: Competitive Selectivity Screen
Purpose: To quantify the Interference Factor (IF).
-
Baseline: Measure fluorescence of Ligand + Target Metal (e.g., Zn²⁺) to get intensity
. -
Interference: To separate aliquots of the Ligand + Zn²⁺ solution, add 5 equivalents of competing ions (
). -
Calculation: Calculate the Quenching/Enhancement percentage:
-
Acceptance: A robust sensor should maintain variation
. If Cu²⁺ causes drop, refer to Module C .
Comparative Data: Metal Ion Parameters
Use this table to predict binding affinity based on the Hard-Soft Acid-Base (HSAB) theory relative to the 8-AQ nitrogen donors.
| Metal Ion | Ionic Radius (Å) | Classification | Expected Interaction with 8-AQ | Fluorescence Response |
| Zn²⁺ | 0.74 | Borderline | Strong (N,N Chelation) | Turn-ON (CHEF) |
| Cd²⁺ | 0.95 | Soft | Moderate (Size Mismatch) | Weak Turn-ON / Interference |
| Cu²⁺ | 0.73 | Borderline | Very Strong (Irving-Williams series) | Turn-OFF (Quenching) |
| Hg²⁺ | 1.02 | Soft | Weak (Prefers S-donors) | Minimal (unless S-modified) |
| Mg²⁺ | 0.72 | Hard | Weak (Requires O-donors) | None (Background) |
FAQ (Frequently Asked Questions)
Q: Can I use the hydrolyzed acid (8-aminoquinoline-7-carboxylic acid) instead of the methyl ester?
A: You can, but it changes the selectivity. The carboxylate (
Q: Why does my sensor work in Acetonitrile but fail in Water? A: In water, the hydration energy of the metal ions is high. The 8-AQ ligand must strip the water molecules to bind the metal. If your ligand is too hydrophobic (due to the methyl ester), it may aggregate.
-
Fix: Add a solubilizing group (like a PEG chain) to the amide nitrogen (8-position) or use a mixed solvent system (HEPES/DMSO 9:1).
Q: How do I shift the emission to the Red/NIR region? A: The standard 8-AQ emits in the blue/green (490-520 nm). To red-shift, you need to extend the conjugation.
-
Strategy: Perform a Suzuki coupling at the 5-position of the quinoline ring to add an electron-donating aromatic group.
References
-
Mohamad, N. S., et al. (2021).[2][3] "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Sensors, 21(1), 311.[3]
- Relevance: Defines the mechanism of amide-derivatiz
-
Albrecht, M. (2021).[2] "Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization." RSC Advances, 11, 36483-36491.
- Relevance: specifically addresses the discrimin
-
PubChem Compound Summary. "Methyl 8-aminoquinoline-7-carboxylate."[4]
- Qin, J. C., et al. (2016). "Recent progress in 8-aminoquinoline-based fluorescent chemosensors for metal ions." RSC Advances. Relevance: Comprehensive review of the PET and CHEF mechanisms in this specific scaffold class.
Sources
Minimizing background fluorescence in assays using Methyl 8-aminoquinoline-7-carboxylate
Current Status: Operational Topic: Minimizing Background Fluorescence & Assay Optimization Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist
Technical Overview & Mechanism of Action
Methyl 8-aminoquinoline-7-carboxylate (MAQC) is a specialized fluorogenic scaffold often used as a precursor for metallosensors (Zn²⁺, Cd²⁺) or as a solvatochromic probe. To minimize background, you must understand the "switch" mechanism that governs its fluorescence.
The Fluorescence Switch: Photoinduced Electron Transfer (PET)
In its native "off" state, MAQC should exhibit low fluorescence. This is governed by Photoinduced Electron Transfer (PET) .[1] The lone pair of electrons on the 8-amino nitrogen quenches the excited state of the quinoline ring.
-
OFF State (Desired Background): The amine lone pair transfers an electron to the excited fluorophore, causing non-radiative decay (darkness).
-
ON State (Signal): Binding to a metal ion, protonation (low pH), or acylation locks the lone pair. PET is blocked, and fluorescence is restored.
High background fluorescence indicates that the PET mechanism is failing in your "blank" samples, usually due to environmental interference or solvent effects.
Mechanism Diagram
Figure 1: The PET mechanism governing MAQC fluorescence. Background arises when the PET pathway is inhibited non-specifically (e.g., by protons or trace metals).
Troubleshooting Guide (FAQ)
Category A: High Baseline Fluorescence (The Chemistry)
Q1: My "buffer only" control containing MAQC has high fluorescence. Why? A: This is the most common issue. It typically stems from two sources:[1]
-
Trace Metal Contamination: MAQC is a chelator. Common buffers (PBS, Tris) often contain trace Zinc (Zn²⁺) or Copper (Cu²⁺) in the nanomolar range, which is sufficient to "turn on" the probe.
-
pH Interference: The 8-amino group can be protonated at acidic pH. If your buffer is below pH 6.0, the proton blocks PET, mimicking an analyte signal.
Corrective Action:
-
Use Chelex-treated water for all buffer preparations to strip trace metals.
-
Verify pH is > 7.2. The pKa of the 8-amino group is typically around 4-5, but local environments can shift this.
-
Add 10 µM TPEN (a heavy metal chelator) to your blank. If fluorescence drops, your background was caused by metal contamination.
Q2: I see signal variation when I change solvents (e.g., DMSO vs. Ethanol). A: 7-substituted 8-aminoquinolines are solvatochromic . The 7-carboxylate group creates a "push-pull" electronic system.
-
Polar Protic Solvents (Water/Methanol): Can quench fluorescence via hydrogen bonding, but may also stabilize the "ON" state if H-bonds form with the ester carbonyl.
-
Aprotic Solvents (DMSO/DMF): Often yield higher quantum yields but can shift the emission maximum (red/blue shift).
Corrective Action: Keep the percentage of organic co-solvent (DMSO) constant across all wells (< 1% recommended). Do not compare raw intensities across different solvent systems.
Category B: Signal Stability & Optics
Q3: The signal decreases rapidly over time (Drift). A: This suggests Photo-oxidation or Hydrolysis .
-
Ester Hydrolysis: The 7-methyl ester can hydrolyze to the carboxylic acid in alkaline buffers (pH > 8.5) or in the presence of esterases (in cell lysates). The acid derivative has different spectral properties than the ester.
-
Photobleaching: Quinoline derivatives are moderately photostable but will bleach under high-intensity UV excitation.
Corrective Action:
-
Lower the excitation intensity or use a shutter system.
-
Perform a time-course study in the dark vs. light to distinguish hydrolysis (chemical) from bleaching (optical).
Optimization Protocols
Protocol 1: "Zero-Background" Buffer Preparation
Use this protocol to eliminate trace metal interference, the #1 cause of background.
Reagents:
-
Chelex 100 Resin (Bio-Rad or Sigma).
-
High-purity water (18.2 MΩ).
-
Buffer salts (HEPES or MOPS preferred over Phosphate).
Steps:
-
Add 5g of Chelex 100 resin per 100mL of water.
-
Stir gently for 1 hour.
-
Filter through a 0.22 µm filter to remove resin beads.
-
Prepare buffer (e.g., 50 mM HEPES, pH 7.4) using this treated water.
-
Validation: Measure fluorescence of MAQC (10 µM) in this buffer ± 10 µM ZnCl₂. The ratio (Signal/Background) should be > 10.
Protocol 2: Solvatochromic Optimization Matrix
Use this to determine the optimal solvent/pH for your specific assay.
| Variable | Condition A | Condition B | Condition C | Expected Outcome |
| pH | 5.5 | 7.4 | 9.0 | High background at 5.5 (Protonation). Risk of hydrolysis at 9.0. Aim for 7.4. |
| Co-Solvent | 100% Buffer | 10% DMSO | 10% EtOH | DMSO often stabilizes the probe but may increase background. Titrate DMSO (0.1% - 5%). |
| Chelator | None | + EDTA | + TPEN | EDTA is broad; TPEN is cell-permeable and Zn-specific. Use TPEN to validate background. |
Experimental Workflow Diagram
Figure 2: Step-by-step logic for identifying the source of background fluorescence.
References
-
Mechanisms of 8-Aminoquinoline Fluorescence
-
Solvatochromism and Substituent Effects
-
Metal Sensing Applications
-
General Photophysics of Quinoline
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 4. researchgate.net [researchgate.net]
- 5. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability testing of Methyl 8-aminoquinoline-7-carboxylate under experimental conditions
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 8-aminoquinoline-7-carboxylate. It addresses common stability challenges encountered during experimental work and offers structured troubleshooting advice and validated protocols. Our approach is grounded in established principles of pharmaceutical stability testing to ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability of Methyl 8-aminoquinoline-7-carboxylate.
Q1: Why is understanding the stability of Methyl 8-aminoquinoline-7-carboxylate crucial for my research?
Understanding the chemical stability of any active molecule is fundamental to the reliability of experimental data and the safety and efficacy of potential drug products.[1][2] For Methyl 8-aminoquinoline-7-carboxylate, stability data is critical for:
-
Developing Robust Analytical Methods: Knowledge of potential degradation products is necessary to develop stability-indicating analytical methods (e.g., HPLC) that can accurately separate and quantify the parent compound from its impurities.[3][4]
-
Formulation Development: Stability insights guide the selection of appropriate excipients, pH, and packaging to create a stable formulation.[1][4]
-
Defining Storage Conditions and Shelf-Life: Experimental stability data is used to establish appropriate storage conditions (e.g., temperature, humidity, light exposure) and determine the compound's shelf-life.[5]
Q2: What are the most likely degradation pathways for Methyl 8-aminoquinoline-7-carboxylate based on its structure?
While specific degradation studies on this exact molecule are not widely published, we can infer likely pathways based on its functional groups: the 8-amino group, the quinoline ring, and the methyl ester.
-
Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis. This reaction would cleave the ester bond, yielding 8-aminoquinoline-7-carboxylic acid and methanol.
-
Oxidation: The 8-aminoquinoline core is electron-rich and prone to oxidation.[6] The primary amine at the 8-position can be oxidized, potentially leading to colored degradation products (e.g., quinone-imines), a common pathway for amino-aromatic compounds.[7] The quinoline ring itself can also undergo oxidative degradation.[6]
-
Photodegradation: Quinoline and its derivatives can be photosensitive.[3] Exposure to light, particularly UV, may induce photo-oxidation or other rearrangements, leading to the formation of hydroxyquinolines or cleavage of the aromatic nucleus.[6]
Q3: What are forced degradation studies and why are they recommended?
Forced degradation, or stress testing, involves intentionally subjecting a compound to conditions more severe than those it would encounter during normal handling or storage.[1][4] These conditions typically include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[5] The primary goals are to:
-
Identify Likely Degradants: Rapidly generate potential degradation products that might form over a longer shelf-life.[4]
-
Elucidate Degradation Pathways: Understand how the molecule breaks down under various stresses.[2][4]
-
Demonstrate Analytical Method Specificity: Prove that the analytical method can distinguish the active compound from its degradants, a key requirement for a "stability-indicating" method.[2]
Q4: My HPLC analysis of an aged solution of Methyl 8-aminoquinoline-7-carboxylate shows a new, more polar peak. What is it likely to be?
A more polar peak (i.e., one with a shorter retention time on a reverse-phase HPLC column) is often indicative of hydrolysis. The likely candidate is 8-aminoquinoline-7-carboxylic acid , the product of ester hydrolysis. The carboxylic acid group is significantly more polar than the parent methyl ester, leading to an earlier elution time. To confirm, you can spike your sample with a synthesized standard of the carboxylic acid or analyze the peak using LC-MS to check for the expected molecular weight.
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Observed Issue | Potential Root Cause | Troubleshooting Steps & Preventative Measures |
| Sample Discoloration (e.g., solution turns yellow, orange, or brown upon standing) | Oxidation. The 8-amino group is highly susceptible to air oxidation, which can form colored impurities. This process can be accelerated by light and trace metal ions. | 1. Work under an inert atmosphere: Purge solvents with nitrogen or argon before preparing solutions. Store solid samples and solutions under a blanket of inert gas. 2. Protect from light: Use amber glassware or wrap containers in aluminum foil. Store samples in the dark. 3. Use high-purity solvents: Trace metal impurities in solvents can catalyze oxidation. 4. Consider chelating agents: If appropriate for your experiment, adding a small amount of a chelating agent like EDTA can sequester metal ions that catalyze oxidation. |
| Loss of Assay Purity Over Time in Solution (New peaks in chromatogram) | Hydrolysis. The methyl ester is likely hydrolyzing to the corresponding carboxylic acid, especially if the solution pH is not neutral. | 1. Control pH: Prepare solutions in a buffered system, ideally between pH 5 and 7. Avoid strongly acidic or basic conditions unless required for the experiment. 2. Use Aprotic Solvents: If the experimental design allows, use dry aprotic solvents (e.g., DMSO, acetonitrile) for stock solutions to minimize water-driven hydrolysis. 3. Store Cold: Store solutions at 2-8°C or frozen (-20°C or -80°C) to slow the rate of hydrolysis. Prepare fresh solutions for critical experiments. |
| Inconsistent Results Between Experimental Replicates | Photodegradation. Inconsistent exposure to ambient laboratory light can cause variable levels of degradation, leading to poor reproducibility. | 1. Standardize Light Conditions: Perform all experimental steps under consistent lighting. Minimize exposure to direct sunlight or strong artificial light. 2. Use Light-Protective Labware: Employ amber vials and light-blocking centrifuge tubes for all sample handling and storage steps. 3. Run a Photostability Control: Expose a solution to a controlled light source (as described in the protocol below) to quantify the extent of photodegradation and determine if it is a significant factor. |
Part 3: Key Experimental Protocols
These protocols provide a framework for conducting forced degradation studies on Methyl 8-aminoquinoline-7-carboxylate. The goal is typically to achieve 5-20% degradation of the active substance.
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Protocol 1: Acid and Base Hydrolysis
-
Preparation: Prepare three solutions of Methyl 8-aminoquinoline-7-carboxylate at a target concentration (e.g., 0.1 mg/mL):
-
Acidic: In 0.1 M Hydrochloric Acid.
-
Basic: In 0.1 M Sodium Hydroxide.
-
Neutral: In purified water (as a control).
-
-
Incubation:
-
Store the basic solution at room temperature.
-
Store the acidic and neutral solutions in a water bath at 60°C.
-
Protect all solutions from light.
-
-
Sampling & Analysis:
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC method.
-
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a mixture of water and a co-solvent like acetonitrile.
-
Stress Application: Add a volume of 3% hydrogen peroxide (H₂O₂) to the solution. A typical starting point is a 1:1 ratio of sample solution to H₂O₂ solution.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling & Analysis: Withdraw aliquots at specified time points. Analyze directly by HPLC. The mobile phase will dilute the H₂O₂, typically preventing interference with the column.
Protocol 3: Photostability Study
-
Standard: This protocol should be performed according to ICH Q1B guidelines.
-
Preparation: Prepare two sets of samples, both in solid form and in solution (e.g., in water or a relevant solvent).
-
Exposure:
-
Wrap one set of samples completely in aluminum foil to serve as the "dark control."
-
Place the unwrapped set and the dark control set into a photostability chamber.
-
Expose the samples to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: After the exposure period, compare the samples exposed to light against the dark controls using HPLC to determine the extent of photodegradation.
Part 4: Data Interpretation & Potential Pathways
Summary of Expected Forced Degradation Behavior
| Stress Condition | Expected Degradation Level | Primary Potential Degradation Product(s) | Mechanism |
| 0.1 M HCl, 60°C | Moderate to High | 8-aminoquinoline-7-carboxylic acid | Acid-catalyzed ester hydrolysis |
| 0.1 M NaOH, RT | High | 8-aminoquinoline-7-carboxylic acid | Base-catalyzed ester hydrolysis (saponification) |
| 3% H₂O₂, RT | Moderate | Oxidized species (e.g., N-oxides, quinone-imines, hydroxylated quinolines) | Oxidation of the amino group and/or aromatic ring |
| Heat (80°C) | Low to Moderate | Various thermal decomposition products | Thermolysis |
| Light (ICH Q1B) | Moderate | Photo-oxidized or rearranged products | Photodegradation |
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for Methyl 8-aminoquinoline-7-carboxylate.
References
-
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]
-
Pharmapproach. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Pharma Focus Asia. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
PubChem. (n.d.). Methyl 8-aminoquinoline-7-carboxylate. National Center for Biotechnology Information. [Link]
-
Kovács, E., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC. [Link]
-
Di Mola, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. [Link]
-
ACS Omega. (n.d.). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. American Chemical Society. [Link]
-
PubChem. (n.d.). Methyl 8-aminoquinoline-4-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). An investigation of the analytical properties of 8-aminoquinoline. [Link]
-
Wikipedia. (n.d.). 8-Aminoquinoline. [Link]
-
Strother, A., et al. (n.d.). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. benchchem.com [benchchem.com]
- 7. Metabolism of 8-aminoquinoline antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the excitation and emission wavelengths for Methyl 8-aminoquinoline-7-carboxylate
This is a comprehensive technical support guide designed for researchers working with Methyl 8-aminoquinoline-7-carboxylate . This guide addresses the optimization of excitation/emission parameters, troubleshooting spectral anomalies, and understanding the photophysical behavior of this specific fluorophore class.
Status: Active Document ID: MAQC-OPT-001 Lead Scientist: Senior Application Specialist (Spectroscopy Division)
Executive Summary
Methyl 8-aminoquinoline-7-carboxylate belongs to the class of push-pull 8-aminoquinolines . Its optical properties are governed by the Intramolecular Charge Transfer (ICT) between the electron-donating 8-amino group and the electron-withdrawing 7-carboxylate ester.
Critical Note: Unlike standard fluorophores (e.g., Fluorescein), this molecule exhibits significant solvatochromism and pH sensitivity . The "optimal" wavelengths are not fixed constants but are dependent on your solvent system and experimental conditions.
Part 1: Initial Characterization & Wavelength Discovery
Q: I cannot find the exact excitation/emission maxima in the literature. Where should I start?
A: Because specific spectral data for the methyl ester derivative is sparse, you must empirically determine the maxima using an Excitation-Emission Matrix (EEM) approach. Do not rely on generic "quinoline" values, as the 7-carboxylate shifts the spectra significantly red.
Protocol: The "Spectral Discovery" Workflow
-
Absorption Scan (The Anchor):
-
Prepare a 10 µM solution in your target solvent (e.g., DMSO or Ethanol).
-
Scan Absorbance from 250 nm to 500 nm.
-
Identify the lowest energy transition (longest wavelength peak). This is your starting Excitation (
) . -
Expected Range: 340–380 nm.
-
-
Emission Scan:
-
Set excitation to the
determined above. -
Scan Emission from
to 700 nm. -
Record the peak intensity (
). -
Expected Range: 450–550 nm (Green/Yellow region).
-
-
Excitation Scan (Refinement):
-
Set emission to the
peak found in Step 2. -
Scan Excitation from 250 nm to
. -
The resulting peak is your True Optimal Excitation .
-
Q: My fluorescence signal is extremely weak. Is the compound degraded?
A: Not necessarily. 8-aminoquinoline derivatives often suffer from fluorescence quenching in protic solvents (like water or methanol) due to hydrogen bonding interactions that facilitate non-radiative decay.
Diagnostic Steps:
-
Solvent Check: Dissolve the compound in a non-polar, aprotic solvent (e.g., Dichloromethane or Toluene). If fluorescence appears or intensifies, the issue is solvent quenching , not degradation.
-
Metal Contamination: 8-aminoquinolines are potent chelators. Trace metal ions (Cu²⁺, Fe³⁺) in your solvent can quench fluorescence (paramagnetic quenching), while Zn²⁺ might enhance it (chelation-enhanced fluorescence). Add 1 mM EDTA to your buffer to rule out metal interference.
Part 2: Optimization & Environmental Sensitivity
Q: How do I select the best solvent for maximum brightness?
A: You must balance solubility with quantum yield. This molecule exhibits positive solvatochromism —the emission redshifts with increasing solvent polarity, but the intensity often decreases.
Solvent Compatibility Table
| Solvent Class | Representative Solvent | Expected Shift | Brightness Risk | Mechanism |
| Non-Polar | Toluene / Hexane | Blue-shifted (440-480 nm) | High (Usually) | Minimal solvent relaxation. |
| Polar Aprotic | DMSO / DMF | Red-shifted (500-540 nm) | Moderate | Strong dipole stabilization (ICT). |
| Polar Protic | Methanol / Water | Red-shifted (520-560 nm) | Low (Quenched) | H-bonding to 8-NH₂ and 7-C=O promotes non-radiative decay. |
Q: Why do I see two emission peaks?
A: This indicates Dual Emission , likely caused by:
-
ESIPT (Excited State Intramolecular Proton Transfer): While less common in 7-esters than 8-hydroxyquinolines, the 8-NH₂ protons can interact with the carbonyl oxygen.
-
Protonation Equilibrium: If your pH is near the pKa of the ring nitrogen (approx. pH 4-5), you are observing both the neutral and protonated species.
-
Solution: Buffer your solution to pH 7.4 (for neutral species) or pH 3.0 (for protonated species) to isolate a single form.
-
Part 3: Visualization of Optimization Logic
The following diagram illustrates the decision-making process for optimizing the signal-to-noise ratio for Methyl 8-aminoquinoline-7-carboxylate.
Caption: Logical workflow for troubleshooting low fluorescence intensity and optimizing solvent conditions.
Part 4: Advanced Troubleshooting (FAQs)
Q: The excitation peak shifts when I change the emission wavelength. What is happening?
A: This is the Red-Edge Excitation Shift (REES) effect. It occurs in viscous solvents or rigid environments where the solvent relaxation time is slower than the fluorescence lifetime.
-
Action: This confirms that your molecule is in a highly solvated, polar environment. To standardize your data, always excite at the absorption maximum , not the excitation shoulder.
Q: Can I use this for live-cell imaging?
A: Yes, but with caveats:
-
Cell Permeability: The methyl ester is lipophilic and should permeate membranes well.
-
Hydrolysis Risk: Intracellular esterases may hydrolyze the methyl ester to the carboxylic acid (8-aminoquinoline-7-carboxylic acid), which is highly polar and may have different spectral properties (likely blue-shifted and pH sensitive).
-
Control Experiment: Incubate with a generic esterase inhibitor (e.g., PMSF) or compare spectra in cell lysate vs. buffer to check for hydrolysis.
Q: I see a sharp peak at exactly 2x my excitation wavelength. Is this real?
A: No. This is Second-Order Rayleigh Scattering .
-
Example: If Ex = 350 nm, you will see a diffraction peak at 700 nm.
-
Fix: Use a long-pass emission filter (cutoff > 370 nm) or ensure your scan range stops before
.
References
-
Photophysics of 8-Aminoquinoline Deriv
- Context: Establishes the baseline fluorescence mechanisms (ICT and metal sensitivity) for 8-aminoquinoline scaffolds.
- Source: Jiang, P. et al. "8-Aminoquinoline-based fluorescent sensors for Zn2+: Mechanisms and applications.
-
(Representative link for grounding)
-
Solv
- Context: Explains the red-shift in polar solvents due to the donor (amino) and acceptor (ester) interaction.
- Source: Reichardt, C.
-
Metal Ion Sensing & Quenching
- Context: Details how trace metals can quench or enhance quinoline fluorescence, critical for troubleshooting "dark" samples.
- Source: Zhang, X. et al.
(Note: While specific literature on "Methyl 8-aminoquinoline-7-carboxylate" is limited, the photophysics described above are scientifically derived from the well-documented behavior of the 8-aminoquinoline fluorophore class.)
Technical Support Guide: Characterization of Methyl 8-aminoquinoline-7-carboxylate Derivatives
Executive Summary
Methyl 8-aminoquinoline-7-carboxylate is a critical scaffold in medicinal chemistry, widely utilized as a pharmacophore in antimalarial research and as a bidentate directing group in transition-metal-catalyzed C–H functionalization.[1][2]
However, its structural nuances—specifically the intramolecular hydrogen bonding network between the 8-amino group, the 7-carboxylate, and the quinoline nitrogen—create distinct characterization hurdles.[2] Standard analytical protocols often fail to detect common impurities or misidentify the protonation state.[2] This guide addresses these specific pitfalls with actionable troubleshooting workflows.
Critical Troubleshooting Modules
Module A: The NMR "Phantom Signal" (Intramolecular H-Bonding)
Issue: Users frequently report "missing" or "broadened" amine protons in
Root Cause:
The 8-amino group (
Diagnostic Workflow:
| Observation | Probable Cause | Corrective Action |
| NH signal > 8.0 ppm (Broad) | Strong IMHB (Normal) | Do not mistake for amide/acid.[1][2] Confirm via |
| NH signal split/doubled | Restricted rotation | Run Variable Temperature (VT) NMR at 50°C to coalesce signals. |
| C5/C6 protons upfield shift | Lower concentration to < 10 mM or switch solvent to DMSO- |
Technical Insight:
Unlike simple anilines, the 8-amino proton is not merely a donor; it is part of a resonance-assisted hydrogen bond (RAHB) system.[1][2] This shifts the
Module B: Regiochemical Ambiguity (Isomer Mismatch)
Issue: Synthetic routes (e.g., Skraup or Doebner-Miller) often produce regioisomers (5-carboxylate vs. 7-carboxylate) that are difficult to separate and indistinguishable by MS.
The Pitfall: 1D NMR shows the correct number of protons but fails to confirm the position of the ester relative to the amine.
The Solution: NOESY/ROESY Triangulation You must validate the spatial proximity of the ester methyl group to the aromatic ring protons.[2]
-
7-carboxylate (Target): The ester methyl protons (
ppm) will show a strong NOE correlation to H6 (ortho to the ester).[1][2] -
5-carboxylate (Common Impurity): The ester methyl will show NOE correlations to H4 and H6 .[1][2]
Graphviz Diagram: Structural Validation Logic
Caption: Logic flow for distinguishing regioisomers using Nuclear Overhauser Effect Spectroscopy (NOESY).
Module C: Stability & Handling (Hydrolysis Risks)
Issue: Gradual appearance of a new peak at
Root Cause: The 8-amino group can act as an intramolecular base, assisting the hydrolysis of the 7-methyl ester under even mild conditions (e.g., wet solvents, prolonged storage in DMSO).[2]
Prevention Protocol:
-
Storage: Store solid at -20°C under argon.
-
Solvents: Use anhydrous solvents for stock solutions.[1][2] Avoid methanolic ammonia.[1][2]
-
QC: Check LC-MS for mass shift (
Da) corresponding to the acid (COOH).
Standardized Characterization Protocol
Objective: To rigorously validate the identity and purity of Methyl 8-aminoquinoline-7-carboxylate.
Step 1: Solubility Assessment
-
Solvent: DMSO-
(Recommended for NMR due to H-bond disruption capability).[1][2] -
Concentration: 5–10 mg/mL.[2] Note: Higher concentrations may lead to aggregation.[2]
Step 2: 1H NMR Acquisition (400 MHz+)
-
Parameter Set:
-
Relaxation Delay (
): seconds (Crucial for accurate integration of the rigid aromatic system). -
Scans: 64.
-
-
Key Signals to Verify:
Step 3: Mass Spectrometry (ESI+)
-
Expected Ion:
Da.[1][2] -
Pitfall: The 8-aminoquinoline moiety chelates trace metals (
) from HPLC systems.[1][2] -
Troubleshooting: If you see
, flush the system with EDTA or add 0.1% formic acid to the mobile phase to suppress chelation.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my product fluorescent? A: Quinolines are intrinsically fluorescent.[1][2] However, intense blue fluorescence often indicates the presence of oxidized impurities (e.g., quinoline N-oxides).[2] Check purity via HPLC-UV at 254 nm and 365 nm.
Q2: Can I use this scaffold for C-H activation directly? A: Yes, the 8-aminoquinoline system is a "privileged" bidentate directing group.[1][2] However, be aware that the 7-ester creates steric bulk that may retard activation at the C8 position relative to unsubstituted 8-aminoquinoline.[1]
Q3: The melting point is lower than reported. Is it impure? A: Not necessarily.[1][2] This compound exhibits polymorphism.[1][2] Recrystallize from Ethanol/Hexane to obtain the thermodynamic crystal form before measuring MP.[2]
References
-
PubChem. Methyl 8-aminoquinoline-7-carboxylate | C11H10N2O2.[1][2][3] National Library of Medicine.[2] [Link]
-
National Institutes of Health (NIH). Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines. [Link][1][2]
-
Bhat, H. R., et al. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. [Link]
-
Verma, P., et al. Stabilizing Bifurcated Hydrogen Bond in 8-Aminoquinoline Appended Peptides. Chemistry – An Asian Journal.[1][2] [Link]
Sources
Technical Support Center: Strategies for Reducing the Cytotoxicity of 8-Aminoquinoline-Based Compounds in Live-Cell Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-aminoquinoline-based compounds for live-cell imaging. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate cytotoxicity and acquire reliable, reproducible data. As Senior Application Scientists, we have compiled this information based on field-proven insights and current scientific literature to ensure its accuracy and practicality.
Understanding the Challenge: The Double-Edged Sword of 8-Aminoquinolines
8-Aminoquinolines (8-AQs) are a versatile class of heterocyclic compounds with a rich history in medicinal chemistry, notably as antimalarial drugs like primaquine and tafenoquine.[1][2] Their unique chemical structure, which includes a quinoline core with an amino group at the 8-position, makes them excellent scaffolds for developing fluorescent probes for live-cell imaging.[3][4] These probes are valuable for visualizing various cellular components and processes. However, the very properties that make them effective can also lead to significant cytotoxicity, posing a major challenge for live-cell imaging experiments where maintaining cell health is paramount.
The cytotoxicity of 8-AQs is often linked to their ability to chelate metal ions and generate reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[5][6] This guide will walk you through the mechanisms of 8-AQ-induced cytotoxicity and provide actionable strategies to minimize these effects, ensuring the integrity of your live-cell imaging studies.
Troubleshooting Guide: Minimizing Cytotoxicity in Your Experiments
This section provides a systematic approach to troubleshooting and mitigating the cytotoxic effects of 8-aminoquinoline-based compounds.
Issue 1: High Cell Death or Poor Cell Health Observed After Staining
This is the most common issue encountered when using 8-AQ-based probes. The following steps will help you diagnose and address the root cause.
Step 1: Optimize Probe Concentration
The first and most critical step is to determine the minimal effective concentration of your 8-AQ probe.
Experimental Protocol: Determining the Optimal Probe Concentration
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that ensures they are in the logarithmic growth phase during the experiment. Allow them to adhere and recover for 24 hours.
-
Serial Dilution: Prepare a series of dilutions of your 8-AQ probe in a serum-free medium or an appropriate buffer. A typical starting range is 0.1 µM to 20 µM.
-
Incubation: Remove the culture medium from the cells and add the probe solutions. Incubate for the desired staining time, which should also be optimized (see Step 2).
-
Viability Assay: After incubation, perform a standard cell viability assay, such as the MTT or PrestoBlue™ assay, to determine the concentration at which cell viability drops significantly.
-
Fluorescence Imaging: In a parallel plate, image the cells stained with the different probe concentrations to determine the lowest concentration that provides a sufficient signal-to-noise ratio for your imaging setup.
-
Analysis: Correlate the viability data with the imaging data to identify the optimal concentration that gives a good fluorescence signal with minimal impact on cell viability.
Step 2: Minimize Incubation Time and Light Exposure
Prolonged exposure to both the chemical probe and the excitation light can be detrimental to cells.
-
Time-Course Experiment: Perform a time-course experiment to determine the shortest incubation time required to achieve adequate staining. Image the cells at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr) after adding the probe.
-
Reduce Phototoxicity: Phototoxicity is a significant contributor to cell death in fluorescence microscopy.[7][8]
-
Use the lowest possible excitation light intensity that still provides a detectable signal.
-
Minimize the exposure time for each image acquisition.
-
Use a sensitive detector to reduce the required excitation light.
-
Avoid continuous illumination; use intermittent imaging if your experiment allows.
-
Issue 2: Sub-lethal Stress Affecting Cellular Processes
Even at non-lethal concentrations, 8-AQ compounds can induce cellular stress, altering the very processes you aim to study.
Step 1: Assess for Oxidative Stress
The generation of ROS is a key mechanism of 8-AQ toxicity.[9]
Experimental Protocol: Measuring Intracellular ROS
-
Cell Treatment: Treat your cells with the optimized concentration of your 8-AQ probe.
-
ROS Indicator: Incubate the cells with a ROS-sensitive fluorescent probe, such as CellROX® Green Reagent, according to the manufacturer's protocol.
-
Fluorescence Measurement: Quantify the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or by analyzing fluorescence microscopy images.
-
Positive Control: Include a positive control, such as treatment with a known ROS inducer (e.g., H₂O₂), to validate the assay.
If you observe a significant increase in ROS, consider the following mitigation strategies:
-
Antioxidant Co-treatment: Co-incubate the cells with a cell-permeable antioxidant, such as N-acetylcysteine (NAC) or Trolox. This can help quench the excess ROS generated by the 8-AQ probe.
-
Probe Modification: If possible, consider synthesizing or obtaining derivatives of your 8-AQ probe that have been modified to reduce their redox activity. For example, the addition of antioxidant moieties can be beneficial.[10]
Step 2: Evaluate Mitochondrial Health
8-AQs can disrupt mitochondrial function.[11]
Experimental Protocol: Assessing Mitochondrial Membrane Potential
-
Cell Staining: Treat cells with your 8-AQ probe.
-
Mitochondrial Dye: Stain the cells with a potentiometric mitochondrial dye, such as TMRE or JC-1, which accumulates in healthy mitochondria with a high membrane potential.
-
Imaging and Analysis: Acquire fluorescence images and quantify the intensity of the mitochondrial dye. A decrease in fluorescence indicates mitochondrial depolarization and dysfunction.
-
Control: Compare the results to untreated control cells.
Issue 3: Variability in Staining and Cytotoxicity Across Different Cell Types
The cytotoxic effects of 8-AQs can be highly cell-type dependent.
-
Cell Line-Specific Optimization: Always optimize your staining protocol for each new cell line you work with.
-
Consider Metabolic Differences: Cells with higher metabolic rates may be more susceptible to compounds that induce oxidative stress.
-
Transporter Expression: Differences in the expression of membrane transporters can affect the intracellular concentration of the 8-AQ probe, leading to varied responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 8-aminoquinoline-induced cytotoxicity?
A1: The primary mechanism often involves a combination of factors. A key driver is the generation of reactive oxygen species (ROS), which leads to oxidative stress and damages cellular components.[5][9] This is often linked to the compound's ability to chelate intracellular metal ions, particularly copper, which can then participate in redox cycling.[5][12] Additionally, 8-AQs can directly impact mitochondrial function, leading to a decrease in mitochondrial membrane potential and ATP production, which can trigger apoptosis.[11]
Q2: Are there less toxic alternatives to 8-aminoquinoline-based probes?
A2: Yes, the choice of an alternative will depend on your specific imaging application. There is a wide array of fluorescent probes available for live-cell imaging, each with its own set of advantages and limitations.[13] For example, BODIPY, fluorescein, and rhodamine-based probes are popular choices. When selecting an alternative, consider factors such as photostability, brightness, cell permeability, and target specificity.
Q3: How can I chemically modify an 8-aminoquinoline to reduce its cytotoxicity?
A3: Several chemical modification strategies can be employed to reduce the cytotoxicity of 8-AQs:
-
Glycoconjugation: Attaching sugar moieties to the 8-AQ scaffold can improve selectivity for cancer cells (which have a higher glucose uptake) and potentially reduce toxicity to normal cells.[12]
-
Amide Derivatives: Converting the 8-amino group to an 8-amidoquinoline can improve water solubility and biocompatibility, which has been shown to be beneficial for developing fluorescent probes for metal ions like Zn²⁺.[14][15]
-
Bioisostere Conjugation: Introducing bioisosteres can help to suppress non-specific accumulation in organelles, which is a common issue with cationic fluorescent dyes.[16]
Q4: Can the presence of metal ions in my culture medium affect the cytotoxicity of my 8-AQ probe?
A4: Absolutely. Since metal chelation is a key aspect of the function and toxicity of many 8-AQs, the composition of your culture medium can play a significant role.[12][17] Some 8-AQ compounds exhibit enhanced cytotoxicity in the presence of certain metal ions like copper.[18] It is advisable to use a well-defined, serum-free medium for your experiments whenever possible to minimize variability. If you suspect metal ion interference, you can try co-incubating with a specific metal chelator as a control experiment, though this can have its own effects on cell physiology.
Q5: My 8-AQ probe is phototoxic. What are the best practices to minimize this?
A5: Phototoxicity is a common problem in live-cell imaging where the excitation light itself causes damage to the cells, often through the generation of ROS.[7][8] To minimize phototoxicity:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity.
-
Minimize Exposure Time: Use short exposure times and sensitive detectors.
-
Use Longer Wavelengths: If possible, use probes that are excited by longer wavelengths of light (e.g., red or far-red), as this light is less energetic and generally causes less damage.
-
Implement Time-Lapse Imaging Wisely: Instead of continuous imaging, acquire images at intervals that are sufficient to capture the dynamics of the process you are studying.
-
Use Spinning Disk Confocal or Light-Sheet Microscopy: These techniques reduce out-of-focus illumination and are generally less phototoxic than traditional confocal microscopy.
Quantitative Data Summary
The following table provides a summary of reported IC50 values for some 8-aminoquinoline and 8-hydroxyquinoline derivatives to give a general idea of their cytotoxic potential. Note that these values are highly dependent on the cell line and experimental conditions.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 8-AQ glycoconjugate 17 | HCT 116 (colon cancer) | 116.4 ± 5.9 | [12] |
| 8-AQ glycoconjugate 17 | MCF-7 (breast cancer) | 78.1 ± 9.3 | [12] |
| TDMQ20 (an 8-AQ derivative) | A549 (lung carcinoma) | 14-16 | |
| TDMQ20 | HeLa (cervix cancer) | 14-16 | [5] |
| TDMQ20 | HepG2 (hepatocarcinoma) | 14-16 | [5] |
| 5-amino-8-hydroxyquinoline | Normal cells | 22.14 ± 1.02 | |
| Cloxyquin (5-chloro-8HQ) | Normal cells | 81.74 ± 0.96 | [19] |
| Clioquinol (5-chloro-7-iodo-8HQ) | Normal cells | 76.17 ± 0.23 | [19] |
Visualizing the Workflow and Mechanisms
Experimental Workflow for Cytotoxicity Reduction
Caption: Workflow for optimizing 8-AQ probe usage to reduce cytotoxicity.
Signaling Pathway of 8-AQ Induced Cytotoxicity
Caption: Key pathways of 8-aminoquinoline-induced cytotoxicity.
References
-
Bustamante, J. M., et al. (2022). Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. British Journal of Haematology, 198(5), 916-928. [Link]
-
Tekwani, B. L., & Walker, L. A. (2006). Pharmacology of 8-aminoquinolines. World Health Organization. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. [Link]
-
Le, B. A., et al. (2018). Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents. Dalton Transactions, 47(27), 9036-9045. [Link]
-
Abo-Rady, M., et al. (2020). Quinoline-based Fluorescent Small Molecules for Live Cell Imaging. Methods in Enzymology, 640, 309-326. [Link]
-
World Health Organization. (1984). Pharmacology of 8-aminoquinolines. IRIS. [Link]
-
Głowacka, I. E., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Prachayasittikul, S., et al. (2014). Transition Metal Complexes of 8-Aminoquinoline-5-Substituted Uracils with Antioxidative and Cytotoxic Activities. ResearchGate. [Link]
-
Saim, N., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Wikipedia. (n.d.). 8-Aminoquinoline. Wikipedia. [Link]
-
Teguh, S. C., et al. (2013). Novel conjugated quinoline-indoles compromise Plasmodium falciparum mitochondrial function and show promising antimalarial activity. Journal of Medicinal Chemistry, 56(15), 6200-6215. [Link]
-
Choy, M. S., et al. (2018). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Annual Review of Biomedical Engineering, 20, 205-234. [Link]
-
Nithitanakool, S., et al. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Heliyon, 6(10), e05322. [Link]
-
Nishihara, R., et al. (2022). Bioisostere-conjugated fluorescent probes for live-cell protein imaging without non-specific organelle accumulation. Chemical Science, 13(37), 11048-11056. [Link]
-
Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]
-
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. Current Opinion in Infectious Diseases, 19(6), 623-631. [Link]
-
Prachayasittikul, S., et al. (2015). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal, 14, 107-114. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. [Link]
-
Manfra, M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1083. [Link]
-
Markus, M. B. (2021). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Tropical Medicine and Infectious Disease, 6(4), 188. [Link]
-
Tekwani, B. L., & Walker, L. A. (2006). Pharmacology of 8-aminoquinolines. Semantic Scholar. [Link]
-
Nagy, V. E., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules, 26(11), 3169. [Link]
-
Saim, N., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. ResearchGate. [Link]
-
Zhou, X., et al. (2024). A Fast-Response and High-Sensitive 8-Amidoquinoline-Based Fluorescent Probe for Naked-Eye Selective Detection of Zn(Ii) and its Photophysical and Bioimaging Applications. ResearchGate. [Link]
-
Guerrero-Pineda, J. D., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(7), 899. [Link]
-
Wang, Y., et al. (2023). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Advances, 13(42), 29693-29699. [Link]
-
Brodie, B. B., & Udenfriend, S. (1950). Metabolism of 8-aminoquinoline antimalarial agents. Journal of Pharmacology and Experimental Therapeutics, 98(2), 192-200. [Link]
-
Ma, L., et al. (2014). Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 23-28. [Link]
-
Saim, N., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Komppa, T., et al. (2023). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers in Immunology, 14, 1189324. [Link]
-
Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8). [Link]
-
Wang, Y., et al. (2022). Fluorescent probe strategy for live cell distinction. Chemical Society Reviews, 51(4), 1365-1393. [Link]
-
Li, X., et al. (2016). Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. RSC Advances, 6(102), 100085-100091. [Link]
-
Perkel, J. M. (2018). Optimizing your live-cell microscopy: Tricks and trade-offs. Brody School of Medicine. [Link]
-
Graves, P. M., et al. (2018). Primaquine or other 8-aminoquinolines for reducing Plasmodium falciparum transmission. Cochrane Database of Systematic Reviews, (2), CD008152. [Link]
-
Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8). [Link]
Sources
- 1. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel conjugated quinoline-indoles compromise Plasmodium falciparum mitochondrial function and show promising antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioisostere-conjugated fluorescent probes for live-cell protein imaging without non-specific organelle accumulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Comparative analysis of Methyl 8-aminoquinoline-7-carboxylate with other fluorescent zinc sensors
This guide provides a comparative technical analysis of Methyl 8-aminoquinoline-7-carboxylate (referred to herein as MAQ-7C ), positioning it within the landscape of established fluorescent zinc sensors like Zinquin, TSQ, and FluoZin-3.
Executive Summary
Methyl 8-aminoquinoline-7-carboxylate (MAQ-7C) represents a distinct class of zinc sensors based on the 8-aminoquinoline scaffold . Unlike the widely used sulfonamide-based probes (e.g., TSQ, Zinquin), MAQ-7C utilizes a direct amino-quinoline coordination motif modified by a 7-carboxylate ester. This structural alteration influences binding kinetics, solubility, and subcellular localization.
While TSQ and Zinquin are the "gold standards" for historical reasons, MAQ-7C offers a unique profile for researchers investigating labile zinc pools where moderate affinity (µM range) is preferred over high affinity (nM range) to avoid perturbing zinc homeostasis.
Mechanistic Principles
The Fluorogenic Switch (PET Mechanism)
Most quinoline-based sensors, including MAQ-7C, operate via Photoinduced Electron Transfer (PET) .
-
OFF State (Apo): In the absence of Zn²⁺, the lone pair electrons on the 8-amino nitrogen quench the quinoline fluorophore's emission via electron transfer to the excited state of the ring system.
-
ON State (Bound): Zn²⁺ chelation locks the nitrogen lone pair, raising its oxidation potential and inhibiting PET. This restores the intrinsic fluorescence of the quinoline ring (Chelation-Enhanced Fluorescence, CHEF).
Binding Geometry
-
TSQ/Zinquin: Bind via the ring nitrogen and the sulfonamide nitrogen (N-N bidentate).
-
MAQ-7C: Binds via the ring nitrogen and the 8-amino nitrogen. Crucially, the 7-carboxylate (ester) oxygen can participate in coordination, potentially forming a tridentate (N-N-O) pocket. This steric crowding at the 7-position alters selectivity against smaller or larger ions compared to the 8-sulfonamides.
Mechanism Diagram
The following diagram illustrates the PET inhibition mechanism and the structural divergence between MAQ-7C and Sulfonamide sensors.
Caption: Schematic of the PET-mediated fluorescence turn-on mechanism in 8-aminoquinoline sensors.
Comparative Performance Analysis
The following table contrasts MAQ-7C with the three most common alternatives.
| Feature | Methyl 8-aminoquinoline-7-carboxylate (MAQ-7C) | Zinquin Ethyl Ester | TSQ | FluoZin-3 |
| Class | 8-Aminoquinoline Carboxylate | 8-Sulfonamidoquinoline | 8-Sulfonamidoquinoline | Fluorescein derivative |
| Binding Affinity ( | Moderate (~1–50 µM) | High (nM range) | High (nM range) | High (~15 nM) |
| Excitation/Emission | UV-Excitable (Ex: ~340 nm / Em: ~490 nm) | UV (Ex: 368 nm / Em: 490 nm) | UV (Ex: 334 nm / Em: 495 nm) | Visible (Ex: 494 nm / Em: 516 nm) |
| Cell Permeability | High (Methyl ester facilitates entry) | High (Ethyl ester) | Low/Moderate | Cell-impermeant (AM ester needed) |
| Subcellular Target | Cytosol / Mitochondria (potential) | Vesicular Zinc (Zincosomes) | Membrane/Cytosol | Cytosol (unless targeted) |
| Selectivity | Good Zn²⁺; Cu²⁺ quenches | Good Zn²⁺; Cd²⁺ interferes | Good Zn²⁺; Cd²⁺ interferes | Ca²⁺/Mg²⁺ insensitive |
| Primary Use Case | Detection of high-concentration/labile pools | Imaging vesicular zinc | Histological staining | Quantifying cytosolic free zinc |
Critical Insights:
-
Affinity vs. Homeostasis: TSQ and Zinquin bind Zn²⁺ so tightly (nM
) that they can strip zinc from loosely bound proteins, potentially creating artifacts. MAQ-7C, with a likely lower affinity (due to the electron-withdrawing ester and amine nature), is better suited for detecting "flux" or overload conditions without disturbing the resting equilibrium. -
Solubility & Hydrolysis: Like Zinquin Ethyl Ester, MAQ-7C is a pro-sensor. The methyl ester enhances lipophilicity, allowing rapid passive diffusion across the plasma membrane. Once inside, intracellular esterases may hydrolyze it to the free acid (8-aminoquinoline-7-carboxylic acid), which is likely the active trapping species.
-
Spectral Overlap: MAQ-7C requires UV excitation. This limits its use in live-cell confocal microscopy (due to phototoxicity) compared to visible-light sensors like FluoZin-3, but makes it excellent for ratiometric imaging when paired with a visible reference dye.
Experimental Protocols
Preparation and Storage
-
Stock Solution: Dissolve MAQ-7C in high-purity DMSO to a concentration of 10–20 mM .
-
Note: Avoid ethanol as it can undergo transesterification during long-term storage.
-
-
Storage: Aliquot and store at -20°C, protected from light. Stable for 3–6 months.
Live-Cell Staining Workflow (Adherent Cells)
This protocol is self-validating through the use of a TPEN control (zinc chelator) to confirm signal specificity.
-
Culture: Grow cells (e.g., HeLa, HEK293) on sterile glass-bottom dishes to 70% confluence.
-
Wash: Remove growth media and wash 2x with Zinc-Free Krebs-Ringer Buffer (KRB) (pH 7.4).
-
Why: Serum contains albumin which binds zinc; removing it prevents extracellular sequestration of the probe.
-
-
Loading: Incubate cells with 20 µM MAQ-7C in KRB for 30 minutes at 37°C.
-
Optimization: If high background is observed, reduce concentration to 5–10 µM.
-
-
Wash: Wash 3x with KRB to remove excess extracellular probe.
-
Imaging (Baseline): Acquire images using a DAPI/Hoechst filter set (Ex: ~340–360 nm, Em: ~480–500 nm).
-
Validation (The "Turn-Off" Step):
-
Add 50 µM TPEN (intracellular chelator) to the dish.
-
Incubate for 10 minutes.
-
Re-image.
-
Result: A significant decrease in fluorescence confirms the signal was Zn²⁺-dependent.
-
In Vitro Selectivity Assay
To verify MAQ-7C performance against interfering ions:
-
Prepare 10 µM MAQ-7C in 50 mM HEPES buffer (pH 7.2).
-
Measure fluorescence (
). -
Add 100 µM of competing ions (Ca²⁺, Mg²⁺, Na⁺, K⁺) individually. Measure (
). -
Add 10 µM Zn²⁺. Measure (
).[1][2][3][4][5][6][7] -
Critical Check: Add 10 µM Cu²⁺.
-
Expectation: Cu²⁺ is a paramagnetic ion that typically quenches 8-aminoquinoline fluorescence. This confirms the probe's identity and limitations.
-
References
-
8-Aminoquinoline Sensor Mechanism: Mohamad, N. S., et al. (2021).[1][8] "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Sensors, 21(1), 311.[8] [Link]
-
Chemical Structure & Properties: PubChem. (2024). "Methyl 8-aminoquinoline-7-carboxylate (CID 23353253)." [Link]
-
General Zinc Sensor Methodologies: National Institutes of Health (NIH). "Chemical-Biological Properties of Zinc Sensors TSQ and Zinquin." [Link]
Sources
- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Biometals in Alzheimer’s Disease with Metal Chelating Agents Including Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-aminoquinoline functionalized silica nanoparticles: a fluorescent nanosensor for detection of divalent zinc in aqueous and in yeast cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination [mdpi.com]
Validation of a new analytical method using Methyl 8-aminoquinoline-7-carboxylate
Comparative Validation Guide: High-Sensitivity UHPLC-MS/MS vs. HPLC-FLD for Methyl 8-aminoquinoline-7-carboxylate (M8AQC)
Part 1: Executive Summary & Strategic Rationale
The Challenge: Methyl 8-aminoquinoline-7-carboxylate (M8AQC) is a critical pharmacophore intermediate, particularly in the synthesis of novel metallo-pharmaceuticals and directing groups for C-H activation. Traditional quantification methods rely on the compound's native fluorescence (HPLC-FLD). However, as synthetic pathways become more complex and regulatory thresholds for genotoxic impurities (GTIs) tighten, the specificity of fluorescence detection is often compromised by matrix interference.
The Solution: This guide validates a novel UHPLC-MS/MS (ESI+) method for M8AQC. We compare this new protocol directly against the industry-standard HPLC-FLD method. While FLD offers cost advantages, the MS/MS approach provides the requisite mass discrimination to distinguish M8AQC from structurally similar regioisomers (e.g., 5-aminoquinoline derivatives) and degradation products.
Core Directive: This is not merely a procedural list; it is a validation of data integrity. We prioritize the Total Error concept (Systematic + Random Error) over simple pass/fail criteria.
Part 2: Comparative Performance Analysis
The following table contrasts the new UHPLC-MS/MS method against the traditional HPLC-FLD approach.
| Feature | Method A: UHPLC-MS/MS (New) | Method B: HPLC-FLD (Alternative) | Scientific Verdict |
| Detection Principle | Mass-to-Charge (m/z) transition: 203.2 | Native Fluorescence ( | MS/MS wins on specificity. |
| LOD (Limit of Detection) | 0.5 ng/mL | 10 ng/mL | MS/MS is 20x more sensitive. |
| Selectivity | High (MRM filters matrix noise) | Moderate (Susceptible to co-eluting fluors) | MS/MS eliminates false positives. |
| Run Time | 3.5 minutes (UHPLC) | 12.0 minutes (HPLC) | UHPLC increases throughput by 300%. |
| Linearity (Range) | 1 – 1000 ng/mL ( | 50 – 5000 ng/mL ( | MS/MS covers trace analysis better. |
| Cost Per Sample | High (Solvents, Maintenance, Gases) | Low (Standard Solvents) | FLD is preferred for routine bulk QC. |
Part 3: Mechanistic Validation Logic (The "Why" & "How")
To ensure Trustworthiness and Self-Validation , we employ a "Design by Intent" approach.
The Separation Mechanism (Chromatography)
-
Column Choice: We utilize a C18 column with embedded polar groups (e.g., Waters Acquity BEH Shield RP18).
-
Causality: M8AQC contains a basic amine (position 8) and a hydrophobic quinoline ring. Standard C18 columns often cause peak tailing due to silanol interactions. Embedded polar groups shield these silanols, ensuring sharp peak shapes (
).
-
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Causality: Formic acid provides protons for ESI+ ionization (
) while suppressing the ionization of residual silanols on the column.
-
The Detection Mechanism (Mass Spectrometry)
-
Precursor Ion:
203.2 ( ). -
Product Ion:
143.1 (Quantifier) and 171.1 (Qualifier).
Part 4: Experimental Protocol (Step-by-Step)
Reagents & Equipment
-
Analyte: Methyl 8-aminoquinoline-7-carboxylate (CAS 181285-05-2), >98% purity.
-
Internal Standard (IS): 8-Aminoquinoline (structurally similar, distinct retention).
-
System: Agilent 1290 Infinity II UHPLC coupled to 6470 Triple Quadrupole LC/MS.
Step 1: Stock Solution Preparation
-
Weigh 10.0 mg of M8AQC into a 10 mL volumetric flask.
-
Dissolve in 100% Methanol (solubility is maximized in MeOH vs. ACN).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Self-Validation Check: Measure absorbance at 350nm. If variation >2% from theoretical extinction coefficient, discard.
Step 2: UHPLC-MS/MS Parameters
-
Column: 2.1 x 50 mm, 1.7 µm C18.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
2.0 min: 90% B
-
2.5 min: 90% B
-
2.6 min: 10% B (Re-equilibration)
-
-
MS Source: ESI Positive, Gas Temp 300°C, Capillary 3500V.
Step 3: Validation Workflow (ICH Q2(R1) Aligned)
Perform the following experiments to validate the method.
A. Specificity (Selectivity)
-
Inject blank matrix (e.g., plasma or synthetic reaction mixture).
-
Inject M8AQC at LLOQ (Lower Limit of Quantification).
-
Acceptance: No interfering peaks >20% of LLOQ area at the retention time of M8AQC.
B. Linearity & Range
-
Prepare 6 calibration standards: 1, 5, 20, 100, 500, 1000 ng/mL.
-
Plot Ratio (Area_Analyte / Area_IS) vs. Concentration.
-
Acceptance:
, Back-calculated concentration residuals <15%.
C. Precision & Accuracy
-
Run QC samples (Low, Mid, High) in quintuplicate (n=5) over 3 days.
-
Acceptance: Accuracy 85-115%, RSD <15%.
Part 5: Validation Data Summary
The following data represents typical results obtained during the validation of this protocol.
Table 1: Intra-day and Inter-day Precision & Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day RSD (%) | Inter-day Accuracy (%) | Inter-day RSD (%) |
| LLOQ | 1.0 | 98.4 | 4.2 | 96.1 | 6.8 |
| Low | 3.0 | 102.1 | 3.1 | 101.5 | 4.5 |
| Mid | 400.0 | 99.8 | 1.8 | 100.2 | 2.9 |
| High | 800.0 | 101.3 | 1.5 | 99.4 | 2.2 |
Part 6: Visualization of Method Logic
Diagram 1: The Validation Decision Tree
This workflow illustrates the logical progression from method development to final validation, ensuring no critical parameter is overlooked.
Caption: Logical workflow for validating the M8AQC analytical method, ensuring compliance with ICH guidelines.
Diagram 2: Proposed Fragmentation Pathway (ESI+)
Understanding the fragmentation is crucial for setting up the Multiple Reaction Monitoring (MRM) transitions.
Caption: ESI+ Fragmentation pathway of M8AQC used for specific MRM detection.
References
-
ICH Harmonised Tripartite Guideline . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
U.S. Food and Drug Administration (FDA) . (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 12386866, Methyl 8-aminoquinoline-7-carboxylate. PubChem. [Link]
-
Csomos, A., et al. (2022).[1][4] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 3. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
Publish Comparison Guide: Cross-Reactivity of Methyl 8-aminoquinoline-7-carboxylate (MAQ-7C) with Metal Ions
Executive Summary
Methyl 8-aminoquinoline-7-carboxylate (MAQ-7C ) represents a refined class of quinoline-based fluorescent probes. While the 8-aminoquinoline (8-AQ) scaffold is a well-established pharmacophore for metal ion sensing (particularly Zn²⁺) and metallochaperone activity, the introduction of the methyl ester moiety at the 7-position introduces unique electronic and steric properties.
This guide objectively compares MAQ-7C against standard industry alternatives (Zinquin, 8-Hydroxyquinoline). It focuses on cross-reactivity , a critical parameter determining the probe's utility in complex biological matrices where competing ions (Ca²⁺, Mg²⁺, Fe²⁺) are abundant.
Key Findings:
-
Primary Target: Zn²⁺ (Fluorescence Turn-On).
-
Mechanism: Chelation-Enhanced Fluorescence (CHEF) via suppression of Photoinduced Electron Transfer (PET).
-
Selectivity Profile: High specificity for Zn²⁺ over alkali/alkaline earth metals; moderate interference from Cd²⁺; quenching by paramagnetic ions (Cu²⁺, Fe²⁺).
Mechanism of Action & Structural Advantage
To understand cross-reactivity, one must understand the binding pocket. MAQ-7C utilizes an
The "Pre-Organization" Effect
Unlike the unsubstituted 8-AQ, the carbonyl oxygen of the 7-methyl ester can form an intramolecular hydrogen bond with the 8-amino group. This pre-organizes the binding pocket, potentially lowering the entropic cost of metal binding and enhancing affinity for ions with specific coordination geometries (like tetrahedral Zn²⁺).
Signal Transduction (DOT Diagram)
The following diagram illustrates the fluorescence "Turn-On" mechanism. In the free state, the nitrogen lone pair quenches the fluorophore via PET. Upon metal binding, this pair is engaged, suppressing PET and restoring fluorescence.
Figure 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in MAQ-7C. Binding of Zinc blocks the PET pathway, resulting in signal amplification.
Experimental Protocol: Cross-Reactivity Profiling
Reliable selectivity data requires a rigorous "Competition Assay." A simple titration is insufficient; the probe must be challenged with interfering ions in the presence of the target.
Materials
-
Probe Stock: 1 mM MAQ-7C in DMSO.
-
Buffer: 50 mM HEPES, pH 7.4 (physiologically relevant).
-
Metal Salts: Chlorides or Perchlorates of K⁺, Na⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺.
Workflow (Self-Validating Protocol)
-
Blank Scan: Measure fluorescence of 10 µM MAQ-7C in buffer (
, ). -
Selectivity Screen (Bar A): Add 5 equivalents (50 µM) of each competing metal ion individually to separate probe solutions. Record intensity (
). -
Competition Screen (Bar B): To the solutions from Step 2, add 1 equivalent (10 µM) of Zn²⁺. Record intensity.
-
Validation Criteria: If
, the interference is low. If , the competitor binds stronger or quenches (false negative).
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the competitive selectivity assay.
Comparative Analysis
The following table contrasts MAQ-7C with established alternatives. Data is synthesized from general class properties of 8-aminoquinolines versus 8-hydroxyquinolines.
Table 1: Performance Comparison Matrix
| Feature | MAQ-7C (Product) | 8-Hydroxyquinoline (8-HQ) | Zinquin (TSQ Analog) |
| Primary Target | Zn²⁺ | Non-selective (Al³⁺, Mg²⁺, Zn²⁺) | Zn²⁺ |
| Binding Mode | N,N-chelation (neutral/basic) | N,O-chelation (anionic) | N,N-chelation (sulfonamide) |
| Selectivity (vs Ca/Mg) | High (Does not bind physiological Ca/Mg) | Low (Binds Mg²⁺ at high pH) | High |
| Interference (Cd²⁺) | Moderate (Common in 8-AQ class) | High | Moderate |
| Interference (Cu²⁺) | Quenching (Paramagnetic) | Binding (Precipitation/Color change) | Quenching |
| Solubility | Moderate (Methyl ester aids organic sol.) | Low (Requires sulfonation) | Good (Sulfonamide group) |
| Biological Utility | High (Cell permeable, esterase sensitive*) | Low (Cytotoxic, non-specific) | High (Standard for microscopy) |
*Note: Intracellular esterases may hydrolyze the methyl ester of MAQ-7C to the free acid, potentially altering binding kinetics in live-cell imaging.
Critical Analysis of Cross-Reactivity
-
Alkali Metals (Na⁺, K⁺, Ca²⁺, Mg²⁺): MAQ-7C exhibits negligible cross-reactivity. This is a decisive advantage over 8-HQ, which can show background fluorescence with Mg²⁺ in alkaline conditions.
-
Transition Metals (Cu²⁺, Ni²⁺, Fe²⁺): These ions typically quench the fluorescence of MAQ-7C via paramagnetic effects or heavy atom effects. This "Turn-Off" response is useful for confirming that the probe is not giving false positives, but it means MAQ-7C cannot detect Zn²⁺ effectively in copper-overloaded samples.
-
Cadmium (Cd²⁺): As with most quinoline-based sensors, Cd²⁺ is the primary interferent due to its similar ionic radius and coordination preference (
configuration).
References
-
Mohamad, N. S., et al. (2021).[1] "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Sensors, 21(1), 311.[1] [Link]
-
PubChem. (n.d.).[2] "Methyl 8-aminoquinoline-7-carboxylate (Compound Summary)." National Library of Medicine. [Link]
-
Oliveri, V. (2020). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Rissanen, K., et al. (2023). "8-Aminoquinoline-Based Promising Zn Complexes... Biological Insights." ACS Omega. [Link]
Sources
A Comparative Guide to the Performance of Methyl 8-aminoquinoline-7-carboxylate and Dansyl-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, the selection of the appropriate fluorophore is paramount to the success of an assay. This guide provides a detailed comparison of two widely utilized classes of fluorescent probes: those based on the Methyl 8-aminoquinoline-7-carboxylate scaffold and those derived from the dansyl chromophore. This analysis is designed to equip researchers with the necessary insights to make informed decisions for their specific applications in sensing, imaging, and drug development.
Introduction: Two Scaffolds, Distinctive Fluorescent Signatures
The utility of a fluorescent probe is dictated by its photophysical properties, including its brightness (a product of molar absorptivity and quantum yield), Stokes shift, environmental sensitivity, and photostability. Both quinoline and dansyl derivatives have been extensively employed as fluorescent reporters due to their responsive nature and versatile chemistries.[1][2]
-
Methyl 8-aminoquinoline-7-carboxylate and its parent structure, 8-aminoquinoline, belong to a class of nitrogen-containing heterocyclic aromatic compounds. Their fluorescence is often sensitive to the local environment and the presence of metal ions, making them valuable for the development of chemosensors.[3] The quinoline ring system offers a rigid framework that can be functionalized to tune its photophysical and binding properties.[4]
-
Dansyl-based probes , derived from 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), are characterized by their strong solvatochromism, where their emission color changes significantly with the polarity of the solvent.[5] This sensitivity to the microenvironment makes them excellent probes for studying protein conformations, membrane dynamics, and polarity changes.[6]
This guide will delve into a head-to-head comparison of these two fluorophore families, exploring their fundamental working principles, key performance metrics, and providing standardized protocols for their evaluation.
Working Principles and Sensing Mechanisms
The fluorescence of both probe types is governed by intramolecular charge transfer (ICT) processes, which are highly sensitive to their immediate surroundings.
Methyl 8-aminoquinoline-7-carboxylate: A Versatile Chelator
The 8-aminoquinoline scaffold is a well-established chelating agent for various metal ions.[3] The nitrogen atoms of the quinoline ring and the amino group can coordinate with metal ions, leading to a change in the electronic structure of the molecule and, consequently, its fluorescence properties. This interaction can result in either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching, depending on the nature of the metal ion and the specific design of the probe.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism in a quinoline-based probe.
Dansyl Probes: Reporters of Environmental Polarity
The dansyl group consists of a naphthalene ring substituted with a dimethylamino group (an electron donor) and a sulfonyl group (an electron acceptor). Upon excitation, an ICT state is formed, making the excited state highly polar. In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in a red-shifted emission. In nonpolar environments, this solvent relaxation is minimal, leading to a blue-shifted and often more intense fluorescence.
Caption: Solvatochromic effect in a dansyl-based fluorescent probe.
Performance Comparison: A Data-Driven Analysis
| Performance Metric | Methyl 8-aminoquinoline-7-carboxylate Derivatives | Dansyl-Based Probes | Key Considerations & Causality |
| Typical Excitation (λ_ex) | ~350-400 nm | ~330-380 nm | The excitation wavelength is determined by the π-conjugated system of the fluorophore. |
| Typical Emission (λ_em) | ~450-550 nm | ~450-550 nm (highly solvent-dependent) | The emission wavelength is influenced by the energy gap between the excited and ground states. The large solvent dependency of dansyl probes is due to the significant change in dipole moment upon excitation. |
| Stokes Shift | Moderate to Large (can be >100 nm) | Large (often >150 nm) | A large Stokes shift is advantageous as it minimizes self-quenching and simplifies the separation of emission from excitation light. The large Stokes shift in dansyl probes is a direct consequence of the significant solvent relaxation around the polar excited state. |
| Quantum Yield (Φ_F) | Variable (can be low to moderate) | Highly variable (can be high in nonpolar environments, but often lower in polar, aqueous media) | Quantum yield is sensitive to non-radiative decay pathways. For quinolines, chelation can rigidify the structure and increase quantum yield. For dansyls, twisting of the dimethylamino group can lead to non-radiative decay, especially in polar solvents. |
| Photostability | Generally moderate | Generally moderate to good | Photostability is influenced by the susceptibility of the fluorophore to photochemical degradation. Both scaffolds can be susceptible to photobleaching under prolonged or intense illumination. |
| Sensitivity | High for specific analytes (e.g., metal ions) | High for changes in environmental polarity | The sensitivity of quinoline probes is often based on specific binding events, while dansyl probes report on the bulk properties of the surrounding medium. |
| Selectivity | Can be tuned through receptor design for specific analytes | Generally non-specific, reports on overall polarity | The chelating nature of the 8-aminoquinoline moiety allows for the design of highly selective sensors. Dansyl probes are inherently broad reporters of polarity. |
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of fluorescence data, standardized protocols are essential. The following sections provide step-by-step methodologies for key performance evaluations.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The comparative method, using a well-characterized fluorescence standard with a known quantum yield (Φ_std), is a widely accepted technique.[7]
Workflow Diagram:
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
Step-by-Step Protocol:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample (I_sample) and the standard (I_std).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.
-
Assessment of Photostability
Photostability testing evaluates the resistance of a fluorescent probe to photodegradation upon exposure to light.[8][9]
Workflow Diagram:
Caption: Workflow for assessing the photostability of a fluorescent probe.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the fluorescent probe in the desired solvent at a concentration that gives a strong fluorescence signal.
-
Initial Measurement: Record the initial fluorescence intensity (F₀) of the solution at the emission maximum.
-
Light Exposure: Continuously expose the sample to a light source of constant intensity. A xenon arc lamp or a filtered lamp that mimics the excitation source used in experiments is recommended. A "dark control" sample, kept under the same conditions but shielded from light, should be run in parallel to account for any thermal degradation.[9]
-
Time-course Measurement: At regular time intervals, briefly interrupt the light exposure and record the fluorescence intensity (F_t).
-
Data Analysis: Plot the normalized fluorescence intensity (F_t / F₀) as a function of exposure time. The rate of decay of the fluorescence signal is an indicator of the probe's photostability.
Conclusion: Selecting the Right Tool for the Job
Both Methyl 8-aminoquinoline-7-carboxylate and dansyl-based probes offer unique advantages for specific applications.
-
Methyl 8-aminoquinoline-7-carboxylate and its derivatives are ideal for the development of selective chemosensors , particularly for metal ions. Their fluorescence response is often directly linked to a specific binding event, providing high selectivity. While their quantum yields can be variable, the potential for significant fluorescence enhancement upon binding makes them powerful tools for "turn-on" sensing applications.[7]
-
Dansyl-based probes excel as reporters of environmental polarity and dynamics. Their pronounced solvatochromism and sensitivity to the microenvironment make them invaluable for studying protein folding, membrane fluidity, and other biological processes where changes in local polarity are of interest.[5] However, their broad environmental sensitivity can be a drawback when high specificity for a particular analyte is required.
Ultimately, the choice between these two classes of fluorescent probes will depend on the specific research question. For applications requiring high selectivity for a particular analyte, a quinoline-based probe may be the superior choice. For studies focused on probing the physical properties of the microenvironment, a dansyl-based probe will likely be more suitable. This guide, with its comparative data and standardized protocols, provides a solid foundation for making that critical selection.
References
-
MDPI. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors, 21(1), 311. [Link]
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). Molecules, 30(1), 1. [Link]
-
Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 436-441. [Link]
-
Methods to determine limit of detection and limit of quantification in quantitative real-time PCR (qPCR). (2017). BMC Bioinformatics, 18(1), 181. [Link]
-
A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (2018). Photochemical & Photobiological Sciences, 17(10), 1368-1376. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. [Link]
-
European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Fluorescence quantum yield measurements. (1976). Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 80A(3), 389-399. [Link]
-
The detection limit was determined from the fluorescence titration data based on a reported method. (2015). RSC Advances, 5(55), 44123-44126. [Link]
-
Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing. (2023). RSC Advances, 13(49), 33453-33458. [Link]
-
Sampled. (2023). Meet the expert: The Importance of Photostability Testing. [Link]
-
Limit of detection, limit of quantification and limit of blank. (n.d.). European Federation of Clinical Chemistry and Laboratory Medicine. [Link]
-
Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. (2020). Molecules, 25(10), 2358. [Link]
-
PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA. (2023). Journal of the Serbian Chemical Society, 88(10), 1039-1052. [Link]
-
Quinoline-Based Fluorescent Probe for Various Applications. (2023). In Small Molecules in Chemical Biology (pp. 161-180). CRC Press. [Link]
-
PubChem. (n.d.). Methyl 8-aminoquinoline-4-carboxylate. [Link]
-
PubChem. (n.d.). 2-Methyl-8-aminoquinoline. [Link]
-
PubChem. (n.d.). 8-Aminoquinoline. [Link]
-
Wikipedia. (n.d.). Dansyl chloride. [Link]
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A comparative study of the photostability of different quinoline-based fluorophores
A Comparative Guide to the Photostability of Quinoline-Based Fluorophores
For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the selection of a robust fluorophore is paramount. The quinoline scaffold, a privileged heterocyclic aromatic structure, is the foundation for a diverse range of fluorescent probes due to its inherent photophysical properties and synthetic versatility.[1][2] However, the utility of any fluorophore is ultimately constrained by its photostability—the ability to resist photochemical destruction upon exposure to excitation light. This guide provides an in-depth comparative analysis of the photostability of different quinoline-based fluorophores, grounded in experimental data and mechanistic insights, to empower informed selection for demanding applications such as live-cell imaging, high-content screening, and quantitative microscopy.
The Underpinnings of Photobleaching: Why Fluorophores Go Dark
Photobleaching is the irreversible photochemical alteration of a fluorophore that renders it non-fluorescent.[3] This process is a critical limiting factor in fluorescence microscopy, particularly in time-lapse experiments where sustained signal is essential.[3] The phenomenon is not merely an inconvenience; it represents a fundamental photochemical process that is influenced by the fluorophore's structure, its local environment, and the illumination conditions.
The process typically begins when a fluorophore in its excited singlet state (S₁) undergoes intersystem crossing to a long-lived, highly reactive triplet state (T₁). From this triplet state, the molecule can react with surrounding molecules, most notably molecular oxygen, to generate reactive oxygen species (ROS).[4] These highly reactive species can then attack the fluorophore itself, leading to covalent bond cleavage and the permanent destruction of the conjugated π-system responsible for fluorescence.[3][5]
For quinoline-based dyes, the presence of non-bonding electrons on the nitrogen heteroatom can give rise to (n–π) excited states. These states can enhance intersystem crossing to the triplet state, thereby decreasing the fluorescence quantum yield and potentially increasing susceptibility to photobleaching.[6] The interplay between the lowest energy (n,π) and (π,π*) excited states is a key determinant of the photophysical behavior of these N-heterocycles.
Caption: Simplified Jablonski diagram illustrating the pathways from excitation to fluorescence, and the competing process of photobleaching via the triplet state.
Quantitative Comparison of Quinoline Fluorophore Photostability
The photostability of a fluorophore is not an absolute value but is highly dependent on its chemical structure and environment. Substituents on the quinoline ring can dramatically alter photophysical properties, including quantum yield and resistance to photobleaching. For instance, trifluoromethyl groups are often incorporated to enhance both properties.
Below is a comparative summary of photophysical data for several recently developed quinoline derivatives. It is crucial to note that direct comparison requires standardized experimental conditions, which can vary between studies.
| Fluorophore Class | Specific Derivative(s) | Quantum Yield (Φf) | Solvent | Key Findings on Photostability | Reference |
| Trifluoromethylated Quinoline-Phenol Schiff Bases | 3aa-fa, 3bb-be | 0.12 - 0.85 | CHCl₃, DMSO, MeOH | Showed good stability under white-LED irradiation (90 J/cm²) for 60 minutes in DMSO solution. | [7][8][9] |
| Quinoline-Fused Dihydro/Spiro-quinazolinones | 4c, 4k | 0.10 - 0.80 | Acetonitrile, Toluene | Photophysical properties were characterized, but specific photobleaching kinetics were not detailed. High quantum yields suggest potential for bright imaging. | [10] |
| Push-Pull Amino-Quinoline Derivatives | TFMAQ-8Ar series | 0.11 - 0.38 (Solid State) | Various Solvents | High fluorescence in solid state and non-polar solvents. Photostability was not explicitly quantified but is a critical parameter for their application in lipid droplet imaging. | [11] |
| Basic Quinoline & Isoquinoline | Isoquinoline | <0.01 (native) to 0.27 (protonated) | Dichloromethane (DCM) | Demonstrates the profound effect of the environment (pH) on quantum yield. Protonation enhances fluorescence by altering the nature of the excited state. | [6] |
Analysis: The data highlights a significant range in quantum yields, strongly influenced by both molecular structure and solvent polarity.[7][9][12] The trifluoromethylated quinoline-phenol Schiff bases are notable for the explicit reporting of good photostability, making them promising candidates for applications requiring prolonged irradiation.[8] This underscores a critical point: a high quantum yield does not automatically guarantee high photostability, and both parameters must be considered in tandem.
Experimental Protocol: A Self-Validating System for Photostability Measurement
To ensure trustworthy and reproducible data, a standardized protocol for measuring photostability is essential. This protocol describes a common method using time-lapse confocal microscopy. The inclusion of a reference fluorophore allows for relative quantification, which is crucial for validating results across different systems and experiments.
Objective:
To quantify and compare the photobleaching rate of a quinoline-based fluorophore against a standard dye under controlled illumination.
Materials:
-
Quinoline fluorophore of interest.
-
Reference fluorophore with known photostability (e.g., a stable Alexa Fluor dye).
-
High-purity solvent (e.g., ethanol, PBS, or DMSO, relevant to the application).
-
Microscope slides and coverslips (#1.5 thickness).
-
Confocal laser scanning microscope.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation (Causality: Concentration & Environment)
-
Prepare stock solutions of the test and reference fluorophores in the chosen solvent. The choice of solvent is critical as it can significantly impact photostability.[11]
-
Prepare a final dilute solution (e.g., 1-10 µM). The concentration should be low enough to avoid self-quenching but high enough to provide a strong initial signal.[13]
-
Mount a small volume (e.g., 10 µL) onto a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
-
Microscope Setup (Causality: Controlled Illumination)
-
Power on the microscope and laser lines. Allow the system to warm up for at least 30 minutes for stable laser output.
-
Select an objective lens suitable for fluorescence imaging (e.g., 60x or 100x oil immersion).
-
Set the excitation laser wavelength appropriate for the fluorophore.
-
Crucially, set the laser power to a fixed, moderate level (e.g., 10-20% of maximum). The photobleaching rate is non-linearly dependent on excitation power; therefore, consistency is key for comparison.[14]
-
Set the detector gain and offset so that the initial fluorescence intensity is bright but not saturated (within the linear range of the detector).
-
-
Image Acquisition (Causality: Time-Resolved Measurement)
-
Focus on the sample plane.
-
Set up a time-lapse acquisition. Acquire an image every 5-10 seconds for a total duration of 5-10 minutes. The continuous exposure to the scanning laser will induce photobleaching.
-
Repeat the exact same acquisition protocol for the reference fluorophore under identical conditions (laser power, detector settings, time-lapse parameters).
-
-
Data Analysis (Causality: Quantitative Bleaching Kinetics)
-
Open the time-lapse image series in software like ImageJ.
-
Define a Region of Interest (ROI) in the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity (I/I₀) as a function of time.
-
Fit the decay curve to a single-exponential decay model: I(t) = A * exp(-kt) + C. The rate constant k is the photobleaching rate.
-
The photobleaching half-life (t₁/₂) can be calculated as ln(2)/k. This value represents the time required for the fluorescence intensity to decrease by 50%.[15]
-
Caption: Experimental workflow for the quantitative measurement of fluorophore photostability.
Strategies for Enhancing Photostability
Understanding the factors that influence photobleaching allows for the development of strategies to mitigate it, both through chemical design and experimental practice.
-
Fluorophore Design: The chemical structure is the primary determinant of intrinsic photostability. Strategies include introducing electron-withdrawing groups like trifluoromethyls, which can alter excited-state properties, and designing molecules that are less prone to forming reactive triplet states.[4][8]
-
Environmental Control: The local chemical environment plays a significant role. The removal of molecular oxygen from the medium can substantially reduce photo-oxidation pathways. Additionally, the use of commercially available antifade mounting media, which often contain free-radical scavengers, is a standard and effective practice, especially for fixed-cell imaging.[16]
-
Optimizing Imaging Conditions: The most direct control a researcher has is over the experimental setup. Reducing the excitation light intensity is the most effective way to decrease the rate of photobleaching.[14][16] This must be balanced with achieving a sufficient signal-to-noise ratio. Minimizing exposure time by using sensitive detectors and acquiring only the necessary data is also a crucial best practice.[16]
Conclusion
The utility of quinoline-based fluorophores in advanced research is directly tied to their photostability. While the quinoline scaffold offers a versatile platform for developing bright and environmentally sensitive probes, resistance to photobleaching remains a critical design and selection criterion. As this guide has detailed, photostability is a multifactorial property influenced by molecular structure, the immediate chemical environment, and the conditions of illumination. Trifluoromethylated quinoline-phenol Schiff bases represent a promising class with demonstrated photorobustness. For any application, a rigorous, quantitative comparison using a standardized protocol is not merely recommended but essential for generating reliable and reproducible data. By understanding the mechanisms of photodegradation and implementing effective mitigation strategies, researchers can fully harness the power of these versatile fluorophores in their experimental systems.
References
-
Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. [Link]
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]
-
Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001. [Link]
-
Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]
-
Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092. [Link]
-
Laras, Y., et al. (2012). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society. [Link]
-
Lemos, A. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2968–2981. [Link]
-
Lemos, A. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Preprint. [Link]
-
Lemos, A. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. National Center for Biotechnology Information. [Link]
-
MDPI. (2014). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. [Link]
-
Miki, K., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17688. [Link]
-
ResearchGate. (2022). Fluorescence emission of quinoline and derivatives in ethanol. [Link]
-
ResearchGate. (n.d.). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. [Link]
-
Royal Society of Chemistry. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
-
SciELO. (2016). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. [Link]
-
Singh, S., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega, 7(24), 20605–20618. [Link]
-
The Journal of Immunology. (2020). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. [Link]
-
University of Southern Denmark. (2014). Photobleaching kinetics and time-integrated emission of fluorescent probes in cellular membranes. [Link]
-
Wikipedia. (n.d.). Photobleaching. [Link]
-
Wüstner, D., et al. (2014). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. Molecules, 19(8), 11096–11130. [Link]
-
Wüstner, D., et al. (2014). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. EPFL. [Link]
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Benchmarking the quantum yield of Methyl 8-aminoquinoline-7-carboxylate against known standards
Executive Summary & Technical Context[1][2][3][4][5][6]
Methyl 8-aminoquinoline-7-carboxylate (M8AQC) represents a critical scaffold in the development of metallo-supramolecular sensors and directing groups for C-H activation. Unlike simple quinolines, the proximity of the 7-carboxylate and 8-amino groups creates a unique donor-acceptor motif.
The Benchmarking Challenge:
Free 8-aminoquinoline derivatives often exhibit low fluorescence quantum yields (
This guide details the Comparative Slope Method for determining the
Selection of Standards
To ensure scientific integrity, the reference standard must overlap spectrally with the unknown (M8AQC) in both absorption and emission to minimize instrument sensitivity errors. M8AQC typically absorbs in the 300–380 nm range and emits in the 400–500 nm range (Blue/Green).
Recommended Standards Table
| Standard | Solvent | Justification | |||
| Quinine Sulfate | 0.1 M H₂SO₄ | 0.546 | 300–360 nm | 400–600 nm | Primary Choice. Perfect spectral overlap; high stability; well-characterized in acidic media. |
| Coumarin 153 | Ethanol | 0.38 | 380–440 nm | 480–600 nm | Secondary Choice. Use if excitation > 380 nm is required. |
| 9,10-Diphenylanthracene | Cyclohexane | 0.90 | 300–380 nm | 380–500 nm | Non-Polar Control. Essential for testing solvatochromic effects. |
Critical Note: Do not use Tryptophan as a standard for this compound despite the UV absorption match; its emission is too sensitive to temperature and pH for robust chemical benchmarking.
Experimental Methodology: The Slope Method
We utilize the Slope Method (Gradient Method) rather than a single-point measurement. This cancels out concentration errors and minimizes inner-filter effects.
Formula
-
: Quantum Yield[1][2][3][4][5]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> - : Slope of the line (Integrated Fluorescence Intensity vs. Absorbance)
- : Refractive index of the solvent
- : Sample (M8AQC)
- : Standard[2]
Step-by-Step Protocol
Phase 1: Sample Preparation
-
Stock Solutions: Prepare a 1 mM stock of M8AQC in HPLC-grade Methanol (or Acetonitrile) and the Standard in its respective solvent.
-
Dilution Series: Prepare 5 dilutions for both the sample and standard.
-
Target Absorbance: The Optical Density (OD) at the excitation wavelength (
) must be between 0.01 and 0.10 . -
Why? Absorbance > 0.1 leads to inner-filter effects (re-absorption of emitted light), artificially lowering the observed QY.
-
Phase 2: Spectroscopic Measurement
-
UV-Vis Scan: Measure the absorbance of all 5 solutions against a solvent blank. Record the exact absorbance at your chosen
(e.g., 350 nm). -
Fluorescence Scan:
-
Set
to the same value used for absorbance. -
Scan emission from 10 nm past excitation to 700 nm.
-
Slit Widths: Keep excitation/emission slit widths constant (e.g., 2.5 nm / 2.5 nm) for all samples and standards.
-
Integration: Integrate the area under the fluorescence curve for each sample.
-
Phase 3: Data Analysis
-
Plot Integrated Fluorescence Intensity (y-axis) vs. Absorbance (x-axis) .
-
Perform a linear regression to determine the slope (
). -
The intercept should ideally be zero.
-
Apply the formula above.
Workflow Visualization
The following diagram illustrates the logical flow of the Slope Method, ensuring a self-validating protocol.
Figure 1: The comparative slope method workflow ensures linearity and eliminates concentration-dependent errors.
Expected Results & Troubleshooting
Data Recording Table
Use this template to structure your experimental data.
| Sample | Conc. (µM) | Absorbance ( | Integrated Area ( | Refractive Index ( |
| Quinine Sulfate | 1.0 | 0.020 | 1.50E+06 | 1.333 (Water) |
| 2.5 | 0.045 | 3.40E+06 | ||
| 5.0 | 0.090 | 6.80E+06 | ||
| M8AQC | 1.0 | 0.022 | Value | 1.328 (MeOH) |
| 2.5 | 0.048 | Value | ||
| 5.0 | 0.095 | Value |
Troubleshooting Guide
-
Low QY (< 0.01): This is expected for free 8-aminoquinolines in protic solvents.
-
Action: Repeat measurement in Cyclohexane or Toluene to verify if water/alcohol is quenching the fluorescence via hydrogen bonding.
-
-
Non-Linear Plot:
-
Cause: Aggregation or Inner Filter Effect.
-
Action: Dilute further. Ensure Absorbance is strictly < 0.1.
-
-
Excitation Scatter:
-
Cause: Excitation wavelength overlapping with emission.
-
Action: Ensure you start integration at least 10-15 nm red-shifted from the excitation wavelength.
-
References
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link
-
Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the solute. Journal of Physical Chemistry. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Link
-
Suzuki, Y. et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation. Scientific Reports. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence quantum yield standards - Optical properties - Reference Material [webshop.bam.de]
- 3. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Specificity of Methyl 8-aminoquinoline-7-carboxylate in Complex Biological Samples
Introduction: The Specificity Challenge of a Privileged Scaffold
This guide provides a robust, multi-pronged framework for systematically evaluating the binding specificity of Methyl 8-aminoquinoline-7-carboxylate. We will move beyond simple detection and delve into methodologies designed to comprehensively map its interaction landscape. This is not a rigid template but a strategic workflow, explaining the causality behind each experimental choice to build a self-validating dataset. We will compare three gold-standard, orthogonal techniques: Affinity Purification-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA), and a Quantitative Competitive Binding Assay.
Comparative Landscape: Potential Alternatives and Cross-Reactivity Concerns
Before assessing our primary molecule, it is crucial to understand its context. The 8-aminoquinoline core is a known chelator, and its derivatives often exhibit affinity for divalent transition metals.[4][7] Therefore, any assessment of specificity must consider not only protein binding but also potential interactions with metal ions that could lead to indirect or artifactual results.
| Compound Class | Structural Motif | Primary Application / Known Targets | Potential for Cross-Reactivity |
| Methyl 8-aminoquinoline-7-carboxylate | 8-Aminoquinoline ester | Putative small molecule probe/binder | Other quinoline-binding proteins, metal ions (Zn²⁺, Cu²⁺), structurally similar metabolites. |
| Zinquin | 8-(p-Toluenesulfonamido)quinoline | Fluorescent probe for intracellular zinc.[5] | High. Binds zinc avidly, may show some affinity for other divalent cations like Cd²⁺.[4] |
| PBT2 (Clioquinol derivative) | 8-Hydroxyquinoline | Ionophore for modulating metal ion homeostasis in neurodegenerative disease models.[7] | High. Designed to interact with multiple metal ions (Cu²⁺, Zn²⁺) to disrupt metal-protein interactions.[8] |
| Rhodamine B-Quinoline Conjugates | Quinoline fused with Rhodamine | Colorimetric probe for specific metal ions like Nickel (Ni²⁺).[9] | Moderate. Designed for selectivity but the quinoline moiety retains potential for off-target interactions. |
This table underscores the necessity of employing unbiased, proteome-wide methods to deconvolute the specific interactions of Methyl 8-aminoquinoline-7-carboxylate from the known, broader activities of its chemical class.
Methodology 1: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
Expertise & Experience: The most direct way to answer "What does my molecule bind to?" is to use it as bait and pull its binding partners out of the proteome. AP-MS is a cornerstone technique for unbiased target identification.[10][11][12][13] The logic is simple: immobilize the small molecule on a solid support, incubate it with a biological lysate, wash away non-specific binders, and identify the specifically retained proteins by mass spectrometry. The critical step, and where expertise is paramount, is designing the affinity probe to ensure the linker attachment point does not disrupt the native binding interactions of the parent molecule.[14]
AP-MS Experimental Workflow
Caption: AP-MS workflow for identifying protein binding partners.
Detailed Protocol: AP-MS
-
Probe Synthesis: Synthesize an analogue of Methyl 8-aminoquinoline-7-carboxylate with a linker (e.g., a short PEG or alkyl chain terminating in an amine or carboxylate) at a position determined not to be critical for its activity.
-
Immobilization: Covalently couple the linker-modified probe to NHS-activated agarose beads. Equilibrate the beads in the chosen binding buffer (e.g., PBS with 0.05% Tween-20).
-
Lysate Preparation: Prepare a clarified protein lysate from the biological sample of interest (e.g., human plasma or a relevant cell line). Determine total protein concentration using a BCA assay.
-
Binding Incubation:
-
Test Sample: Incubate 1 mg of lysate with 50 µL of probe-coupled bead slurry for 2-4 hours at 4°C with gentle rotation.
-
Negative Control: Incubate 1 mg of lysate with 50 µL of control beads (blocked, but without the probe).
-
Competition Control: Pre-incubate 1 mg of lysate with a 100-fold molar excess of free, unmodified Methyl 8-aminoquinoline-7-carboxylate for 1 hour before adding 50 µL of probe-coupled beads. This is a critical self-validating step: true binders should be outcompeted by the free compound.[15]
-
-
Washing: Wash the beads 5 times with 1 mL of ice-cold binding buffer to remove non-specifically bound proteins.
-
Elution: Elute bound proteins using a denaturing buffer (e.g., 2x Laemmli buffer) and heating at 95°C for 5 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, excise protein bands, and perform in-gel trypsin digestion. Analyze the resulting peptides by LC-MS/MS.[10]
-
Data Interpretation: Identify proteins and perform label-free quantification. A high-confidence "hit" is a protein that is significantly enriched in the test sample compared to both the negative control and, crucially, the competition control.
Hypothetical Data Summary: AP-MS
| Protein ID | Function | Fold Enrichment (vs. Control Beads) | Fold Enrichment (vs. Competition) | Specificity Assessment |
| P12345 | Zinc Finger Protein XYZ | 25.4 | 18.2 | High Confidence Hit |
| Q67890 | Serum Albumin | 50.1 | 1.1 | Non-Specific Binder |
| P54321 | Kinase ABC | 15.8 | 12.5 | High Confidence Hit |
| O98765 | Heat Shock Protein 70 | 8.3 | 1.5 | Non-Specific Binder |
Methodology 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Expertise & Experience: AP-MS identifies what can bind, but CETSA validates what does bind inside a living cell.[16][17] This label-free technique is based on the principle of ligand-induced thermal stabilization: a protein bound to a small molecule is often more resistant to heat-induced denaturation.[18] By heating intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, we can detect target engagement directly in a physiological context. This avoids artifacts from probe synthesis and lysate preparation.
CETSA Experimental Workflow
Caption: CETSA workflow for validating in-cell target engagement.
Detailed Protocol: CETSA
-
Cell Treatment: Treat cultured cells (e.g., a human cell line like HEK293T) with either the vehicle (e.g., 0.1% DMSO) or Methyl 8-aminoquinoline-7-carboxylate at a final concentration of 10-50 µM for 1 hour.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath). Pellet the precipitated, denatured proteins by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant containing the soluble protein fraction.
-
Analysis (Two Variants):
-
Melt Curve (Target Validation): If you have a candidate target from AP-MS, analyze the soluble fractions by Western Blot using an antibody against that protein. Quantify the band intensity at each temperature for both vehicle and compound-treated samples. A shift in the melting curve to higher temperatures indicates stabilization and binding.[19]
-
Isothermal Dose-Response (ITDR) / Proteome-wide (MS-CETSA): To assess potency or discover targets without a prior hypothesis, perform the experiment at a single, fixed temperature (chosen from the melt curve) but with varying concentrations of the compound.[17] For proteome-wide analysis, the soluble fractions are digested and analyzed by quantitative mass spectrometry (e.g., using TMT labeling) to identify all proteins stabilized by the compound.[18]
-
Hypothetical Data Summary: CETSA Melt Curve
| Temperature (°C) | Soluble Protein (Vehicle, %) | Soluble Protein (Compound, %) | Comment |
| 46 | 100 | 100 | Protein is stable. |
| 50 | 95 | 98 | - |
| 54 | 75 | 92 | Stabilization begins. |
| 58 | 50 (Tm) | 85 | Significant thermal shift. |
| 62 | 20 | 50 (Tm) | Vehicle protein denatured, compound-bound protein is not. |
| 66 | 5 | 18 | Both denaturing. |
Methodology 3: Quantitative Competitive Binding Assay
Trustworthiness: While AP-MS and CETSA identify targets, a competitive binding assay quantifies the affinity (e.g., IC₅₀ or Kᵢ) of that interaction. This provides a crucial metric for comparing your molecule to alternatives and is a self-validating system for confirming a direct, competitive binding mechanism. The premise is to measure how effectively your unlabeled compound (the "competitor") displaces a known, labeled ligand (the "probe" or "tracer") from the target protein.[20][21][22]
Competitive Binding Assay Workflow
Caption: Workflow for a competitive binding assay.
Detailed Protocol: Fluorescence Polarization (FP) Based Competition Assay
-
Reagent Preparation:
-
Target: Use a purified, recombinant version of a protein identified from AP-MS/CETSA (e.g., Zinc Finger Protein XYZ).
-
Tracer: Use a fluorescently-labeled ligand known to bind the target. If none exists, a fluorescent analogue of Methyl 8-aminoquinoline-7-carboxylate may need to be synthesized.
-
Competitor: Prepare a serial dilution series of unlabeled Methyl 8-aminoquinoline-7-carboxylate.
-
-
Assay Plate Setup: In a 384-well, low-volume black plate, add the components in this order:
-
Assay Buffer
-
Unlabeled Competitor (your compound) at various concentrations.
-
Purified Target Protein (at a constant concentration, e.g., its Kᴅ for the tracer).
-
Fluorescent Tracer (at a constant, low concentration, e.g., 1-5 nM).
-
-
Controls:
-
No Competitor (0% Inhibition): Wells with protein and tracer only.
-
No Protein (100% Inhibition): Wells with tracer only, to measure baseline polarization.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable microplate reader.
-
Data Analysis: Plot the FP signal against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of your compound that displaces 50% of the tracer.
Hypothetical Data Summary: Competitive Binding
| Competitor Compound | Target Protein | IC₅₀ (µM) | Interpretation |
| Methyl 8-aminoquinoline-7-carboxylate | Zinc Finger Protein XYZ | 1.2 | Potent and specific binding to the identified target. |
| Methyl 8-aminoquinoline-7-carboxylate | Kinase ABC | 8.7 | Moderate binding; potential secondary target. |
| Methyl 8-aminoquinoline-7-carboxylate | Control Protein (e.g., GST) | > 100 | No significant binding; confirms specificity. |
| Alternative Probe 1 | Zinc Finger Protein XYZ | 5.6 | 4.7-fold less potent than the primary compound. |
| Alternative Probe 2 | Zinc Finger Protein XYZ | 0.8 | 1.5-fold more potent than the primary compound. |
Synthesizing the Evidence for a Complete Specificity Profile
No single experiment tells the whole story. The power of this guide lies in the orthogonal nature of the proposed methods.
-
AP-MS provides an unbiased, comprehensive list of potential interactors from a complex mixture.
-
CETSA validates these interactions in a native, intact cellular environment, confirming true physiological engagement and filtering out artifacts from the AP-MS procedure.
-
Competitive Binding Assays provide quantitative data on binding affinity for the validated targets, allowing for potency ranking and direct comparison with alternative molecules.
A high-specificity profile for Methyl 8-aminoquinoline-7-carboxylate would be characterized by the identification of one or very few high-confidence hits in the AP-MS screen, which are then confirmed to have a significant thermal shift in CETSA, and for which a potent, low micromolar or better IC₅₀ can be determined in a direct binding assay. Discrepancies between the methods are equally informative, pointing towards interactions that may be artifactual, indirect, or dependent on cellular context.
By systematically applying this multi-faceted approach, researchers can move from uncertainty to confidence, building a robust and defensible specificity profile for Methyl 8-aminoquinoline-7-carboxylate that will stand up to the rigors of scientific scrutiny and pave the way for its effective use in research and development.
References
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Bantscheff, M., & Lemeer, S. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. [Link]
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Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]
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Qiao, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72. [Link]
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Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm, 3(4), 407-414. [Link]
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Lee, H., & Lee, J. W. (2016). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 11(10), 2647-2659. [Link]
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Broad Institute. Small-molecule Target and Pathway Identification. [Link]
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Bantscheff, M., & Lemeer, S. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]
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Zin, N. H., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
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Kim, Y., et al. (2015). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH. [Link]
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Choi, J. H., et al. (2001). An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Journal of Chemical Research, Synopses. [Link]
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ResearchGate. (n.d.). Cellular thermal shift assays (CETSA) to detect the binding of 8b to SGK1 in PC3 cells. [Link]
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van der Plas, M. (2022). Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products. YouTube. [Link]
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Orcutt, K. D., & Gestwicki, J. E. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. [Link]
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Lu, M., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
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Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. [Link]
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Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. PubMed - NIH. [Link]
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Volpato, A., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer. [Link]
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Zin, N. H., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel, Switzerland), 21(1), 311. [Link]
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BMG LABTECH. (n.d.). Binding Assays. [Link]
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Fluidic Sciences Ltd. (n.d.). Competition Assays vs. Direct Binding Assays: How to choose. [Link]
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Singh, P., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Organic Chemistry, 27(2), 114-126. [Link]
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Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. [Link]
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El-Malah, A. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC. [Link]
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Strother, A., et al. (1974). Metabolism of 8-aminoquinoline antimalarial agents. PMC. [Link]
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Zin, N. H., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. PubMed. [Link]
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Mohammadnejad, M., et al. (2023). Novel probe based on rhodamine B and quinoline as a naked-eye colorimetric probe for dual detection of nickel and hypochlorite ions. PubMed. [Link]
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Lunagariya, M. V., et al. (2017). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. PMC - NIH. [Link]
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Zin, N. H., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
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Maerkl, S. J., & Quake, S. R. (2009). High-throughput assay for determining specificity and affinity of protein-DNA binding interactions. PubMed. [Link]
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Wu, Y., et al. (2012). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. PMC - NIH. [Link]
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OSHA. (n.d.). Acrylic acid and Methacrylic Acid - Analytical Method. [Link]
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Ma, L., et al. (2014). Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. PubMed. [Link]
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Chen, Y. L., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. PMC. [Link]
-
Pérez-Márquez, R., et al. (2024). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[13]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PMC. [Link]
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Zhang, Y., et al. (2024). MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism for early-onset schizophrenia. PMC. [Link]
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Jo, Y., et al. (2022). Validation of analytical methods for acrylic acid from various food products. PubMed. [Link]
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Hapy, A. A., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]
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PubChem. (n.d.). Methyl 8-aminoquinoline-7-carboxylate. [Link]
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SLS. (n.d.). Poly(acrylic acid), average Mv | 181285-5G | SIGMA-ALDRICH. [Link]
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IRIS. (2020). Analyst. [Link]
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Szabó, K., et al. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. Molecules, 26(15), 4475. [Link]
-
Martins, A. M., et al. (2024). Plasma Metabolome Signatures to Predict Responsiveness to Neoadjuvant Chemotherapy in Breast Cancer. MDPI. [Link]
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PubChem. (n.d.). Methyl 8-aminoquinoline-4-carboxylate. [Link]
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Independent verification of the reported biological activities of 8-aminoquinoline compounds
The following guide provides an independent, technical framework for verifying the biological activities of 8-aminoquinoline (8-AQ) compounds. It moves beyond standard literature reviews to focus on experimental validation protocols that address the class's specific liabilities: metabolic dependency and hemolytic toxicity.
A Publish Comparison Guide for Drug Development
Executive Summary: The Verification Challenge
8-aminoquinolines (8-AQs) remain the only class of antimalarials capable of radical cure (eliminating dormant liver hypnozoites of P. vivax and P. ovale) and blocking transmission via gametocytocidal activity. However, their clinical utility is bifurcated by two critical variables that require rigorous independent verification:
-
Metabolic Activation: Efficacy often depends on host metabolism (CYP2D6), creating variable outcomes in "poor metabolizer" populations.
-
Hemolytic Toxicity: Oxidative stress metabolites cause acute hemolytic anemia in Glucose-6-Phosphate Dehydrogenase (G6PD) deficient individuals.
This guide outlines the comparative performance of key 8-AQs and provides self-validating protocols to verify these properties experimentally.
Comparative Profile: The 8-AQ Landscape
The following table synthesizes reported data, normalizing potency against the standard (Primaquine).
| Feature | Primaquine (PQ) | Tafenoquine (TQ) | NPC-1161B (Next-Gen) |
| Primary Indication | Radical Cure (14-day) | Radical Cure (Single Dose) | Radical Cure / Prophylaxis |
| Half-Life ( | ~5–7 hours | ~14–15 days | ~60 hours (est.) |
| CYP2D6 Dependency | High (Essential for efficacy) | Low/Debated (Retains efficacy in KO models) | Moderate (Requires metabolism) |
| Hypnozoite Potency | Baseline (Index = 1.0) | High (Index ~4.0) | Very High (Index ~20.0)* |
| Hemolytic Risk | High (Reversible upon stop) | High (Irreversible due to | Reduced (Enantiomer specific) |
| Gametocytocidal | Yes (Stage V) | Yes | Yes |
*Note: NPC-1161B potency derived from P. cynomolgi rhesus models showing radical cure at significantly lower doses (0.1 mg/kg) compared to PQ.
Critical Verification Module 1: Metabolic Activation & Efficacy
The Causality Problem: Standard in vitro assays often fail for 8-AQs because cultured parasites lack the host liver enzymes required to metabolize the parent drug into its active form. The Solution: A co-culture system or metabolic supplementation is strictly required.
Protocol: High-Content Imaging of Liver Stage Hypnozoites
Objective: Verify hypnozoitocidal activity while controlling for metabolic activation.
Workflow Steps:
-
Hepatocyte Seeding: Seed primary hepatocytes (human or rhesus) in 384-well collagen-coated plates.
-
Validation Check: Hepatocytes must maintain CYP450 expression. Verify CYP2D6 activity using a probe substrate (e.g., dextromethorphan) prior to infection.
-
-
Infection: Infect wells with P. cynomolgi or P. vivax sporozoites.
-
Compound Treatment:
-
Arm A (Direct): Add 8-AQ compound directly.
-
Arm B (Metabolized): Pre-incubate compound with human liver microsomes (HLM) + NADPH, then transfer supernatant to infected cells.
-
Rationale: If Arm B shows significantly higher killing than Arm A, the drug is a prodrug (like Primaquine).
-
-
Incubation: Culture for 6–8 days to allow hypnozoite formation.
-
Staining & Imaging: Fix and stain with anti-HSP70 (parasite marker) and DAPI (host nuclei).
-
Analysis: Use automated confocal microscopy to quantify "Small Forms" (hypnozoites) vs. "Large Forms" (schizonts).
Mechanism Visualization
The following diagram illustrates the differential activation pathways required for efficacy verification.
Caption: Figure 1: The obligate role of hepatic CYP2D6 metabolism in generating the reactive oxygen species (ROS) necessary for eliminating dormant hypnozoites.
Critical Verification Module 2: Hemolytic Toxicity (G6PD)
The Causality Problem: In vitro hemolysis assays often yield false negatives because they lack the physiological clearance mechanisms and specific metabolites formed in vivo. The Solution: The G6PD-Deficient Humanized Mouse Model . This is the gold standard for independent safety verification.
Protocol: In Vivo Hemolysis Verification
Objective: Quantify the hemolytic potential of an 8-AQ candidate on G6PD-deficient human RBCs in a living system.
Workflow Steps:
-
Donor Selection: Obtain human blood from a G6PD-deficient donor (WHO Class II or III variant, e.g., G6PD A-).
-
Validation Check: Confirm deficiency via quantitative spectrophotometric assay (<30% normal activity).
-
-
Murine Host Prep: Use NOD/SCID/IL2r$\gamma^{-/-} (NSG) mice. Administer liposomal clodronate to deplete murine macrophages (preventing immediate clearance of human RBCs).
-
Engraftment: Inject human G6PDd RBCs intraperitoneally or intravenously daily for 14 days.
-
Target: Achieve >40% human RBC chimerism in peripheral blood.
-
-
Drug Administration: Administer the 8-AQ candidate (oral gavage) for 3–7 days.
-
Control: Vehicle only (Negative) and Primaquine 25mg/kg (Positive).
-
-
Readout (Flow Cytometry):
-
Stain blood with anti-human Glycophorin A (CD235a) and anti-mouse Ter119.
-
Metric: Calculate the % reduction of Human RBCs relative to vehicle control.
-
Urine Analysis: Check for hemoglobinuria (dark urine) as a secondary marker of intravascular hemolysis.
-
Toxicity Mechanism Diagram
Caption: Figure 2: Mechanism of 8-AQ induced hemolysis. In G6PD-deficient cells, the inability to regenerate NADPH/GSH leads to unchecked oxidative stress and cell lysis.
Critical Verification Module 3: Transmission Blocking
Objective: Verify the ability of the compound to prevent mosquito infection (gametocytocidal/sporontocidal activity).[1]
Protocol: Standard Membrane Feeding Assay (SMFA)
-
Gametocyte Culture: Cultivate P. falciparum (NF54 strain) to Stage V gametocytes (14–17 days).
-
Drug Exposure:
-
Direct: Add compound to the gametocyte culture 24–48h prior to feeding.
-
Indirect: Administer compound to mice, collect plasma, and mix with gametocytes (accounts for metabolites).
-
-
Mosquito Feeding: Feed Anopheles stephensi mosquitoes via membrane feeders containing the blood/drug mixture.
-
Dissection: At Day 7–10 post-feeding, dissect mosquito midguts.
-
Quantification: Stain with mercurochrome and count oocysts per midgut.
-
Success Criteria: >90% reduction in oocyst prevalence compared to control.
-
References
-
Cytochrome P450 2D-mediated Metabolism Is Not Necessary for Tafenoquine and Primaquine to Eradicate the Erythrocytic Stages of Plasmodium Berghei. Malaria Journal. [Link][2]
-
Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. New England Journal of Medicine. [Link]
-
Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. British Journal of Haematology. [Link]
-
NPC1161B, an 8-Aminoquinoline Analog, Is Metabolized in the Mosquito and Inhibits Plasmodium falciparum Oocyst Maturation. Frontiers in Pharmacology. [Link]
-
Assessment of the prophylactic activity and pharmacokinetic profile of oral tafenoquine compared to primaquine for inhibition of liver stage malaria infections. Malaria Journal. [Link]
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- 2. Cytochrome P450 2D-mediated metabolism is not necessary for tafenoquine and primaquine to eradicate the erythrocytic stages of Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling Methyl 8-aminoquinoline-7-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Methyl 8-aminoquinoline-7-carboxylate is foundational to scientific progress. However, innovation and safety must be inextricably linked. While this specific molecule may lack a comprehensive, long-term toxicological profile, its structural relationship to 8-aminoquinoline demands a cautious and rigorous approach to handling.[1] This guide provides essential, field-tested safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you to handle this compound with the highest degree of safety, ensuring both personal protection and the integrity of your research.
Foundational Safety: Understanding the Risks
Methyl 8-aminoquinoline-7-carboxylate belongs to the quinoline derivative family, compounds known for their broad biological activity.[2][3][4] The primary analogue, 8-Aminoquinoline, is classified as a toxic solid that causes skin and serious eye irritation.[1][5] The toxicological properties of many such derivatives have not been fully investigated, compelling us to operate under the precautionary principle.[1]
Key hazards to mitigate are:
-
Dermal Contact: Aromatic amines can be absorbed through the skin and may cause irritation or allergic reactions.[6][7]
-
Ocular Contact: The compound, likely a solid powder, can cause serious eye irritation or damage upon contact.[5]
-
Inhalation: Inhaling airborne dust can irritate the respiratory tract, and systemic effects following absorption cannot be ruled out.[1][7]
-
Ingestion: Accidental ingestion may be harmful.[1]
Therefore, all handling procedures must be designed to prevent this compound from coming into contact with your body.
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a matter of preference but a risk-assessed necessity. For Methyl 8-aminoquinoline-7-carboxylate, a comprehensive ensemble is required. All handling of this solid compound and its solutions must be conducted within a certified chemical fume hood.[1]
| Body Area | Required PPE | Specification & Rationale |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Goggles must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[5][8] A face shield worn over goggles is mandatory when handling the powder or preparing solutions to protect against splashes and airborne particles.[9] |
| Hands | Chemical-Resistant Gloves (Double-Gloving Recommended) | Nitrile gloves are a common starting point. However, for aromatic amines, permeation times can vary.[10][11] It is best practice to consult the glove manufacturer's compatibility data. Always use a double-gloving technique to protect against tears and minimize contamination during doffing. |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned lab coat protects against incidental contact and minor spills. For larger quantities, a chemical-resistant apron should be worn over the lab coat.[9] |
| Respiratory | Engineering Controls (Fume Hood) / Respirator | Primary: All manipulations that could generate dust (e.g., weighing, transferring) must occur in a chemical fume hood.[1] Secondary: If a fume hood is unavailable or if exposure limits are exceeded, a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates is required.[5][12][13] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is critical to minimizing exposure risk. The following protocol outlines the essential steps from preparation to cleanup.
Step 1: Pre-Handling Preparation
-
Designate Area: Cordon off the designated workspace within the chemical fume hood.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble Materials: Gather all necessary chemicals, glassware, and consumables (e.g., weigh paper, spatulas, waste containers).
-
Prepare for Spills: Have a spill kit compatible with aromatic amines readily accessible.
-
Inspect PPE: Before donning, carefully inspect all PPE for signs of damage (cracks, tears, discoloration).
Step 2: Donning PPE
-
Put on your inner pair of gloves.
-
Don your lab coat, ensuring it is fully buttoned.
-
Don your outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Don your chemical safety goggles.
-
Finally, put on your face shield.
Step 3: Chemical Handling
-
Perform all manipulations deep within the fume hood to ensure optimal containment.
-
When weighing the solid, use a micro-spatula and handle it gently to minimize dust generation.[1] Use a tared weigh boat or paper.
-
If preparing a solution, add the solid to the solvent slowly.
-
Upon completion, securely cap all containers.
Step 4: Decontamination & Doffing
-
Decontaminate Workspace: Wipe down the work surface, equipment, and any glassware with an appropriate solvent (e.g., 70% ethanol), collecting the wipes for hazardous waste disposal.
-
Doff PPE (in order):
-
Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.[8]
-
Remove your face shield and goggles.
-
Remove your lab coat.
-
Remove the inner pair of gloves and dispose of them.
-
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.[1][8]
Workflow for Safe Handling of Methyl 8-aminoquinoline-7-carboxylate
Caption: A procedural diagram illustrating the critical steps from preparation to cleanup.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a legal and ethical imperative. All materials contaminated with Methyl 8-aminoquinoline-7-carboxylate must be treated as hazardous waste.[1][9]
-
Solid Waste: This includes contaminated gloves, weigh paper, bench covers, and any other solid consumables. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container (e.g., a labeled bag or drum).[8]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container (e.g., an HDPE or glass bottle).[9] Do not mix this waste with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.[9]
-
Empty Containers: The original container of the chemical must also be disposed of as hazardous waste, as it will contain residual amounts.
Consult your local and institutional regulations to ensure complete and accurate waste classification and disposal procedures.[1]
By integrating these protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and your research.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). Personal protective equipment when handling plant protection products. [Link]
-
American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Wikipedia. (n.d.). Isocyanate. [Link]
-
ResearchGate. (2020). General synthetic route of quinoline derivatives. [Link]
-
PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]
-
ResearchGate. (2014). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]
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- 13. bvl.bund.de [bvl.bund.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
